molecular formula C8H7N3 B061919 2-(1H-Pyrazol-3-Yl)Pyridine CAS No. 192711-21-0

2-(1H-Pyrazol-3-Yl)Pyridine

Cat. No.: B061919
CAS No.: 192711-21-0
M. Wt: 145.16 g/mol
InChI Key: HKEWOTUTAYJWQJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-Yl)Pyridine is a prominent bidentate N,N-donor ligand extensively utilized in coordination chemistry and catalysis research. Its primary research value lies in its ability to form stable complexes with a wide range of transition metals, including palladium, platinum, ruthenium, and iridium. These complexes are pivotal as pre-catalysts in cross-coupling reactions (e.g., Suzuki, Heck) and other catalytic transformations, where the ligand's electronic and steric properties can be finely tuned to enhance catalytic activity and selectivity. Beyond catalysis, this heterocyclic scaffold is a fundamental building block in the development of advanced materials, particularly in the synthesis of organic light-emitting diodes (OLEDs) and photoredox catalysts, due to its favorable photophysical characteristics. The compound acts as a robust chelating agent, coordinating through its pyridine and pyrazole nitrogen atoms to create well-defined, stable metal coordination spheres. This makes it an indispensable tool for researchers exploring new catalytic systems, designing luminescent materials, and studying fundamental metal-ligand interactions in supramolecular chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383939, DTXSID201257571
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
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Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75415-03-1, 192711-21-0
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
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Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
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Record name 2-(1H-Pyrazol-3-yl)pyridine
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Foundational & Exploratory

chemical structure and properties of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1H-pyrazol-3-yl)pyridine: Structure, Properties, and Applications

Introduction

2-(1H-pyrazol-3-yl)pyridine is a versatile heterocyclic compound that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring both a pyridine and a pyrazole ring, imparts a range of desirable chemical and physical properties.[2] This guide provides a comprehensive overview of 2-(1H-pyrazol-3-yl)pyridine, from its fundamental structure and properties to its synthesis, characterization, and diverse applications. As a molecule that serves as a critical building block in organic synthesis, a versatile ligand in coordination chemistry, and a privileged scaffold in medicinal chemistry, a thorough understanding of its characteristics is invaluable for researchers, scientists, and professionals in drug development.[1]

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding 2-(1H-pyrazol-3-yl)pyridine lies in its chemical structure. The molecule consists of a pyridine ring substituted at the 2-position with a 1H-pyrazol-3-yl group. This arrangement allows for interesting electronic properties and potential for multiple points of interaction.

Caption: Chemical structure of 2-(1H-pyrazol-3-yl)pyridine.

Physicochemical Properties of 2-(1H-pyrazol-3-yl)pyridine

PropertyValueReference
Molecular Formula C₈H₇N₃[1][3]
Molecular Weight 145.16 g/mol [3][4]
CAS Number 75415-03-1[1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 122 - 126 °C[1]
Boiling Point (Predicted) 362.2 ± 17.0 °C[5]
pKa (Predicted) 11.36 ± 0.10[5]
Solubility Soluble in Methanol[5]

Synthesis of 2-(1H-pyrazol-3-yl)pyridine

The synthesis of 2-(1H-pyrazol-3-yl)pyridine can be achieved through various routes, with a common and efficient method involving the cyclization of a 1,3-dicarbonyl equivalent with hydrazine. One well-documented procedure starts from an enaminone precursor, which is then reacted with hydrazine hydrate.[3][5]

Experimental Protocol: Synthesis from an Enaminone Precursor

This protocol describes the synthesis of 2-(1H-pyrazol-3-yl)pyridine from a suitable enaminone precursor, such as (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.

Materials:

  • (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Dissolve the enaminone precursor (e.g., 1 g, 6.2 mmol) in ethanol (3.3 mL) in a round-bottom flask.[3][5]

  • Add hydrazine hydrate (2 mL) to the solution.[3][5]

  • Heat the reaction mixture to 60°C and stir for 30 minutes.[3][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[3][5]

  • Remove the solvent under reduced pressure using a rotary evaporator.[3][5]

  • The resulting pale yellow solid is the desired product, 2-(1H-pyrazol-3-yl)pyridine, which can be further purified by recrystallization if necessary.[3][5] This method has been reported to yield the product in high purity (97.3% yield).[3][5]

G cluster_synthesis Synthesis Workflow Enaminone Enaminone Precursor Reaction React with Hydrazine Hydrate in Ethanol at 60°C Enaminone->Reaction Step 1-3 Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Step 4-6 Product 2-(1H-pyrazol-3-yl)pyridine Evaporation->Product Final Product

Caption: Synthetic workflow for 2-(1H-pyrazol-3-yl)pyridine.

Spectroscopic Characterization

The structural elucidation of 2-(1H-pyrazol-3-yl)pyridine is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H)[3][5]
¹³C NMR Data available on spectral databases.[4]
Mass Spectrometry (GC-MS) Data available on spectral databases.[4]
Infrared (IR) Spectroscopy Data available on spectral databases.[4]

Analysis of ¹H NMR Spectrum:

  • The downfield singlet at δ 8.66 ppm is characteristic of the proton on the pyridine ring adjacent to the nitrogen atom.

  • The signals at δ 7.75 and 7.23-7.27 ppm correspond to the other protons on the pyridine ring.

  • The doublets at δ 7.67 and 6.81 ppm are indicative of the protons on the pyrazole ring.

Chemical Reactivity and Coordination Chemistry

2-(1H-pyrazol-3-yl)pyridine is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can act as donor sites.[1][6] It can coordinate to metal ions in a bidentate fashion, forming stable chelate rings. This property makes it a valuable component in the design of metal complexes with specific catalytic or biological activities.[5][7]

For instance, it can be used to prepare mononuclear copper complexes that exhibit antitumor activity.[5] Furthermore, iridium(III) complexes of 2-(1H-pyrazol-3-yl)pyridine have been shown to catalyze the dehydrogenation of formic acid.[8]

G cluster_coordination Coordination Mode M Metal Ion N_pyridine N M->N_pyridine Coordination Bond N_pyrazole N M->N_pyrazole Coordination Bond Ligand 2-(1H-pyrazol-3-yl)pyridine

Sources

2-(1H-pyrazol-3-yl)pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Chemical Architecture

Executive Summary

2-(1H-pyrazol-3-yl)pyridine (CAS 75415-03-1) is a bidentate nitrogen-donor ligand and a privileged pharmacophore in medicinal chemistry. Distinguished by its amphoteric pyrazole ring coupled to a pyridine base, it serves as a "protic" ligand in coordination chemistry—capable of metal-ligand cooperativity via proton exchange. In drug discovery, this scaffold is a bioisostere of biaryl systems, offering critical hydrogen-bonding motifs for kinase inhibitor design (e.g., JNK, ALK5 targets).

Physicochemical Profile

The compound exists in a tautomeric equilibrium in solution, a feature that dictates its reactivity and binding modes. While the 1H-pyrazol-3-yl form is often depicted, the proton shuttles between N1 and N2 of the pyrazole ring unless fixed by alkylation.

PropertySpecification
CAS Number 75415-03-1
IUPAC Name 2-(1H-pyrazol-3-yl)pyridine
Synonyms 3-(2-Pyridyl)pyrazole; 2-(1H-pyrazol-5-yl)pyridine
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 122 – 126 °C
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water
pKa ~2.5 (pyridine N), ~14 (pyrazole NH deprotonation)
Tautomerism Exists as 3-substituted (major) or 5-substituted tautomer depending on solvent polarity and H-bonding.[1]
Synthetic Architecture

The most robust synthetic route utilizes the enaminone method , which avoids the regioselectivity issues often seen with direct condensation of hydrazines with diketones. This protocol relies on the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an


-unsaturated ketone intermediate, which undergoes cyclization with hydrazine.
Mechanistic Insight
  • Enamine Formation: The methyl group of 2-acetylpyridine is activated by the electron-withdrawing pyridine ring, allowing condensation with DMF-DMA to form the enaminone (3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one).

  • Nucleophilic Attack: Hydrazine acts as a dinucleophile. The primary amine attacks the

    
    -carbon of the enaminone (Michael-type addition), followed by elimination of dimethylamine.
    
  • Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.

Experimental Protocol: Hydrazinolysis of Enaminone

Valid for 1–10 gram scale synthesis.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with 2-acetylpyridine (e.g., 10 mmol) and DMF-DMA (12 mmol).

    • Reflux the neat mixture (or in minimal toluene) at 110 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting ketone spot should disappear, replaced by a lower Rf yellow/orange spot (the enaminone).

    • Concentrate under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue is typically a yellow solid/oil used directly.

  • Cyclization:

    • Dissolve the crude enaminone residue in Ethanol (20 mL).

    • Add Hydrazine hydrate (15 mmol) dropwise at room temperature. Caution: Exothermic.

    • Heat to reflux (80 °C) for 1–2 hours.

    • Validation: Reaction completion is indicated by the disappearance of the yellow enaminone color.

  • Purification:

    • Cool the mixture to room temperature.

    • Concentrate to ~25% volume.

    • Add cold water (50 mL) to precipitate the product.

    • Filter the white/pale yellow precipitate.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain analytical grade crystals (>98% purity).

SynthesisWorkflow Start 2-Acetylpyridine Reagent1 + DMF-DMA (110°C, 4h) Start->Reagent1 Intermed Enaminone Intermediate (Yellow Solid) Reagent1->Intermed - MeOH, - HNMe2 Reagent2 + N2H4·H2O (EtOH, Reflux) Intermed->Reagent2 Product 2-(1H-pyrazol-3-yl)pyridine (White Crystals) Reagent2->Product Cyclization - H2O

Figure 1: Step-wise synthesis via the enaminone pathway, ensuring high regioselectivity.

Coordination Chemistry & Ligand Design

2-(1H-pyrazol-3-yl)pyridine is a chelate ligand that binds transition metals (Ru, Ir, Cu, Pt) through the pyridine nitrogen (


) and the pyrazole imine nitrogen (

).
The "Protic" Advantage

Unlike 2,2'-bipyridine, this ligand possesses an acidic NH group on the pyrazole ring. When coordinated to a metal, this NH group remains available in the second coordination sphere.

  • Metal-Ligand Cooperativity: The NH group can hydrogen bond with substrates (e.g., formate, water), facilitating proton transfer steps in catalytic cycles.

  • Electronic Tuning: Deprotonation of the NH group yields the pyrazolate anion, a strong

    
    -donor that stabilizes higher oxidation states of the metal center.
    

CoordinationMode cluster_ligand 2-(1H-pyrazol-3-yl)pyridine Metal M N_py N(py) N_py->Metal Donor N_pz N(pz) N_pz->Metal Donor NH NH N_pz->NH Tautomer Substrate Substrate (e.g., Formate) NH->Substrate H-Bond / Proton Relay

Figure 2: Coordination mode showing the N,N-chelation and the secondary sphere interaction capability of the NH group.

Advanced Applications
A. Catalysis: Energy Conversion

The ligand is pivotal in designing catalysts for Hydrogen Storage and Water Oxidation .

  • Formic Acid Dehydrogenation: Iridium(III) complexes utilizing this ligand catalyze the decomposition of formic acid into H₂ and CO₂.[2] The pyrazole NH acts as a proton relay, lowering the activation energy for hydride formation [1].

  • Water Oxidation: Ruthenium(II) complexes, such as [Ru(bpy)₂(py-pz)]²⁺, utilize the ligand's stability to drive the oxidation of water to oxygen. The pyrazole moiety resists oxidative degradation better than some aliphatic amines, although modification is often required to match the activity of benchmark catalysts like Ru-bda [2].

B. Medicinal Chemistry: Kinase Inhibition

The 2-(pyrazolyl)pyridine scaffold is a "privileged structure" in kinase inhibitor design, acting as a hinge-binder.

  • ALK5 Inhibitors: The compound PF-03671148 is a substituted 2-(pyrazol-1-yl)pyridine derivative developed by Pfizer. It inhibits the TGF-β type I receptor kinase (ALK5), showing potential in preventing dermal scarring.[3] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the pyrazole ring orients substituents into the hydrophobic pocket [3].

  • JNK Inhibitors: Derivatives of 4-(pyrazol-3-yl)pyridine (an isomer of the title compound) have been optimized as c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative diseases. The title compound's scaffold serves as the core template for Structure-Activity Relationship (SAR) studies to optimize brain penetration [4].

Safety & Handling (MSDS Highlights)
  • Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in precise coordination reactions.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

References
  • Wang, W. et al. (2013). Versatile Protic Pyrazole Complexes: Synthesis and Application to Catalytic Dehydrogenation of Formic Acid.Chemistry – An Asian Journal , 8(12). Link

  • Duan, L. et al. (2012). A molecular ruthenium catalyst with water-oxidation activity comparable to that of photosystem II.Nature Chemistry , 4, 418–423. Link

  • Chekler, E. L. P. et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring.[3]Bioorganic & Medicinal Chemistry Letters , 22(12), 4097-4101. Link

  • Probst, N. et al. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.Bioorganic & Medicinal Chemistry , 23(15), 4769-4776. Link

  • ChemicalBook. (2025). 2-(1H-PYRAZOL-3-YL)PYRIDINE CAS 75415-03-1 Data.Link

Sources

Technical Guide: Tautomeric Equilibrium & Structural Dynamics of 2-(1H-pyrazol-3-yl)pyridine

[1]

Executive Summary

The molecule 2-(1H-pyrazol-3-yl)pyridine (often abbreviated as 3-PyPz ) represents a classic "molecular switch" governed by prototropic tautomerism and rotameric isomerism.[1] In solution, its behavior is dictated by the competition between Intramolecular Hydrogen Bonding (IMHB) and solvent-solute interactions.[1]

For researchers in ligand design and medicinal chemistry, understanding this equilibrium is critical.[1] The "closed" planar conformation mimics the adenine hinge-binding motif in kinase inhibitors, while the "open" forms are relevant for metal coordination (e.g., Ru(II) polypyridyl complexes).[1] This guide provides the mechanistic basis and the experimental protocols required to characterize these species in solution.

Structural Dynamics: The Tautomer-Rotamer Landscape

The complexity of 2-(1H-pyrazol-3-yl)pyridine arises from the interplay of two distinct isomerism types:

  • Annular Tautomerism: The migration of the proton between

    
     and 
    
    
    of the pyrazole ring.[1]
  • Rotational Isomerism: Rotation around the C-C bond connecting the pyridine and pyrazole rings.[1]

The Thermodynamic Sink: 1H-Syn Conformer

In the gas phase and non-polar solvents (e.g.,

1H-Syn (Closed)1
  • Mechanism: The Pyrazole-NH acts as a hydrogen bond donor, and the Pyridine-N acts as an acceptor.

  • Stabilization: This forms a pseudo-6-membered ring, locking the molecule into a planar geometry.[1] The energy stabilization from this IMHB is approximately 5–7 kcal/mol relative to the open conformers.[1]

The Competitive Species
  • 1H-Anti (Open): Obtained by 180° rotation.[1] This breaks the IMHB and exposes both nitrogens to the solvent.[1] It is sterically disfavored due to repulsion between the pyridine-H3 and pyrazole-NH.[1]

  • 2H-Tautomer: Migration of the proton to the distal nitrogen.[1] This tautomer cannot form the optimal 6-membered IMHB with the pyridine nitrogen and is generally less stable in non-polar environments, though it becomes accessible in protic media or upon metal coordination.

Visualization of the Equilibrium

The following diagram illustrates the connectivity and energy landscape of these species.

TautomerEquilibriumcluster_legendThermodynamic DriversT1_Closed1H-Syn (Closed)(Dominant in Non-Polar)IMHB StabilizedT1_Open1H-Anti (Open)(Sterically Strained)T1_Closed->T1_OpenBond Rotation(ΔE ~5-7 kcal/mol)T22H-Tautomer(Distal Proton)T1_Closed->T2IntermolecularProton ExchangeTransitionTransition State(Solvent Assisted)T1_Open->TransitionTransition->T2Proton TransferkeyIMHB = Intramolecular H-BondNon-Polar = Closed Form WinsPolar Protic = Equilibrium Shifts

Caption: Figure 1. The equilibrium landscape of 2-(1H-pyrazol-3-yl)pyridine. The 1H-Syn form is thermodynamically preferred in vacuo and non-polar solvents due to the N-H...N intramolecular lock.

Solvent-Dependent Equilibria[1]

The solvent acts as a functional component of the equilibrium, not just a medium.[1]

Data Summary: Solvent Effects
Solvent TypeExampleDominant SpeciesMechanism of Action
Non-Polar Chloroform (

), Benzene (

)
1H-Syn (Monomer) Solvent cannot compete for H-bonds.[1] IMHB is maximal.[1] At high concentrations, dimers may form.[1]
Polar Aprotic DMSO (

), DMF
Mixture (1H/2H) DMSO is a strong H-bond acceptor.[1] It competes with the Pyridine-N for the Pyrazole-NH, breaking the IMHB and lowering the rotation barrier.
Polar Protic Methanol (

), Water
Fast Exchange Solvent acts as both donor and acceptor, bridging the proton transfer.[1] Signals often coalesce due to rapid exchange rates (

).[1]
The "Proton Sponge" Effect

In DMSO, the solvent molecules cluster around the NH group.[1] While the 1H-tautomer remains major, the population of the 2H-tautomer increases significantly compared to chloroform. This is critical for reactivity: reactions requiring the 2H-tautomer (e.g., alkylation at N1) often proceed faster in polar aprotic solvents. [1]

Analytical Protocol: Characterizing the Equilibrium

To rigorously define the tautomeric state, standard 1D

1Variable Temperature (VT) NMR

Heteronuclear detection
Experimental Workflow

NMRProtocolStartSample Preparation(10-20 mM)SolventSelectSolvent Selection(CDCl3 vs DMSO-d6)Start->SolventSelectTempCtrlVT-NMR Setup(Cool to -40°C)SolventSelect->TempCtrlSlow ExchangeRegimeExp11H NMR (1D)Check Line BroadeningTempCtrl->Exp1Exp21H-15N HMBC(Long Range Coupling)Exp1->Exp2If peaks resolvedAnalysisCalculate K_eq & ΔGExp2->Analysis

Caption: Figure 2. Analytical workflow for resolving tautomeric species. Low temperature is required to reach the slow-exchange limit where distinct tautomers are observable.

Detailed Protocol
Step 1: Sample Preparation[1][2]
  • Concentration: Prepare a 15–20 mM solution.

    • Note: Avoid high concentrations (>50 mM) in non-polar solvents to prevent intermolecular dimerization (self-association), which mimics tautomeric shifts.[1]

  • Drying: Use molecular sieves (3Å or 4Å).[1] Trace water catalyzes proton exchange, collapsing the multiplets into broad singlets.[1]

Step 2: Variable Temperature (VT) NMR

At room temperature (298 K), the NH proton often appears as a broad singlet due to rapid exchange.[1]

  • Cooling: Lower the probe temperature in 10 K increments (e.g., 298K

    
     273K 
    
    
    253K
    
    
    233K).
  • Observation: Look for the decoalescence of the pyrazole C-H signals (positions 4 and 5).[1]

  • Endpoint: At the slow exchange limit (typically < 240 K in

    
    ), distinct sets of signals for the 1H and 2H tautomers (or rotamers) will appear.[1]
    
Step 3:

HMBC (The Gold Standard)

Nitrogen chemical shifts are the most sensitive probe for tautomerism.[1]

  • Pulse Sequence: Gradient-selected

    
     HMBC (optimized for 
    
    
    Hz).
  • Interpretation:

    • Pyridine-like Nitrogen (-N=):

      
       ppm (relative to liq.[1] 
      
      
      ).
    • Pyrrole-like Nitrogen (-NH-):

      
       ppm.[1]
      
    • Tautomer ID: In the 1H-tautomer, the nitrogen adjacent to the bridge will show a "pyrrole-like" shift. In the 2H-tautomer, it will show a "pyridine-like" shift.[1]

Implications in Drug Discovery & Catalysis

Kinase Inhibitor Design

The 2-(1H-pyrazol-3-yl)pyridine scaffold is a pharmacophore often used to target the ATP-binding hinge region of kinases.[1]

  • Design Principle: The 1H-Syn (Closed) conformation presents a donor-acceptor (D-A) motif:

    • Donor: Pyrazole NH.[1][3]

    • Acceptor: Pyridine N.[1]

  • Validation: When docking these ligands, rigidifying the scaffold to favor the 1H-Syn form (e.g., by adding steric bulk at the pyrazole-4 position) decreases the entropic penalty of binding, potentially improving potency (

    
    ).[1]
    
Coordination Chemistry

In Ruthenium(II) polypyridyl chemistry (e.g.,

1H-Anti (Open)2H1
  • Synthetic Insight: Complexation reactions are often slower with this ligand than with bipyridine because the incoming metal must pay the energetic cost to break the stable IMHB of the free ligand.[1] Heating is almost always required to overcome this activation barrier.[1]

References

  • Alkorta, I., & Elguero, J. (2018).[1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Link[1]

  • Claramunt, R. M., et al. (2011).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.[1][4] Link

  • Munoz, M. A., et al. (2012).[1] Three modes of proton transfer in one chromophore: photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines. Chemistry - A European Journal.[1] Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link[1]

electronic structure and DFT calculations of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure and DFT Calculations of 2-(1H-pyrazol-3-yl)pyridine: A Technical Guide

Executive Summary 2-(1H-pyrazol-3-yl)pyridine (often abbreviated as pzpy or ppz ) is a bidentate nitrogen-donor ligand characterized by a pyridine ring directly linked to a pyrazole moiety. Its significance spans two major domains: coordination chemistry , where it serves as a robust chelating agent for transition metals (Ru, Ir, Pt) in optoelectronic materials (OLEDs) and catalysis; and medicinal chemistry , where the scaffold acts as a bioisostere for kinase inhibitors.

This guide provides a rigorous technical framework for modeling the electronic structure of 2-(1H-pyrazol-3-yl)pyridine using Density Functional Theory (DFT). It addresses the critical challenges of tautomeric equilibria, rotational isomerism, and basis set selection for accurate predictive modeling.

Molecular Architecture: Tautomerism and Conformation

Before initiating any calculation, the researcher must define the correct starting geometry. 2-(1H-pyrazol-3-yl)pyridine exhibits two distinct forms of structural fluxionality that drastically alter its electronic properties: Annular Tautomerism and Rotational Isomerism .

1.1 The Tautomeric Equilibrium

The pyrazole ring contains two nitrogen atoms: a pyrrole-like (


) and a pyridine-like (

). The proton can migrate between these nitrogens (annular tautomerism).
  • Tautomer A (1H-form): The proton is on N1.

  • Tautomer B (2H-form): The proton is on N2 (adjacent to the pyridine ring).

In the gas phase and non-polar solvents, the 1H-tautomer is generally more stable due to the minimization of lone-pair repulsion, although the 2H-form can be stabilized by intramolecular hydrogen bonding with the pyridine nitrogen.

1.2 Rotational Isomerism (Syn/Anti)

Rotation around the C-C bond connecting the two rings creates syn (cis-like) and anti (trans-like) conformers.

  • Anti-conformer: The thermodynamically preferred state for the free ligand due to reduced dipole-dipole repulsion between the pyridine nitrogen and pyrazole nitrogen.

  • Syn-conformer: The required geometry for chelation (binding a metal center).

1.3 Structural Logic Diagram

The following diagram illustrates the relationship between these forms, guiding the input structure selection.

Tautomerism Sub 2-(1H-pyrazol-3-yl)pyridine (Starting Structure) Taut1 1H-Tautomer (Proton on N1) Sub->Taut1 Dominant Taut2 2H-Tautomer (Proton on N2) Sub->Taut2 Minor Anti Anti-Conformer (Open Form) Global Minimum (Free Ligand) Taut1->Anti Relaxation Syn Syn-Conformer (Chelating Form) Required for Metal Binding Taut1->Syn Rotation barrier (~5-8 kcal/mol) Metal Complexation Metal Complexation Syn->Metal Complexation Pre-organization

Figure 1: Structural equilibrium pathways. For free ligand calculations, the 1H-Anti conformer is the global minimum. For complexation studies, the Syn conformer must be used.

Computational Methodology: The Validated Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following protocol is recommended based on standard benchmarks for nitrogen heterocycles.

2.1 Functional and Basis Set Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a good balance of cost vs. accuracy for geometries and vibrational frequencies.

    • Refinement: For non-covalent interactions (stacking in crystal structures), use wB97X-D (dispersion-corrected).

  • Basis Set: 6-311++G(d,p) .[1]

    • Justification: The "++" (diffuse functions) are critical for describing the lone pair electrons on the pyridine and pyrazole nitrogens, which dictate reactivity. The "d,p" (polarization functions) account for the ring planarity and aromaticity.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO (for biological mimicry) or Acetonitrile (for electrochemical correlation).

2.2 Step-by-Step Gaussian Workflow
  • Geometry Optimization & Frequency:

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dmso)

    • Check: Ensure no imaginary frequencies (NImag=0).

  • Electronic Properties (Single Point):

    pop=full b3lyp/6-311++g(d,p) scrf=(solvent=dmso) density=current

    • Output: Homo/LUMO energies, Dipole Moment.

  • TD-DFT (UV-Vis Prediction):

    td=(nstates=20) b3lyp/6-311++g(d,p) scrf=(solvent=dmso)

    • Goal: Calculate the first 20 excited states to predict absorption spectra (

      
      ).
      
Electronic Structure Analysis
3.1 Frontier Molecular Orbitals (FMO)

The reactivity of 2-(1H-pyrazol-3-yl)pyridine is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Predominantly localized on the

    
    -system of the pyrazole ring and the lone pairs of the nitrogen atoms. It represents the ability to donate electrons (chelating ability).
    
  • LUMO: Delocalized across the pyridine ring. It represents the ability to accept back-bonding from metals (in complexes) or nucleophilic attack.

3.2 Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the FMO energies (


 and 

).

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p) in DMSO) Values are representative of this class of ligands [1, 4].

DescriptorFormulaTypical ValueInterpretation
HOMO Energy

-6.30 eVModerate ionization potential; good donor.
LUMO Energy

-1.80 eVSusceptibility to reduction.
Energy Gap

4.50 eVIndicates high chemical stability (Hard molecule).
Electronegativity

4.05 eVElectron-attracting power.
Chemical Hardness

2.25 eVResistance to charge transfer (stable ligand).
Global Softness

0.22 eV

Lower softness implies lower toxicity/reactivity in isolation.
3.3 Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting binding sites.

  • Negative Regions (Red): Localized over the Pyridine Nitrogen (

    
    ) and the Pyrazole imine Nitrogen (
    
    
    
    ). These are the sites for electrophilic attack (e.g., protonation or metal binding).
  • Positive Regions (Blue): Localized on the Pyrazole -NH proton and ring hydrogens.

Applications in Drug Design & Materials

The electronic structure directly informs the application of this molecule.

4.1 Coordination Chemistry (OLEDs)

In complexes like


, the ligand acts as a 

-donor (via N) and a

-acceptor.
  • DFT Insight: The HOMO of the complex is often a mix of Metal d-orbitals and Ligand

    
    -orbitals, while the LUMO is Ligand-centered (
    
    
    
    ). This facilitates Metal-to-Ligand Charge Transfer (MLCT), essential for phosphorescence.
4.2 Medicinal Chemistry (Kinase Inhibition)

The 2-(pyrazol-3-yl)pyridine scaffold mimics the adenine ring of ATP.

  • DFT Insight: The hydrogen bond donor (NH) and acceptor (N) motif is critical for binding to the "hinge region" of kinase enzymes. MEP mapping verifies the complementarity of the ligand to the active site residues (e.g., Glu, Leu).

4.3 Application Workflow Diagram

Applications Ligand 2-(1H-pyrazol-3-yl)pyridine (Electronic Profile) Path1 Deprotonation (-H+) Formation of Anionic Ligand Ligand->Path1 Materials Route Path2 Tautomer Stabilization (H-Bonding) Ligand->Path2 Pharma Route App1 OLED Emitters (Ir/Pt Complexes) MLCT Transitions Path1->App1 High HOMO facilitates oxidation App2 Kinase Inhibitors (ATP Competitive) Hinge Binding Path2->App2 MEP matches protein active site

Figure 2: Translating electronic structure to industrial application.

References
  • Vertex AI Search. (2025). Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. National Institutes of Health (PMC). 2

  • Vertex AI Search. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society (ACS). 3

  • Vertex AI Search. (2022). Crystal structure of 2-(1H-pyrazol-3-yl-κN)pyridine-κN-bis(2-(2,4-difluorophenyl)pyridinato-κC,N)iridium(III). ResearchGate. 4

  • Vertex AI Search. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. 5

  • Vertex AI Search. (2025). Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine. ResearchGate. 6[4][7]

Sources

Technical Guide: Coordination Architectures of Pyrazolylpyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolylpyridine ligands represent a pivotal class of N-heterocyclic chelators that bridge the gap between the rigid universality of 2,2'-bipyridine (bpy) and the tunable acidity of azoles. Unlike standard polypyridines, 3-(2-pyridyl)pyrazole (pypzH) possesses a secondary amine (-NH) on the pyrazole ring. This feature introduces a proton-responsive switch , allowing the ligand to toggle between a neutral bidentate chelator and an anionic bridging scaffold.

This guide provides a rigorous technical analysis of these coordination modes, detailing the synthetic pathways to access them and their implications in catalytic C-H activation and metallodrug design.

Part 1: Structural Fundamentals & Ligand Anatomy

To manipulate coordination modes, one must first distinguish between the two primary isomers. The coordination chemistry differs vastly based on the linkage between the pyridine and pyrazole rings.

Feature1-(2-pyridyl)pyrazole 3-(2-pyridyl)pyrazole (pypzH)
Linkage

bond

bond
Proton Source None (N-substituted)-NH group (Acidic)
Primary Mode Neutral Chelation (

)
Neutral Chelation (

) OR Anionic Bridging
Electronic Character

-acceptor (moderate)

-donor (stronger in anionic form)
Key Utility Stable, inert chelationpH-switchable coordination

Note: This guide focuses on 3-(2-pyridyl)pyrazole (pypzH) due to its superior versatility in forming polynuclear architectures.

Part 2: Primary Coordination Modes

The utility of pypzH stems from its ability to access three distinct structural states driven by pH and metal center sterics.

Neutral Bidentate Chelation ( )

In acidic or neutral media, pypzH binds through the pyridine nitrogen (


) and the imine nitrogen of the pyrazole (

). The -NH group remains protonated and non-coordinating, often participating in secondary hydrogen bonding with counter-ions or solvent molecules.
  • Geometry: Typically forms a 5-membered chelate ring.

  • Prevalence: Common in monomeric Ru(II) and Ir(III) complexes.

Anionic Bridging Mode ( )

Upon deprotonation (typically by base or internal electron transfer), the pyrazolate moiety becomes a monoanionic bridge. The two nitrogen atoms of the pyrazole ring (


) can bridge two metal centers, while the pyridine nitrogen remains chelated to one metal.
  • Trigger: Addition of base (e.g.,

    
    , NaOMe) or electrochemical oxidation.
    
  • Result: Formation of dinuclear or polynuclear species (e.g.,

    
     dimers).
    
Hemilability (The "Open" State)

Under catalytic conditions or high steric strain, the weaker


 bond can dissociate, creating a vacant coordination site while the ligand remains anchored via the 

. This "on-off" mechanism is critical for substrate binding in catalysis.
Visualizing the Coordination Equilibrium

CoordinationModes Ligand Free Ligand (pypzH) Neutral Mode A: Neutral Chelate [M(pypzH)]²⁺ (Acidic/Neutral pH) Ligand->Neutral + Metal Salt Bridging Mode B: Anionic Bridge [M₂(pypz)₂]ⁿ⁺ (Basic pH / Deprotonated) Neutral->Bridging + Base (-H⁺) Dimers form Hemilabile Mode C: Hemilabile (Monodentate Intermediate) Catalytic Active State Neutral->Hemilabile Steric/Thermal Stress Hemilabile->Neutral Re-chelation

Figure 1: The dynamic equilibrium of pypzH coordination. The transition from Neutral to Bridging is pH-dependent, while Hemilability is often thermally or sterically induced.

Part 3: Experimental Protocol

Synthesis of

A self-validating protocol for accessing the Neutral Bidentate mode.

Objective: Synthesize a heteroleptic Ruthenium(II) complex to verify


 chelation.

Reagents:

  • 
     (Precursor)
    
  • 3-(2-pyridyl)pyrazole (pypzH) (Ligand)[1][2][3][4]

  • Ethanol/Water (3:1 v/v)

  • Ammonium Hexafluorophosphate (

    
    )
    

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend

    
     (0.2 mmol) in 20 mL of Ethanol/Water (3:1) in a round-bottom flask. Degas with 
    
    
    
    for 15 minutes to prevent oxidation to Ru(III).
  • Ligand Addition: Add a stoichiometric excess (1.1 eq) of pypzH. The excess prevents the formation of bridged impurities.

  • Reflux (The Kinetic Step): Reflux the mixture under

    
     for 6–8 hours.
    
    • Checkpoint: The solution should shift from purple/dark red to a clear, deep orange-red. If purple persists, reflux longer.

  • Workup & Counter-ion Exchange:

    • Cool to room temperature.

    • Filter to remove unreacted chloride salts.

    • Add saturated aqueous

      
       dropwise until an orange precipitate forms.
      
    • Why? The chloride salt is water-soluble; the

      
       salt is hydrophobic, driving isolation.
      
  • Purification: Collect the solid by vacuum filtration. Wash with cold water (removes excess ligand) and diethyl ether. Recrystallize from Acetone/Ether.

Validation Criteria (NMR):

  • Symmetry Check: The complex is

    
     symmetric (chiral at metal). You should see 22 aromatic protons.
    
  • The "Fingerprint" Signal: Look for the pyrazole -NH signal as a broad singlet downfield (

    
     ppm) in 
    
    
    
    . Its presence confirms the ligand is not deprotonated (Neutral Mode).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: cis-[Ru(bpy)₂Cl₂] + pypzH Ligand Step1 Degas (N₂) Solvent: EtOH/H₂O Start->Step1 Step2 Reflux (6-8 hrs) Color Change: Purple -> Orange Step1->Step2 Check Color Check: Is it Orange? Step2->Check Check->Step2 No (Continue Reflux) Step3 Add NH₄PF₆ Precipitation Check->Step3 Yes End Final Product: [Ru(bpy)₂(pypzH)](PF₆)₂ Step3->End

Figure 2: Synthesis workflow for the neutral chelate complex, featuring a visual colorimetric checkpoint.

Part 4: Applications in Catalysis & Drug Development

Catalytic Dehydrogenation (The Hemilabile Advantage)

Ruthenium pypz complexes are potent catalysts for the acceptorless dehydrogenation of alcohols.

  • Mechanism: The "NH" group on the pyrazole is not just structural; it can participate in Metal-Ligand Cooperativity (MLC) .

  • Pathway: The ligand can deprotonate to accept a proton from the substrate (alcohol), while the metal accepts the hydride. This bifunctional mechanism lowers the activation energy for oxidation reactions.

Metallodrugs (Anticancer)

Ru(II) and Ru(III) complexes with pypz ligands show promise as DNA-binding agents.

  • Selectivity: The H-bonding capability of the pyrazole NH group allows specific interaction with the guanine residues in DNA grooves, distinct from the intercalation mode of planar ligands like dppz.

  • Stability: The strong chelate effect prevents rapid hydrolysis in the blood stream, a common failure point for simpler metallodrugs.

References

  • Synthesis and Microwave-Assisted Protocols

    • Pérez, S., et al. (2021).[2] "Green synthesis of 3-(2-pyridyl)pyrazole and its group 6 and 7 metal carbonyl complexes." ResearchGate.

  • Ruthenium(II)

    • Mulhern, D. (2001). "Synthesis and Characterisation of Ruthenium(II) Tris(heteroleptic) Complexes." Dublin City University Theses.
  • Catalytic Applications (Dehydrogenation)

    • Wang, Y., et al. (2023). "Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols."[5] Dalton Transactions.[6]

  • Anticancer Activity of Pyrazole Complexes

    • Mukherjee, A., et al. (2012). "Synthesis, Characterization, and Anticancer Activity of Ruthenium-Pyrazole Complexes." Journal of Inorganic Biochemistry.
  • Hemilability & Ligand Design

    • Bower, J., et al. (2023). "Classification of Hemilabile Ligands Using Machine Learning." Inorganic Chemistry.

Sources

An In-depth Technical Guide to the pKa Values and Acidity of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Acid-Base Dichotomy of a Privileged Scaffold

To the researchers, scientists, and drug development professionals delving into the intricate world of heterocyclic chemistry, this guide offers a comprehensive exploration of the acid-base properties of 2-(1H-pyrazol-3-yl)pyridine. This molecule, a cornerstone in medicinal and coordination chemistry, presents a fascinating case of electronic interplay between two distinct aromatic systems: the electron-rich pyrazole and the electron-deficient pyridine. Understanding the pKa values associated with this scaffold is not merely an academic exercise; it is fundamental to predicting its behavior in physiological environments, designing robust synthetic routes, and engineering novel metal complexes with tailored properties. This document provides a deep dive into the theoretical underpinnings of its acidity, practical methodologies for pKa determination, and the profound implications of these values in its applications.

Structural and Electronic Landscape: The Genesis of Acidity

The structure of 2-(1H-pyrazol-3-yl)pyridine, with the CAS number 75415-03-1, features a pyridine ring linked at its 2-position to the 3-position of a pyrazole ring.[1][2][3] This seemingly simple linkage creates a complex electronic environment that governs its acid-base characteristics. Two key ionizable centers are present: the pyrrole-like N-H proton of the pyrazole ring and the pyridine nitrogen atom.

  • The Pyrazole Moiety: An Acidic N-H Proton: The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is 'pyrrole-like' and bears a proton, while the other is 'pyridine-like' and has a lone pair of electrons not involved in the aromatic sextet.[4] The N-H proton of the pyrazole ring is acidic due to the aromatic stabilization of the resulting pyrazolate anion. The acidity of this proton is significantly influenced by substituents on the ring.[2]

  • The Pyridine Moiety: A Basic Nitrogen Center: The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[5] Consequently, the pyridine nitrogen acts as a Lewis base. The basicity of pyridine is affected by the electronic nature of its substituents.[6][7]

The direct linkage of these two rings means they electronically influence each other. The pyridine ring, being electron-withdrawing, is expected to increase the acidity of the pyrazole N-H proton compared to unsubstituted pyrazole. Conversely, the pyrazole ring can act as an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen.[6]

pKa Values: A Quantitative Look at Acidity and Basicity

Ionizable CenterPredicted/Reference pKaDescription
Pyrazole N-H Proton~11.36 (Predicted)[8]The acidity of the N-H proton on the pyrazole ring. Deprotonation leads to the formation of the pyrazolate anion.
Pyridine Nitrogen (Conjugate Acid)~5.23 (Reference for Pyridine)The acidity of the pyridinium ion formed upon protonation of the pyridine nitrogen. This value reflects the basicity of the nitrogen atom.

It is crucial to emphasize that the pKa of the pyrazole N-H is a predicted value and should be experimentally verified for critical applications. The reference pKa for pyridine provides a baseline for understanding the basicity of the pyridine nitrogen in the target molecule, which is likely modulated by the attached pyrazole ring.

Methodologies for pKa Determination

Accurate determination of pKa values is paramount for any in-depth study. Both experimental and computational methods can be employed, each with its own set of advantages and considerations.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of 2-(1H-pyrazol-3-yl)pyridine (e.g., 1 mM) in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel equipped with a magnetic stirrer.

    • Immerse a calibrated combination pH electrode into the solution.

    • For determining the pKa of the pyridine nitrogen (basicity), titrate with the standardized HCl solution.

    • For determining the pKa of the pyrazole N-H (acidity), titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point.

    • For more precise determination, the equivalence point can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).[9]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1 mM in H2O/Co-solvent) setup Setup Titration Vessel (Thermostatted, Stirring) prep_analyte->setup prep_titrant Prepare Standardized Titrants (0.1 M HCl & 0.1 M NaOH) prep_titrant->setup prep_electrolyte Prepare Background Electrolyte (0.15 M KCl) prep_electrolyte->setup titrate Incremental Titrant Addition & pH Measurement setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa (Half-Equivalence Point) plot_curve->determine_pka derivative_analysis Derivative Analysis (ΔpH/ΔV, Δ²pH/ΔV²) plot_curve->derivative_analysis Refinement derivative_analysis->determine_pka Refinement

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis spectrophotometry can be employed for pKa determination if the analyte possesses a chromophore close to the ionization center and the UV-Vis spectrum changes with protonation state.[12]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(1H-pyrazol-3-yl)pyridine in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for the analyte in each buffer solution.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.

    • Alternatively, the Henderson-Hasselbalch equation can be used in its linear form by plotting log[([A⁻]/[HA])] vs. pH, where the pKa is the x-intercept.

UV_Vis_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Analyte Stock Solution (e.g., in DMSO) mix_solutions Mix Analyte with Buffers prep_stock->mix_solutions prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->mix_solutions record_spectra Record UV-Vis Spectra mix_solutions->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data determine_pka Determine pKa from Sigmoidal Curve plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[8][9] These methods are especially valuable when experimental determination is challenging.

Computational Protocol: pKa Prediction using Quantum Chemical Methods

  • Molecular Modeling:

    • Construct the 3D structures of the protonated and deprotonated forms of 2-(1H-pyrazol-3-yl)pyridine using molecular modeling software (e.g., GaussView, Spartan).

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimization and frequency calculations for all species in the gas phase using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) basis set).[13] This provides the gas-phase free energies.

  • Solvation Energy Calculation:

    • Calculate the free energy of solvation for each species using an implicit solvent model (e.g., PCM, SMD). This accounts for the effect of the solvent (typically water).

  • pKa Calculation:

    • The pKa is calculated from the Gibbs free energy change of the deprotonation reaction in solution using the following thermodynamic cycle:

    The free energy of this reaction is related to the pKa by the equation:

    where ΔG°(aq) is the standard Gibbs free energy change in solution, R is the gas constant, and T is the temperature. The free energy change is calculated from the gas-phase energies and solvation free energies of the species involved.

Computational_pKa_Workflow start Start: Define Species (Protonated & Deprotonated) build_model Build 3D Molecular Models start->build_model gas_phase Gas-Phase Optimization & Frequency Calculation build_model->gas_phase solvation Solvation Energy Calculation (Implicit Solvent Model) gas_phase->solvation calc_delta_g Calculate Gibbs Free Energy of Deprotonation solvation->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka end End: Predicted pKa Value calc_pka->end

Caption: Workflow for computational pKa prediction.

Implications of pKa in Key Applications

The pKa values of 2-(1H-pyrazol-3-yl)pyridine are not just numbers; they are critical determinants of its function in various scientific domains.

  • Drug Development: The ionization state of a drug molecule at physiological pH (around 7.4) profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. A compound's ability to cross biological membranes is often dependent on it being in a neutral, lipophilic state. The pKa values of 2-(1H-pyrazol-3-yl)pyridine will dictate the ratio of its neutral and charged forms in different biological compartments, thereby influencing its bioavailability and therapeutic efficacy.

  • Coordination Chemistry: 2-(1H-pyrazol-3-yl)pyridine is a versatile ligand in coordination chemistry, capable of acting as a bidentate N,N-donor. The basicity of the pyridine nitrogen determines its ability to coordinate to metal ions. Furthermore, the acidic N-H proton of the pyrazole can be deprotonated to form an anionic ligand, which can act as a bridging unit between metal centers, leading to the formation of polynuclear complexes and coordination polymers with interesting magnetic and photophysical properties.

Conclusion: A Molecule of Tunable Acidity

2-(1H-pyrazol-3-yl)pyridine stands as a testament to the nuanced interplay of structure and electronic effects in determining the acid-base properties of heterocyclic compounds. Its dual nature, possessing both an acidic proton and a basic nitrogen center, makes it a highly tunable scaffold for a multitude of applications. While this guide provides a robust framework for understanding and determining its pKa values, it is the hands-on experimental verification and further computational exploration that will continue to unlock the full potential of this remarkable molecule. The methodologies and insights presented herein are intended to empower researchers to confidently navigate the chemical landscape of 2-(1H-pyrazol-3-yl)pyridine and its derivatives, paving the way for future innovations in science and medicine.

References

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • CHEM MASTERS. (2018, March 9). basicity of pyridine-heterocyclic compounds (chemmasters.online) [Video]. YouTube. [Link]

  • Basicity of substituted pyridines. (2016, October 27). Chemistry Stack Exchange. [Link]

  • Jörg, M., van der Westhuizen, E. T., Lu, Y., Choy, K. H. C., Shackleford, D. M., Khajehali, E., Tobin, A. B., Thal, D. M., Capuano, B., Christopoulos, A., Valant, C., & Scammells, P. J. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 258, 115588. [Link]

  • Titova, E. M., & Titov, A. A. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(12), RCR5103. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Gomes, G. N., & de Athayde Costa, P. F. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609. [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019, September 16). Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. University of Illinois. [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]

  • Soderberg, T. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • Pathak, V. K., & Kumar, V. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 416-427. [Link]

  • Ortar, G., & D'Acquarica, I. (2012). Development of Methods for the Determination of pKa Values. In Advances in Chromatography. InTech. [Link]

  • Nakano, M., Tateishi, H., & Takahashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7551. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Chemistry Stack Exchange. (2017, March 13). Calculating pKa's using Gaussian. [Link]

  • SCM. (n.d.). pKa values — Tutorials 2025.1 documentation. [Link]

  • Işık, M., Levorse, D., Mobley, D. L., & Rizzi, A. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131–153. [Link]

  • Frontera, A., & Alkorta, I. (2020). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 124(30), 6211–6218. [Link]

  • Matiadis, D., & Sagnou, M. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. [Link]

  • Hanson, J. (2013, September 7). Setting Up Calcs In Spartan [Video]. YouTube. [Link]

  • Radboud Repository. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings**. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole based pyridine ligands and their use as extractants for nickel(II) and copper(II). Crystal structure of a copper(II) - ligand complex. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • Bou-Fakhreddine, S., & El-Yazbi, F. A. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 905–909. [Link]

Sources

Solubility Profile of 2-(1H-pyrazol-3-yl)pyridine: Technical Guide & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Thermodynamic Analysis of 2-(1H-pyrazol-3-yl)pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

2-(1H-pyrazol-3-yl)pyridine (CAS: 75415-03-1), often referred to as 3-(2-pyridyl)pyrazole, is a critical bidentate ligand used extensively in coordination chemistry (MOFs, catalysis) and as a pharmaceutical intermediate.[1][2][3] While its qualitative solubility behavior is well-documented in synthetic literature, standardized thermodynamic solubility data (mole fraction vs. temperature) remains fragmented.[1]

This guide synthesizes the known qualitative solubility landscape of 2-(1H-pyrazol-3-yl)pyridine, analyzes the structural drivers behind its dissolution behavior, and provides a rigorous experimental protocol for researchers to generate precise thermodynamic data (Apelblat parameters) required for process optimization.[1]

Chemical Identity & Structural Properties[1][2][4]

The solubility of 2-(1H-pyrazol-3-yl)pyridine is governed by its tautomeric nature and hydrogen-bonding capabilities.[1]

PropertyDataSource
IUPAC Name 2-(1H-pyrazol-3-yl)pyridinePubChem
CAS Number 75415-03-1ChemicalBook
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Melting Point 122–126 °CTCI Chemicals
pKa (Predicted) ~11.36ChemicalBook
Appearance White to pale yellow crystalline powder

Mechanistic Insight: The molecule features a pyridine ring (H-bond acceptor) and a pyrazole ring (H-bond donor/acceptor).[1] This duality allows for high solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO), while the aromatic backbone provides limited solubility in chlorinated solvents.[1] The NH proton on the pyrazole ring is the primary site for solute-solvent interactions in protic media.[1]

Qualitative Solubility Landscape

The following profile is derived from synthesis, purification, and spectroscopic protocols reported in peer-reviewed literature.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusApplication Context
Alcohols (Polar Protic) Methanol (MeOH)High Primary solvent for synthesis & NMR.[1]
Ethanol (EtOH)High Recrystallization (often with water).[1]
Polar Aprotic DMSOHigh Biological assays; stock solutions.[1]
Acetonitrile (MeCN)Moderate/High Ligand exchange reactions; UV-Vis.[1]
DMFHigh MOF synthesis solvothermal methods.
Chlorinated Chloroform (CHCl₃)Moderate Extraction; NMR (CDCl₃).[1]
Dichloromethane (DCM)Moderate Work-up/Extraction.[1]
Aqueous WaterLow / Insoluble Used as an anti-solvent to precipitate the product.[1]
Non-Polar Hexane / HeptaneInsoluble Used to wash crystals to remove impurities.[1]
Solvent Selection Logic (Graphviz)

SolventLogic Compound 2-(1H-pyrazol-3-yl)pyridine PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic H-Bonding (Donor/Acceptor) PolarAprotic Polar Aprotic (DMSO, DMF, MeCN) Compound->PolarAprotic Dipole-Dipole Interaction Aqueous Aqueous / Non-Polar (Water, Hexane) Compound->Aqueous Hydrophobic Backbone Dominates Process_Recryst Process: Recrystallization (Cooling or Anti-solvent) PolarProtic->Process_Recryst High T Solubility Process_Synth Process: Synthesis/Reaction PolarAprotic->Process_Synth Solvothermal Methods Chlorinated Chlorinated (DCM, CHCl3) Process_Precip Process: Precipitation Aqueous->Process_Precip Anti-solvent Addition

Figure 1: Solubility logic flow for solvent selection based on molecular interactions.

Strategic Protocol: Generating Quantitative Thermodynamic Data

Since specific mole fraction (


) vs. temperature (

) data is not standardized in public databases for this specific CAS, researchers must generate this data to calculate enthalpy of dissolution.[1] The Isothermal Saturation Method (Shake-Flask) is the gold standard for this determination.[1]
Experimental Workflow
  • Preparation: Add excess 2-(1H-pyrazol-3-yl)pyridine solid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure saturation.

  • Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation.[1]

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis spectrophotometry (

    
     nm).
    
  • Repetition: Repeat at intervals of 5 K (e.g., 298.15 K to 323.15 K).

Workflow Diagram (Graphviz)

ExperimentalProtocol Start Excess Solute + Solvent Equilibrate Stir @ Constant T (24-48 hrs) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Filter Supernatant (Isothermal Syringe) Settle->Sample Analyze Quantify (HPLC/UV) Calculate Mole Fraction (x) Sample->Analyze

Figure 2: Step-by-step isothermal saturation protocol for solubility determination.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures and determine the energy of dissolution.[1]
Modified Apelblat Equation

The most accurate semi-empirical model for correlating solubility with temperature:


[1]
  • x : Mole fraction solubility.[1]

  • T : Absolute temperature (K).[1][3]

  • A, B, C : Empirical parameters derived from regression analysis.

van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution:


[1]
  • 
     (Enthalpy):  Positive values indicate an endothermic  process (solubility increases with T).[1]
    
  • 
     (Entropy):  Positive values indicate disorder increases upon dissolution.[1]
    

Expert Note: For 2-(1H-pyrazol-3-yl)pyridine, dissolution in alcohols (MeOH, EtOH) is expected to be endothermic (


), meaning heating the solvent significantly improves solubility, which validates the use of cooling crystallization for purification.[1]

Practical Applications & Purification

Recrystallization Protocol

Based on the solubility differential, the following purification method is recommended for high-purity isolation:

  • Dissolution: Dissolve crude 2-(1H-pyrazol-3-yl)pyridine in boiling Ethanol (approx. 10 mL per gram).

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Crystallization:

    • Method A (Slow Cooling): Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Method B (Anti-solvent): Add warm Water dropwise to the hot ethanolic solution until slight turbidity persists, then cool.

  • Isolation: Filter the white needles/crystals and wash with cold hexane.

References

  • Compound Properties & Synthesis

    • ChemicalBook. (2025).[1] "2-(1H-Pyrazol-3-yl)pyridine Properties and Synthesis." Available at: [1]

  • Coordination Chemistry & Ligand Behavior

    • ResearchGate. (2020).[1] "Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands." Available at:

  • General Solubility Measurement Protocols

    • Jouyban, A. et al. (2024).[1] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[1] Available at:

  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • MDPI. (2022).[1][4] "Solubility Data, Solubility Parameters and Thermodynamic Behavior." Available at: [1]

Sources

Comparative Technical Analysis: 2-(1H-pyrazol-3-yl)pyridine vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-(1H-pyrazol-3-yl)pyridine (pypz) and 2,2'-bipyridine (bipy), structured for researchers in coordination chemistry and catalysis.

Core Focus: Ligand Field Electronics, Proton-Coupled Electron Transfer (PCET), and Synthetic Protocols.

Executive Technical Summary

While 2,2'-bipyridine (bipy) serves as the "standard candle" of coordination chemistry—providing a rigid, neutral, redox-innocent scaffold—2-(1H-pyrazol-3-yl)pyridine (pypz) introduces a functional "proton switch."[1]

The critical divergence lies in the pyrazole ring's NH group . Unlike bipy, which acts purely as a


-donor/

-acceptor, pypz is a non-innocent ligand in the protonic sense. It can undergo deprotonation to form the anionic pyrazolate (

), transforming it from a neutral donor to a potent anionic

-donor.[1] This capability enables Proton-Coupled Electron Transfer (PCET) , allowing metal complexes to manage protons and electrons in concert—a mechanism essential for catalytic water oxidation and C-H activation.[1]
Feature2,2'-Bipyridine (bipy)2-(1H-pyrazol-3-yl)pyridine (pypz)
Charge State Neutral (

)
Switchable: Neutral (

)

Anionic (

)
Primary Electronic Role Strong

-acceptor (stabilizes

)
Strong

-donor (stabilizes

)
Acidity (pKa)

(Pyridine

)

(Free NH);

(Coord.[1] NH)
Key Application Photoredox (e.g.,

)
PCET Catalysis, pH-gated switching

Structural & Electronic Fundamentals

Molecular Geometry and Chelation

Both ligands form stable 5-membered chelate rings with transition metals (Ru, Ir, Pt).[1] However, the bite angles and electronic perturbations differ significantly.

  • Bipy: Possesses

    
     symmetry (averaged in dynamic solution) but coordinates with 
    
    
    
    symmetry.[1] The
    
    
    -system is delocalized over both rings, lowering the LUMO energy and facilitating Metal-to-Ligand Charge Transfer (MLCT).[1]
  • Pypz: Asymmetric (

    
    ).[1][2] The pyrazole ring is electron-rich (
    
    
    
    -excessive) compared to the electron-deficient pyridine.[1] Upon deprotonation, the pyrazolate anion becomes a powerful
    
    
    -donor, pushing electron density onto the metal center and destabilizing the metal
    
    
    -orbitals (raising the HOMO).[1]
Visualizing the Electronic Divergence

The following diagram illustrates the orbital interactions and the "Proton Switch" mechanism unique to pypz.

LigandComparison cluster_bipy 2,2'-Bipyridine (bipy) cluster_pypz 2-(1H-pyrazol-3-yl)pyridine (pypz) Bipy_Struct Neutral Scaffold (N,N-Chelation) Bipy_Elec Strong π-Acceptor Low-lying LUMO Bipy_Struct->Bipy_Elec Bipy_Effect Stabilizes Low Ox States (e.g., Ru(II)) Bipy_Elec->Bipy_Effect MLCT Promoted Pypz_Effect Strong σ-Donor Stabilizes High Ox States (e.g., Ru(III)/Ru(IV)) Bipy_Effect->Pypz_Effect Contrast: Redox Potential Shift Pypz_Neutral Neutral Form (HL) Contains Acidic NH Pypz_Anionic Anionic Form (L⁻) (Pyrazolate) Pypz_Neutral->Pypz_Anionic Deprotonation (-H⁺) pKa shift upon coord. Pypz_Anionic->Pypz_Effect e⁻ Density Push

Figure 1: Mechanistic comparison of ligand field effects. Note the pypz "Deprotonation" pathway which is absent in bipy.

Coordination Chemistry & Redox Tunability[1]

The substitution of bipy with pypz dramatically alters the redox landscape of the metal center.

Redox Potential Shift

Replacing a neutral bipy with an anionic pypz ligand results in a cathodic shift (negative shift) of the metal oxidation potential.[1] The anionic ligand makes the metal easier to oxidize.

Representative Data (Ru Complexes in MeCN):

Complex

(V vs. SCE)
Electronic Interpretation


V
Deeply stabilized

orbitals due to

-backbonding.[1]


V
Anionic pyrazolate donates

-density, raising

energy.[1]


V
Further destabilization; metal becomes electron-rich.[1]

Note: Values are approximate and solvent-dependent. The trend is the critical takeaway.

The PCET Mechanism

The defining advantage of pypz is its ability to mediate Proton-Coupled Electron Transfer . In catalytic cycles (e.g., water oxidation), the pyrazole NH (or the deprotonated N-) can act as a local proton relay.[1]

  • Oxidation:

    
    
    
  • Deprotonation: The increased acidity of the oxidized metal complex forces the pyrazole NH to deprotonate (

    
     drops).[1]
    
  • Concerted Step: The removal of the electron and proton often happens in a concerted kinetic step (CPET), bypassing high-energy charged intermediates.[1]

Experimental Workflows

While 2,2'-bipyridine is commercially ubiquitous, 2-(1H-pyrazol-3-yl)pyridine is frequently synthesized in-house to ensure purity or to introduce substituents.[1]

Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Reaction Type: Claisen-Schmidt Condensation followed by Heterocyclization.[1]

Reagents:

  • 2-Acetylpyridine[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]

  • Hydrazine Hydrate (

    
    )[1]
    
  • Ethanol (Solvent)[1][3]

Protocol:

  • Enaminone Formation:

    • Dissolve 2-acetylpyridine (10 mmol) in DMF-DMA (12 mmol).

    • Reflux at 110°C for 4–6 hours under

      
      . The solution will turn dark yellow/orange.
      
    • Checkpoint: Monitor TLC for disappearance of ketone.

    • Evaporate volatiles in vacuo to obtain the crude enaminone intermediate (3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one).[1]

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Add Hydrazine Hydrate (15 mmol) dropwise.[1]

    • Reflux for 2–3 hours.[4]

    • Cool to room temperature.[4] The product often precipitates as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (EtOAc/Hexane).[1]

  • Yield: Typically 85–95%.

Complexation Workflow (Ru)

Unlike bipy, where you simply mix


 and ligand, pypz requires attention to pH.[1]

SynthesisWorkflow Start Start: Ru(DMSO)4Cl2 or RuCl3 LigandAdd Add 2-(1H-pyrazol-3-yl)pyridine (Solvent: DMF or Ethylene Glycol) Start->LigandAdd Heat Reflux (High Temp) LigandAdd->Heat Check Target: Neutral or Cationic? Heat->Check RouteA Route A: Cationic [Ru(HL)3]²⁺ (Maintain Acidic/Neutral pH) Check->RouteA No Base RouteB Route B: Neutral [Ru(L)2(HL)]⁺ or [Ru(L)3]⁻ (Add Base: Et3N or NaOMe) Check->RouteB Base Added Precip Precipitation with NH4PF6 (Anion Exchange) RouteA->Precip RouteB->Precip Final Final Complex Precip->Final

Figure 2: Decision tree for complexation. The addition of base determines whether the ligand coordinates as neutral (HL) or anionic (L).[1]

References

  • Synthesis & Characterization

    • Luo, Y., et al. "Synthesis of 2-(1H-pyrazol-3-yl)pyridine derivatives."[1] Chemical Papers, 2018.

    • Protocol Verification:[1]

  • PCET & Redox Mechanisms

    • Huynh, M. H. V., & Meyer, T. J.[1] "Proton-Coupled Electron Transfer."[5] Chemical Reviews, 2007. [1]

    • Context: Defines the thermodynamic square schemes relevant to the pypz NH group.
  • Comparative Coordination Chemistry

    • Steel, P. J.[1] "Ligand design in coordination chemistry: The pyrazole ring." Coordination Chemistry Reviews, 1990.

    • Context: Detailed structural comparison of pyridine vs. pyrazole bite angles and field strengths.
  • Redox Potential Data

    • Lever, A. B. P.[1] "Electrochemical Parametrization of Metal Complex Redox Potentials." Inorganic Chemistry, 1990. [1]

    • Context: Provides the parameters allowing calculation of redox shifts when swapping bipy for pypz.

Sources

Photophysical Characterization of Free 2-(1H-pyrazol-3-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties of the free 2-(1H-pyrazol-3-yl)pyridine (3-pypz) ligand.[1] Unlike its N-alkylated analogs or coordination complexes, the free 3-pypz ligand possesses a labile proton on the pyrazole ring.[1] This structural feature unlocks complex excited-state dynamics, specifically Excited-State Intramolecular Proton Transfer (ESIPT) and Solvent-Assisted Excited-State Double Proton Transfer (ESDPT) .[1]

This document is designed for researchers requiring precise control over ligand behavior in supramolecular assembly, pH sensing, and organometallic synthesis.[2] It details the causality between molecular conformation and emission profiles, supported by validated experimental protocols.[2]

Molecular Architecture & Tautomeric Dynamics[3]

The photophysics of 3-pypz are governed by two ground-state equilibria: Rotamerism (rotation around the C-C inter-ring bond) and Prototropic Tautomerism (migration of the N-H proton).[2]

The Structural Equilibrium

In the ground state (


), the molecule exists primarily in an equilibrium defined by the solvent environment.[2]
  • Anti-Conformer: The pyridine nitrogen and pyrazole NH are on opposite sides (sterically favored, dipole minimized).[2]

  • Syn-Conformer: The pyridine nitrogen and pyrazole NH are adjacent.[1] This conformation is energetically higher in the ground state but is the prerequisite for ESIPT .[2]

  • Tautomers: The 3-yl and 5-yl forms are chemically equivalent in solution due to rapid proton exchange, but the specific localization of the proton determines the hydrogen-bond donor/acceptor capability.

Visualization of Structural Dynamics

The following diagram illustrates the critical interconversion pathways that dictate the available photophysical channels.

StructuralDynamics Anti Anti-Conformer (Ground State Major) Syn Syn-Conformer (Pre-ESIPT State) Anti->Syn Bond Rotation (Thermal/Photo) Complex Solvent-Bridged Cluster Syn->Complex + Protic Solvent (H-Bonding)

Figure 1: Conformational equilibrium between Anti and Syn forms.[2] The Syn form facilitates intramolecular hydrogen bonding required for proton transfer mechanisms.[2]

Photophysical Profile

The emission of free 3-pypz is not a static property; it is a dynamic response to the environment.[2] The ligand exhibits dual-emission characteristics depending on the solvent's ability to mediate proton transfer.[1][2]

Absorption Characteristics

The absorption spectrum is dominated by


 transitions localized on the heteroaromatic rings.[2]
  • 
    :  280–310 nm (Solvent dependent).[2]
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    15,000
    
    
    .[1]
  • Vibronic Structure: Often structureless in polar solvents due to strong solute-solvent interactions.[1]

Emission and Proton Transfer (ESIPT/ESDPT)

Upon excitation (


), the acidity of the pyrazole NH and the basicity of the pyridine N increase significantly.[2]
ParameterNormal Emission (LE)Tautomer Emission (PT)Mechanistic Cause
Wavelength 340–370 nm (UV/Blue)450–520 nm (Green/Yellow)Large Stokes shift due to structural rearrangement.[1]
Species Enol-like form (Anti)Keto-like tautomer (Syn)Proton transfer creates a zwitterionic-like species.[1]
Solvent Req. Aprotic / Non-polarProtic (Alcohols) or Solid StateESDPT: Alcohols act as a bridge, shuttling the proton.[2]
Lifetime (

)
< 1 ns (Fluorescence)2–5 nsTautomer species often has a longer radiative lifetime.[2]

Key Insight: In pure aprotic solvents (e.g., Acetonitrile), emission is dominated by the Locally Excited (LE) state because the Syn conformer is unstable.[2] In alcohols (e.g., Methanol), the solvent molecules form a bridge (Solvent-Assisted ESDPT), allowing the proton to tunnel from Pyrazole-N to Pyridine-N, resulting in a large Stokes-shifted emission.

Mechanism Visualization (Jablonski-Type)

Photophysics S0_Enol S0 (Enol-Form) Ground State S1_Enol S1 (Enol-Form) Excited State S0_Enol->S1_Enol Absorption (hv) S1_Enol->S0_Enol LE Emission (350 nm) S1_Keto S1 (Keto-Form) Proton Transferred S1_Enol->S1_Keto ESIPT / ESDPT (Fast, <10ps) S0_Keto S0 (Keto-Form) Ground State S1_Keto->S0_Keto PT Emission (480 nm) S0_Keto->S0_Enol Reverse PT (Thermal)

Figure 2: Excited-state proton transfer cycle.[1][2] The red path represents the large Stokes shift emission characteristic of the tautomer.[2]

Experimental Protocols

To obtain reproducible photophysical data, one must rigorously control solvent purity and oxygen levels.[1][2]

Synthesis of 3-pypz (Enaminone Route)

Rationale: This method avoids metal catalysts that can quench fluorescence in the final product.[1][2]

  • Precursor Formation: React 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene for 12 hours.

    • Product: 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one.[1]

  • Cyclization: Dissolve the enaminone in Ethanol. Add Hydrazine Hydrate (2.5 equiv).[1][2] Reflux for 4 hours.

  • Purification (Critical):

    • Evaporate solvent.[1][2]

    • Recrystallize from Ethanol/Water or sublimate under high vacuum.[1][2]

    • Validation: 1H NMR must show distinct pyrazole peaks (

      
       ~7.7, 6.8 ppm) and NO metal impurities.[2]
      
Spectroscopic Measurement Workflow

Reagents: Spectroscopic grade Acetonitrile (MeCN) and Methanol (MeOH).[2] Equipment: UV-Vis Spectrophotometer, Spectrofluorometer (with temperature control).

Step-by-Step Protocol:

  • Stock Solution Prep: Prepare a

    
     M stock solution of 3-pypz in MeCN.[1] Sonicate to ensure full dissolution.[1][2]
    
  • Dilution: Create working aliquots of

    
     M. Absorbance at 
    
    
    
    should be
    
    
    O.D. to avoid inner-filter effects.
  • Degassing (Mandatory):

    • Oxygen is a potent quencher of the long-lived tautomer states.[1]

    • Bubble high-purity Argon through the cuvette for 15 minutes OR perform 3 freeze-pump-thaw cycles.

  • Acquisition:

    • Excitation Wavelength: Set to absorption maximum (

      
      290 nm).
      
    • Scan Range: 310 nm – 600 nm.[1][2]

    • Slit Widths: 2.5 nm / 2.5 nm (adjust for signal intensity).

  • Solvent Titration (Optional): To observe ESDPT, titrate Methanol into the MeCN solution. Monitor the rise of the

    
    480 nm band at the expense of the 
    
    
    
    350 nm band.

Workflow Start Solid Ligand (Recrystallized) Solvation Dissolve in MeCN (1 mM Stock) Start->Solvation Degas Argon Sparge (15 mins) Solvation->Degas Measure1 Measure LE Band (Pure MeCN) Degas->Measure1 Titrate Add MeOH (Protic Source) Measure1->Titrate Measure2 Measure PT Band (Dual Emission) Titrate->Measure2

Figure 3: Spectroscopic workflow for characterizing solvent-dependent emission.

Applications & Implications

Understanding the "free" ligand physics is the baseline for two major applications:

  • Ratiometric Sensing: The sensitivity of the LE/PT emission ratio to solvent polarity and hydrogen-bonding capability makes 3-pypz a potent probe for local micro-environments in biological systems or polymers.[1]

  • Coordination Chemistry: When binding to metals (e.g., Ir, Pt), the loss of the NH proton (forming the pyrazolate anion) eliminates ESIPT.[2] Therefore, the disappearance of the large Stokes shift band is a spectroscopic indicator of successful metal complexation.[2]

References

  • Synthesis and Tautomerism

    • Title: "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols" (Contextual analog study).
    • Source: Heterocycles, Vol 83.[1][2][3]

    • URL:[Link]

  • ESIPT Mechanism (Theoretical & Experimental)

    • Title: "New insights into the solvent-assisted excited-state double proton transfer of 2-(1H-pyrazol-5-yl)
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][2]

    • URL:[Link]

  • Coordination & Photophysics Context

    • Title: "Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence"
    • Source: Molecules (MDPI).[1][2]

    • URL:[Link]

  • General Properties

    • Title: "2-(1H-Pyrazol-3-Yl)Pyridine Compound Summary"
    • Source: PubChem.[1][2]

    • URL:[Link][2]

Sources

Methodological & Application

synthesis of 2-(1H-pyrazol-3-yl)pyridine from 2-acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-(1H-pyrazol-3-yl)pyridine (also known as 3-(2-pyridyl)pyrazole) is a critical workflow in medicinal chemistry and coordination chemistry.[1] This bidentate ligand serves as a privileged scaffold in the development of kinase inhibitors and is a fundamental building block for luminescent transition metal complexes (e.g., Ruthenium(II) and Iridium(III) systems).

While traditional Claisen condensations using ethyl formate are documented, they often suffer from variable yields and moisture sensitivity. This guide prioritizes the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Enaminone Route .[2] This protocol offers superior reproducibility, higher purity profiles, and simplified workup procedures compared to alkoxide-mediated pathways.

Key Advantages of this Protocol:

  • Atom Economy: High conversion rates with volatile byproducts (methanol, dimethylamine).

  • Scalability: Robust performance from milligram to multigram scales.

  • Purity: Intermediate enaminones are often crystalline and easily purified without chromatography.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is a two-step cascade sequence. The strategic disconnection relies on converting the acetyl group into a 1,3-electrophilic species (enaminone) which acts as a "masked" 1,3-dicarbonyl equivalent, ready for heterocyclization with hydrazine.

ReactionScheme SM 2-Acetylpyridine (Starting Material) Inter Enaminone Intermediate (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one SM->Inter Reflux, 8-12h (-MeOH) Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 2-(1H-pyrazol-3-yl)pyridine (Target) Inter->Product EtOH, Reflux, 0.5-2h (-HNMe2, -H2O) Reagent2 Hydrazine Hydrate (Cyclization Agent) Reagent2->Product

Caption: Two-step synthetic pathway via the enaminone intermediate. The process minimizes non-volatile byproducts.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

Reaction: Condensation of 2-acetylpyridine with DMF-DMA.

Reagents & Materials:

  • 2-Acetylpyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 eq)

  • Solvent: Xylene (preferred for scale) or Neat (for small scale)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (e.g., 10.0 mmol, 1.21 g).

  • Addition: Add DMF-DMA (15.0 mmol, ~2.0 mL).

    • Scientist's Note: DMF-DMA is moisture sensitive. Syringe transfer from a Sure/Seal™ bottle is recommended.

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (bath temp ~110-120°C) for 8–12 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting ketone (Rf ~0.5) should disappear, replaced by a lower Rf, highly UV-active yellow spot (Enaminone).

  • Workup: Cool the reaction to room temperature. The intermediate often crystallizes as a yellow/orange solid upon cooling.

  • Isolation:

    • If Solid: Filter the precipitate and wash with cold hexanes to remove excess DMF-DMA.

    • If Oil: Concentrate the mixture on a rotary evaporator to remove xylene and unreacted DMF-DMA. Triturate the residue with diethyl ether or hexanes to induce solidification.

  • Yield: Expect 85–95%. The product, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is usually pure enough for the next step.

Step 2: Heterocyclization to 2-(1H-pyrazol-3-yl)pyridine

Reaction: Cyclocondensation with Hydrazine Hydrate.

Reagents:

  • Enaminone Intermediate (from Step 1) (1.0 eq)[3]

  • Hydrazine Hydrate (50-60% or 98% grade) (2.0 – 3.0 eq)

  • Solvent: Ethanol (absolute or 95%)

Procedure:

  • Dissolution: Dissolve the Enaminone intermediate (e.g., 1.0 g, 5.68 mmol) in Ethanol (10 mL). The solution will be yellow/orange.

  • Cyclization: Carefully add Hydrazine Hydrate (e.g., 12 mmol, ~0.6 mL) dropwise at room temperature.

    • Safety Alert: Hydrazine is toxic and a suspected carcinogen.[4][5] Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) for 1–2 hours.

    • Observation: The deep yellow color of the enaminone typically fades to a lighter pale yellow as the conjugated system breaks and re-aromatizes into the pyrazole.

  • Workup: Cool the mixture to room temperature.

  • Purification:

    • Method A (Precipitation): Concentrate the ethanol volume by 50% under vacuum. Cool in an ice bath. The product often precipitates as off-white needles. Filter and wash with cold ethanol/water (1:1).

    • Method B (Extraction): If no precipitate forms, remove all solvent in vacuo. Dissolve residue in Dichloromethane (DCM). Wash with water (to remove excess hydrazine) and brine. Dry over Na2SO4, filter, and concentrate.

  • Final Yield: Expect 90–97%.

  • Characterization:

    • 1H NMR (CDCl3/DMSO-d6): Look for the diagnostic pyrazole protons. The NH proton is often broad (10-13 ppm). Pyrazole CH protons typically appear as doublets (J ~2 Hz) around 6.8 and 7.7 ppm (if unsubstituted).

Part 4: Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is a cascade of nucleophilic attacks and eliminations.[3]

  • Enaminone Formation: The methyl group of 2-acetylpyridine is activated by the electron-withdrawing pyridine ring. It attacks the electrophilic acetal carbon of DMF-DMA. Methanol is eliminated twice to form the conjugated enaminone system.

  • Pyrazole Formation: Hydrazine is a bis-nucleophile.

    • Attack 1: The terminal nitrogen of hydrazine attacks the

      
      -carbon of the enaminone (Michael-type addition), displacing the dimethylamine group.
      
    • Attack 2: The second nitrogen of the hydrazine attacks the carbonyl carbon.

    • Aromatization: Loss of a water molecule drives the formation of the aromatic pyrazole ring.

Mechanism Step1 Nucleophilic Attack (Hydrazine attacks beta-carbon of Enaminone) Step2 Elimination (Loss of Dimethylamine HNMe2) Step1->Step2 Step3 Intramolecular Cyclization (Hydrazine NH attacks Carbonyl) Step2->Step3 Step4 Dehydration (Loss of H2O -> Aromatization) Step3->Step4

Caption: Mechanistic sequence of the cyclocondensation step.

Part 5: Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in DMF-DMA or solvent.Use fresh DMF-DMA (it hydrolyzes to DMF). Perform under N2 atmosphere.
Product is Oily (Step 1) Residual Xylene/DMF.Triturate with hexanes or diethyl ether and scratch the flask to induce crystallization.
Dark Color (Step 2) Oxidation of Hydrazine or Pyridine ring.Ensure high-quality Hydrazine Hydrate is used. Degas ethanol if necessary.
Regioisomers? N/A for Hydrazine Hydrate.If using substituted hydrazines (e.g., Methylhydrazine), regioisomers (3- vs 5-substituted) will form.

Part 6: Safety & Handling Protocols

CRITICAL HAZARD: Hydrazine Hydrate

  • Toxicity: Hydrazine is a potent hepatotoxin and a suspected human carcinogen. It can be absorbed through the skin.

  • Instability: Anhydrous hydrazine is explosive. Hydrazine hydrate is more stable but should never be distilled to dryness.

  • Incompatibility: Avoid contact with oxidizing agents (peroxides, permanganates) and porous materials (earth, wood) where it can cause spontaneous ignition.

  • Quenching Spills: Do not wipe up. Neutralize with dilute hypochlorite (bleach) solution (<5%) to convert hydrazine to nitrogen gas and water before cleanup.

References

  • ChemicalBook Protocols. (n.d.). Synthesis of 2-(1H-pyrazol-3-yl)pyridine. Retrieved from

  • BenchChem Application Notes. (2025). The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis. Retrieved from

  • Abu-Shanab, F. A., et al. (2011).[6][7] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. Retrieved from

  • ThermoFisher Scientific. (2025).[4] Hydrazine Hydrate Safety Data Sheet. Retrieved from

Sources

Precision Synthesis of Heteroleptic Iridium(III) Complexes with 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Iridium(III) cyclometalated complexes have emerged as cornerstones in two distinct high-value fields: phosphorescent organic light-emitting diodes (PhOLEDs) and theranostic agents for oncology. This protocol focuses on the synthesis of heteroleptic complexes of the type [Ir(C^N)₂(pzp)] , where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and pzp is the monoanionic form of 2-(1H-pyrazol-3-yl)pyridine .

The 2-(1H-pyrazol-3-yl)pyridine ligand is structurally unique; it possesses an acidic N-H proton on the pyrazole ring. Upon coordination and deprotonation, it acts as a strong field N^N chelate, forming a neutral complex with Ir(III). This neutrality is critical for membrane permeability in bio-imaging applications and for vacuum deposition in OLED fabrication.

This guide departs from generic "cookbook" recipes by integrating mechanistic insights into the Nonoyama reaction and the subsequent bridge-splitting mechanism , ensuring reproducibility and high purity.

Strategic Synthesis Architecture

The synthesis follows a convergent two-step strategy. Direct complexation of IrCl₃ with mixed ligands leads to a statistical mixture of isomers and impurities ("scrambling"). To ensure the exclusive formation of the heteroleptic species, we utilize the Chloro-Bridged Dimer Route .

The Pathway[1][2][3]
  • Step 1 (Kinetic Control): Formation of the thermodynamic fac-like chloro-bridged dimer,

    
    .
    
  • Step 2 (Bridge Splitting): Nucleophilic attack by the pzp ligand under basic conditions to cleave the chloride bridge, followed by chelation and in-situ deprotonation.

Workflow Visualization

The following diagram outlines the critical path and decision points for the synthesis.

G Start Start: IrCl3·nH2O Reaction1 Step 1: Nonoyama Reaction (2-Ethoxyethanol/H2O, 110°C) Start->Reaction1 LigandCN Ligand C^N (e.g., 2-phenylpyridine) LigandCN->Reaction1 Dimer Intermediate: [Ir(C^N)2(μ-Cl)]2 (Precipitate) Reaction1->Dimer 24h Reflux Reaction2 Step 2: Bridge Splitting (DCM/MeOH or 2-Ethoxyethanol, 50-80°C) Dimer->Reaction2 QC1 QC Check: 1H NMR (Verify cleavage of dimer) QC1->Reaction2 Incomplete Conversion Purification Purification (Silica Column Chromatography) QC1->Purification Pass LigandPZP Ligand pzp: 2-(1H-pyrazol-3-yl)pyridine LigandPZP->Reaction2 Base Base: Na2CO3 or K2CO3 (Deprotonation Agent) Base->Reaction2 Crude Crude Complex [Ir(C^N)2(pzp)] Reaction2->Crude Crude->QC1 Final Final Product: Neutral Ir(III) Complex Purification->Final

Figure 1: Logical workflow for the synthesis of heteroleptic Ir(III) pyrazolyl-pyridine complexes. The process prioritizes the isolation of the stable dimer intermediate to prevent ligand scrambling.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chloro-Bridged Dimer

Target: Tetrakis(2-phenylpyridine-C2,N')(μ-dichloro)diiridium(III) —



Rationale: 2-ethoxyethanol is the solvent of choice because its boiling point (135°C) allows for sufficient thermal activation to overcome the kinetic barrier of C-H activation on the phenyl ring, while water helps solubilize the inorganic iridium salt.

Reagents:

  • Iridium(III) chloride hydrate (

    
    ): 1.0 mmol (approx. 300 mg, based on Ir content).
    
  • 2-Phenylpyridine (Hppy): 2.2 mmol (slight excess).

  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v, 12 mL total).

Procedure:

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Degassing: Charge the flask with solvents. Bubble nitrogen through the solvent mixture for 15 minutes to remove dissolved oxygen (critical to prevent oxidation of Ir(III) to Ir(IV) species).

  • Addition: Add

    
     and Hppy against a positive flow of nitrogen.
    
  • Reaction: Heat the mixture to reflux (bath temp ~120°C) for 24 hours.

    • Observation: The solution will transition from dark brown/red to a suspension of a bright yellow/orange solid.

  • Workup: Cool to room temperature. Add 10 mL of water to precipitate any remaining dimer.

  • Filtration: Filter the yellow solid using a sintered glass funnel. Wash copiously with water (to remove unreacted IrCl3) and then with cold ethanol (to remove excess ligand).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Yield Expectation: 70-85%.

    • Validation: The product should be insoluble in common organic solvents but soluble in DCM.

Phase 2: Bridge Splitting and Coordination of pzp

Target:


 (Neutral Complex)

Rationale: The chloride bridges in the dimer are labile. The pzp ligand, in the presence of a base (Na₂CO₃), attacks the Ir center. The base deprotonates the pyrazole N-H (pKa ~14), generating the anionic N^N chelate which locks the metal into a neutral, stable octahedral geometry.

Reagents:

  • Dimer

    
    : 0.25 mmol (approx. 270 mg).
    
  • 2-(1H-pyrazol-3-yl)pyridine (Hpzp): 0.6 mmol (2.4 equiv relative to dimer, 1.2 equiv per Ir).

  • Sodium Carbonate (

    
    ): 2.5 mmol (excess).
    
  • Solvent: Dichloromethane (DCM) : Methanol (2:1 v/v, 15 mL).

Procedure:

  • Setup: Place the Dimer, Hpzp ligand, and

    
     into a 50 mL round-bottom flask.
    
  • Solvent: Add the DCM/MeOH mixture. (DCM dissolves the dimer; MeOH dissolves the ligand and base).

  • Reaction: Heat to mild reflux (approx. 50°C) under nitrogen for 12–16 hours.

    • Note: Higher temperatures (using ethoxyethanol) can be used if the reaction is sluggish, but DCM/MeOH usually provides cleaner conversion for this specific ligand system [1, 4].

  • Monitoring: Monitor by TLC (Silica, 5% MeOH in DCM). The yellow dimer spot should disappear, replaced by a luminescent spot (often orange/red depending on the C^N ligand).

  • Workup: Remove solvents under reduced pressure. Redissolve the residue in DCM and wash with water (2 x 20 mL) to remove inorganic salts. Dry the organic layer over

    
    .
    
Phase 3: Purification
  • Column Chromatography: The neutral complex is typically purified on silica gel.

    • Eluent: Gradient of DCM -> DCM:MeOH (98:2).

    • Tip: Neutral complexes can streak.[1] Ensure the column is well-packed.

  • Recrystallization: Dissolve the purified solid in a minimum amount of DCM and layer with Hexane or Diethyl Ether to grow crystals.

Characterization & Data Validation

To ensure scientific integrity, the following data profile must be met.

Quantitative Data Summary
ParameterMethodTypical Value / Feature
1H NMR 400/500 MHz (

)
Pyrazole NH: Absent (confirms deprotonation). Pyridine (pzp): Distinct doublets/triplets shifted upfield relative to free ligand. C^N Ligands: 16 aromatic protons (for 2 ppy units).
Mass Spectrometry ESI-MS (+)

or

. Note: Since the complex is neutral, it may not fly well in standard ESI without protonation or sodiation.
UV-Vis DCM SolutionLC Transitions: <300 nm (intense). MLCT Band: 380–450 nm (broad, moderately intense).
Photoluminescence Degassed DCMEmission typically 500–650 nm (Green to Red depending on C^N ligand).
Structural Validation (Self-Check)
  • Symmetry Check: If the complex is

    
     symmetric (e.g., if pzp were symmetric, which it is not), NMR would be simple. Because pzp is asymmetric (pyridine vs pyrazole), the two C^N ligands are chemically inequivalent. You should observe two distinct sets  of signals for the C^N ligands in the 1H NMR spectrum. This is a key indicator of the correct heteroleptic structure.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Oxidation of Ir(III) or impure IrCl3.Ensure vigorous N2 bubbling before heating. Verify Ir content of starting material.[1]
Incomplete Cleavage (Step 2) Insufficient base or low temperature.Switch solvent to 2-ethoxyethanol (110°C) and use

.
Product is Cationic Pyrazole did not deprotonate.If the product is isolated as a salt (e.g., with

), treat with excess base or perform anion exchange with

to isolate the cationic

form if desired.
Broad NMR Signals Paramagnetic impurities or fluxionality.Filter solution through Celite. If fluxional, run NMR at lower temperature (253 K).

References

  • Synthesis of Iridium(III) Complexes with Pyridyl-Triazole/Pyrazole Ancillary Ligands. Inorganica Chimica Acta, 2025.[2] Link (Accessed via UniMi repository).

  • Crystal structure of 2-(1H-pyrazol-3-yl)pyridine Iridium Complexes. Zeitschrift für Kristallographie, 2022.[1] Link.

  • Synthesis and Characterization of Iridium(III) Complexes with Phenylimidazo-phenanthroline. MDPI Molecules, 2023. Link.

  • Iridium(III) complexes as novel theranostic small molecules. European Journal of Medicinal Chemistry, 2024. Link.

Sources

Application Note: Preparation and Evaluation of Ruthenium(II) Pyrazolylpyridine Complexes for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ruthenium(II) polypyridyl complexes have emerged as a dominant scaffold in metallodrug development, offering an alternative to platinum-based chemotherapeutics (e.g., cisplatin).[1] While 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy) are standard ligands, the incorporation of pyrazolylpyridine (pzpy) introduces unique electronic and steric properties. The pyrazole moiety possesses an acidic N-H group (unlike pyridine), allowing for pH-dependent modulation of lipophilicity and hydrogen-bonding capabilities—critical factors for DNA intercalation and cellular uptake.

This guide details the synthesis of heteroleptic


 complexes, their purification via cation-exchange chromatography to resolve isomers, and their downstream evaluation in DNA binding assays.

Critical Design Considerations

The "Ru-Center" Strategy

In drug design, the Ru(II) center serves as a structural template. We utilize a "2+1" synthetic strategy:

  • Core Scaffold:

    
     provides a stable, chiral center (
    
    
    
    and
    
    
    enantiomers).
  • Active Ligand: The pyrazolylpyridine (pzpy) ligand is introduced last. Its lower symmetry (compared to bpy) can lead to linkage isomers if not carefully controlled, although the chelate effect usually enforces N,N-coordination.

The Pyrazole N-H Switch

Unlike pure polypyridines, the pyrazole ring contains an ionizable proton (


 free, but drops to 

upon Ru-coordination).
  • Neutral State (pH < pKa): The complex is cationic (

    
     or 
    
    
    
    ). High water solubility.
  • Deprotonated State (pH > pKa): The complex becomes neutral (or reduces charge). increased lipophilicity, potentially enhancing passive diffusion through cell membranes.

Synthetic Protocols

Protocol A: Precursor Synthesis ( )

Note: While commercially available, in-house synthesis ensures the removal of Ru(III) impurities.

Reagents:


, 2,2'-bipyridine (bpy), LiCl, DMF.[2]
  • Dissolution: Dissolve

    
     (1.0 eq) and bpy (2.0 eq) in DMF. Add LiCl (excess, ~5 eq) to prevent over-substitution to 
    
    
    
    .
  • Reflux: Heat to reflux (150°C) for 8 hours under

    
     atmosphere. The solution will turn deep purple.
    
  • Precipitation: Cool to room temperature. Add acetone (5x volume) and store at 0°C overnight.

  • Filtration: Collect the dark purple/black microcrystalline solid. Wash with water (to remove LiCl) and diethyl ether.

  • Validation:

    
    H NMR in DMSO-
    
    
    
    should show discrete bpy signals without free ligand peaks.
Protocol B: Synthesis of

Target: Heteroleptic complex formation via thermal ligand substitution.

Reagents:

  • Precursor:

    
     (200 mg, 0.38 mmol)
    
  • Ligand: 3-(2-pyridyl)pyrazole (pzpy) (60 mg, 0.41 mmol, 1.1 eq)

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

  • Anion Exchange:

    
     (saturated aqueous solution)[3]
    

Step-by-Step Methodology:

  • Degassing (Critical): Combine the precursor and ligand in the solvent mixture. Degas with Argon for 20 minutes before heating. Ru(II) is susceptible to oxidation to Ru(III) (paramagnetic, NMR silent) in air at high temperatures.

  • Reflux: Heat to reflux for 6 hours. The color typically shifts from purple to deep orange/red.

    • Monitoring: Check reaction progress via TLC (Silica, 90:10 MeCN:Sat.

      
      ). The purple starting spot should disappear.
      
  • Filtration: Filter the hot solution to remove any unreacted insoluble impurities.

  • Counter-Ion Exchange:

    • Reduce volume to ~5 mL via rotary evaporation.

    • Add 2 mL of saturated aqueous

      
       dropwise with stirring.
      
    • The complex will precipitate as the hexafluorophosphate salt (orange/yellow solid).[3]

  • Collection: Filter the precipitate, wash with cold water (removes excess salts) and diethyl ether (removes organic impurities). Dry under vacuum.[2][3]

Protocol C: Purification (Isomer & Impurity Removal)

The crude product often contains trace


 or free ligand.
  • Column Preparation: Use basic Alumina or Silica Gel.

  • Eluent: Start with

    
     (to elute neutral impurities). Switch to 
    
    
    
    (95:5) to elute the target monocationic complex.
  • Recrystallization: Dissolve the collected fraction in minimal acetone and diffuse diethyl ether vapor into the solution (slow diffusion method) to obtain X-ray quality crystals.

Visualizing the Workflow

G Start RuCl3 + bpy (DMF, LiCl) Precursor cis-[Ru(bpy)2Cl2] (Purple Solid) Start->Precursor 8h Reflux Reaction Ligand Substitution (EtOH/H2O, Reflux, N2) Precursor->Reaction + pzpy Ligand Crude Crude Mixture (Orange Soln) Reaction->Crude 6h Exchange Anion Exchange (+ NH4PF6) Crude->Exchange Precipitation Precipitate [Ru(bpy)2(pzpy)](PF6) (Solid) Exchange->Precipitate Purification Chromatography (Silica, DCM:MeOH) Precipitate->Purification Final Pure Complex (Drug Candidate) Purification->Final Validation

Figure 1: Synthetic workflow for the preparation of heteroleptic Ruthenium(II) complexes.

Biological Characterization Protocols

Once synthesized, the complex must be evaluated for its interaction with biological targets (DNA) and cellular efficacy.

DNA Binding Affinity (UV-Vis Titration)

Ruthenium complexes often bind DNA via intercalation (insertion between base pairs) or groove binding.

  • Preparation: Prepare a

    
     solution of the Ru-complex in Tris-HCl buffer (5 mM, pH 7.2, 50 mM NaCl).
    
  • Titration: Add aliquots of Calf Thymus DNA (CT-DNA) stock solution.

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift) of the MLCT band (~450 nm). These indicate strong

    
    -stacking intercalation.
    
  • Calculation: Use the intrinsic binding constant (

    
    ) equation:
    
    
    
    
    Where
    
    
    ,
    
    
    , and
    
    
    are the apparent, free, and bound extinction coefficients.
In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 (concentration inhibiting 50% of cell growth).
  • Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add the Ru-complex (dissolved in 1% DMSO/Media) at varying concentrations (0.1 – 100

    
    ). Include Cisplatin as a positive control.
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Readout: Dissolve formazan in DMSO and read Absorbance at 570 nm.

Data Summary & Expected Results

Parameter

(Control)

(Target)
Significance
MLCT

~452 nm~440-460 nmDiagnostic for Ru(II) oxidation state.
Emission ~610 nmVariablepzpy often quenches or shifts emission due to N-H vibration.
DNA



H-bonding from pyrazole NH may enhance groove binding.
Log P (Lipophilicity) -1.3 (Hydrophilic)pH dependentDeprotonation of pzpy increases lipophilicity/uptake.

Troubleshooting & Quality Control

  • Issue: Low Yield during Anion Exchange.

    • Cause: The chloride salt is too soluble, or the volume of water is too high.

    • Fix: Evaporate ethanol completely before adding aqueous

      
      . Cool the solution to 4°C.
      
  • Issue: Broad NMR Signals.

    • Cause: Presence of paramagnetic Ru(III) impurities.

    • Fix: Add a reducing agent (few drops of hydrazine hydrate) to the NMR tube or repurify via column chromatography using Ascorbic Acid in the eluent.

  • Issue: Isomer Mixtures.

    • Context: If using asymmetric ligands, you may get cis/trans isomers relative to the pyridine nitrogen.

    • Fix: Use Cation Exchange Chromatography (SP Sephadex C-25) with a NaCl gradient for high-resolution separation of geometric isomers.

References

  • Sullivan, B. P., et al. "Cis-dichlorobis(2,2'-bipyridine)ruthenium(II)." Inorganic Chemistry, 1978. (Fundamental precursor synthesis).

  • Keene, F. R. "Stereochemistry and separation of isomers of metal complexes." Coordination Chemistry Reviews, 1997. (Isomer separation protocols).

  • Vos, J. G., et al. "Pyrazolyl-pyridine ligands: Synthesis and coordination chemistry." European Journal of Inorganic Chemistry, 2006. (Ligand specific properties).
  • Barton, J. K., et al. "Metallointercalators and DNA: The Light Switch Effect." Journal of the American Chemical Society, 1990. (DNA binding methodology).

  • Sadler, P. J., et al. "Organometallic Ruthenium(II) Diamine Anticancer Complexes." Journal of Medicinal Chemistry, 2008. (Biological evaluation standards).

Sources

2-(1H-pyrazol-3-yl)pyridine ligands for blue phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Deep Blue Phosphorescence via 2-(1H-pyrazol-3-yl)pyridine Iridium(III) Architectures

Executive Summary & Strategic Rationale

Achieving stable, high-efficiency deep blue emission remains the "holy grail" of Phosphorescent Organic Light-Emitting Diode (PHOLED) technology. While green and red iridium(III) complexes have reached commercial maturity, blue emitters struggle with the trade-off between high triplet energy (


) and chemical stability.

This guide details the synthesis and application of 2-(1H-pyrazol-3-yl)pyridine (pypz) based ligands. Unlike the ubiquitous 2-phenylpyridine (ppy) which generates green emission, the replacement of the phenyl ring with a pyrazole moiety significantly alters the ligand field strength and HOMO-LUMO gap.

Mechanistic Insight: The pyrazole unit acts as a high-field ligand. However, the unsubstituted pypz ligand typically yields blue-green emission (


 nm). To achieve deep blue (

nm)
, this protocol integrates two critical engineering controls:
  • Ligand Functionalization: Introduction of electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) to stabilize the HOMO.
  • Heteroleptic Architecture: Utilization of high-field ancillary ligands (e.g., fluorinated picolinates or pyridyltriazoles) to fine-tune the emission color and suppress non-radiative decay pathways.

Protocol A: Ligand Synthesis (The Hydrazine Route)

The synthesis of the core 2-(1H-pyrazol-3-yl)pyridine scaffold is achieved via the condensation of a chalcone-like precursor with hydrazine. This method is preferred over cross-coupling for its scalability and atom economy.

Materials Required
  • Precursor: 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one (or fluorinated derivatives for deep blue tuning).

  • Reagent: Hydrazine monohydrate (

    
    ).
    
  • Solvent: Ethanol (Absolute).

  • Purification: Recrystallization solvents (Hexane/Ethyl Acetate).

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the enaminone precursor in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 20 mmol (2 equiv) of hydrazine monohydrate at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor consumption of the starting material via TLC (SiO2, 5% MeOH in DCM).

  • Isolation: Cool to room temperature. The pyrazole product often precipitates upon cooling. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from hot ethanol or flash chromatography (Hexane:EtOAc 3:1) if high purity (>99.5%) is required for device grade.

Critical Control Point: The 1H-proton on the pyrazole is acidic. For specific blue emitters, this position may need to be methylated (using MeI/NaH) before complexation if a neutral N^N coordination is desired, or left as-is for anionic N^N coordination.

Protocol B: Iridium(III) Complexation (The Nonoyama Route)

This protocol describes the synthesis of a heteroleptic blue emitter, typically formulated as


.
Workflow Visualization

SynthesisWorkflow IrCl3 IrCl3 · nH2O Dimer μ-Cl Dimer [Ir(pypz)2(μ-Cl)]2 IrCl3->Dimer 2-Ethoxyethanol Reflux, 24h Ligand Ligand (pypz) Ligand->Dimer Complex Blue Emitter [Ir(pypz)2(pic)] Dimer->Complex Na2CO3 110°C, 12h Ancillary Ancillary Ligand (e.g., pic-F) Ancillary->Complex

Figure 1: Step-wise synthesis pathway from metal salt to heteroleptic iridium complex.

Step 1: Synthesis of the Dichloro-Bridged Dimer
  • Combine

    
     (1 equiv) and the pypz ligand (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1 v/v).
    
  • Reflux at 110°C for 24 hours under inert (

    
    ) atmosphere.
    
  • Cool and add water to precipitate the yellow/green dimer.

  • Filter, wash with water and methanol, and dry in vacuum.

Step 2: Ancillary Ligand Coordination (The Blue Shift)

To achieve deep blue, use a strong-field ancillary ligand such as 2-(4,6-difluorophenyl)pyridine (if making homoleptic-like) or 2-picolinic acid derivatives .

  • Suspend the Dimer (0.5 mmol) and the ancillary ligand (1.2 mmol) in 2-ethoxyethanol (20 mL).

  • Add

    
     (5 equiv) as a base.
    
  • Heat to 100°C for 12–16 hours.

  • Purification (Crucial for OLEDs): Flash column chromatography (Silica, DCM/Methanol gradient). Follow with sublimation at high vacuum (

    
     Torr) to remove trace organic impurities.
    

Photophysical Characterization Standards

Validate the synthesized material using the following metrics. Data below represents typical values for a fluorinated pypz-Ir(III) complex.

MetricMeasurement MethodTarget Value (Deep Blue)
Emission Max (

)
PL in

(degassed)
455 – 465 nm
Quantum Yield (

)
Integrating Sphere (under

)
> 0.70 (70%)
Lifetime (

)
TCSPC (Time-Correlated Single Photon Counting)1 – 2

s
CIE Coordinates Calculated from EL spectrum(0.15, 0.20) or lower
HOMO/LUMO CV (Cyclic Voltammetry) vs.

-5.8 eV / -2.6 eV

Protocol C: Device Fabrication (OLED Stack)

The following architecture is optimized to confine triplet excitons within the Emissive Layer (EML) and prevent quenching.

Device Architecture Visualization

DeviceStack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: TmPyPB (40 nm) (Electron Transport) HBL HBL: TmPyPB or DPEPO (Hole Blocking) EML EML: Host (mCP or DPEPO) + 8-10% Ir-Dopant (20 nm) EBL EBL: TCTA (10 nm) (Electron Blocking) HTL HTL: TAPC (40 nm) (Hole Transport) HIL HIL: HAT-CN (5 nm) (Hole Injection) Anode Anode: ITO (150 nm)

Figure 2: Optimized Blue PHOLED Stack. Note the use of high-triplet energy blockers (TCTA, TmPyPB) to prevent exciton leakage.

Fabrication Steps
  • Substrate Prep: Clean ITO glass via ultrasonication in detergent, DI water, acetone, and isopropanol. Treat with UV-Ozone for 15 min.

  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

    
     Torr).
    
  • Layer Deposition:

    • HIL: HAT-CN (5 nm) for efficient hole injection.

    • HTL: TAPC (40 nm).[1] High hole mobility.

    • EBL: TCTA (10 nm). Prevents electrons from leaking to HTL.

    • EML: Co-deposit the Host (e.g., mCP or DPEPO) and the Ir-Complex (Dopant) at a ratio of 92:8. Note: DPEPO is preferred for deep blue due to its very high triplet energy (

      
       eV).
      
    • ETL/HBL: TmPyPB (40 nm).[1][2] Functions as both electron transporter and hole blocker.[3]

    • Cathode: LiF (1 nm) / Al (100 nm).[2]

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    

Troubleshooting & Quality Control

  • Issue: Green-shifted emission.

    • Cause: Incomplete ligand substitution or lack of electron-withdrawing groups.[4]

    • Fix: Verify the ancillary ligand integration.[4] Ensure the pypz ligand is fluorinated (e.g., using a trifluoromethyl-substituted precursor).

  • Issue: Low Efficiency (Roll-off).

    • Cause: Triplet-Triplet Annihilation (TTA) or unbalanced charge injection.

    • Fix: Reduce doping concentration from 10% to 6-8%. Optimize the EBL/HBL thickness to balance charge carriers in the EML.

  • Issue: Short Lifetime.

    • Cause: Degradation of the host material or weak Ir-N bonds.

    • Fix: Switch to a more stable host like a mixed-host system (p-type/n-type co-host) to broaden the recombination zone.

References

  • Synthesis of 2-(1H-pyrazol-3-yl)pyridine Ligands: ChemicalBook. "2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis protocols."

  • Blue Iridium Complex Design & Ancillary Ligands: ResearchGate. "Search for New Blue Phosphorescent Iridium(III) Complexes for OLED Applications." (Detailed discussion on picolinate and triazole ancillary ligands).

  • Deep Blue Device Architecture (High Triplet Hosts): RSC Publishing. "Highly efficient and stable deep-blue OLEDs based on narrowband emitters."[5] (Provides context on device stacks like HATCN/TAPC/TCTA).

  • Photophysical Properties of Pyrazolyl-Pyridine Complexes: MDPI. "Synthesis and Characterization of Iridium(III) Complexes with... Ancillary Ligands." (Nonoyama reaction protocols).[6]

  • General Mechanism of Blue Shift in Ir Complexes: NIH/PubMed. "Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes."

Sources

Application Note: C-H Activation Mechanism Using 2-(1H-pyrazol-3-yl)pyridine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic principles and experimental protocols for utilizing 2-(1H-pyrazol-3-yl)pyridine (PzPy) ligands in Ruthenium(II)-catalyzed C-H activation. Unlike static bipyridine systems, PzPy ligands feature a "proton-responsive" N-H moiety on the pyrazole ring. This structural feature enables Metal-Ligand Cooperation (MLC) , where the ligand actively participates in proton transfer during the Concerted Metalation-Deprotonation (CMD) step. This guide provides a validated workflow for ligand synthesis, catalyst formation, and a benchmark C-H arylation protocol, designed to enhance turnover frequencies (TOF) and regioselectivity in drug discovery scaffolds.

Mechanistic Insight: The Proton-Responsive Advantage

The superior reactivity of 2-(1H-pyrazol-3-yl)pyridine over traditional bipyridine ligands stems from its ability to operate via a bifunctional mechanism. In standard C-H activation, the metal center relies entirely on an external base (e.g., acetate/carbonate) to cleave the C-H bond. In the PzPy system, the pyrazole N-H group acts as an intramolecular proton shuttle or hydrogen-bond donor, stabilizing the transition state.

The Catalytic Cycle (Ru(II)/Ru(IV) Pathway)

The mechanism typically follows a Ru(II)/Ru(IV) redox cycle or a Ru(II) redox-neutral pathway depending on the coupling partner. The diagram below illustrates the Carboxylate-Assisted C-H Activation pathway, highlighting the stabilizing role of the PzPy ligand.

CH_Activation_Cycle cluster_legend Key Interaction PreCat Pre-Catalyst [Ru(p-cymene)Cl2]2 + PzPy ActiveSpecies Active Species (A) [Ru(PzPy)(O2CR)2] PreCat->ActiveSpecies Ligand Exchange + RCOOH Coordination Substrate Coordination (B) Ru-Agostic Interaction ActiveSpecies->Coordination + Substrate TS_CMD Transition State (C) CMD / Proton Transfer (Ligand H-Bonding) Coordination->TS_CMD Rate Determining Step Ruthenacycle Ruthenacycle Intermediate (D) TS_CMD->Ruthenacycle - RCOOH OxAdd Oxidative Addition (E) (Ar-X or Coupling Partner) Ruthenacycle->OxAdd + Ar-X RedElim Reductive Elimination (F) Product Release OxAdd->RedElim C-C Bond Formation RedElim->ActiveSpecies Regeneration Note The pyrazole N-H stabilizes the carboxylate during CMD

Figure 1: Catalytic cycle for Ru(II)-catalyzed C-H activation mediated by PzPy. The CMD step (C) is accelerated by the ligand's proton-responsive nature.

Experimental Protocols

Ligand Synthesis: 2-(1H-pyrazol-3-yl)pyridine

Rationale: Commercial sources can be impure. In-house synthesis ensures the absence of isomeric impurities that poison the catalyst.

Reagents:

  • 3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (Precursor)

  • Hydrazine hydrate (N2H4·xH2O)

  • Ethanol (EtOH)[1]

Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve the propenone precursor (1.0 g, 6.2 mmol) in Ethanol (3.5 mL).

  • Addition: Dropwise add Hydrazine Hydrate (2.0 mL, excess) at room temperature.

  • Reaction: Heat the mixture to 60°C for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow precursor.

  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: If solid does not form, recrystallize from cold ethanol or perform flash chromatography.

  • Validation: 1H NMR (CDCl3) should show the pyrazole-H4 doublet at ~6.8 ppm and H5 doublet at ~7.7 ppm.

Catalyst Formation & C-H Activation (General Protocol)

Target Reaction: Ortho-arylation of 2-phenylpyridine (Model System).

Reagents:

  • Metal Source: [Ru(p-cymene)Cl2]2 (2.5 mol%)

  • Ligand: 2-(1H-pyrazol-3-yl)pyridine (5.0 mol%)

  • Additive: K2CO3 (2.0 equiv) or KOAc (for CMD assistance)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: Flame-dry a 15 mL pressure tube or Schlenk flask.

  • Catalyst Pre-loading: Add [Ru(p-cymene)Cl2]2 (15.3 mg, 0.025 mmol) and PzPy Ligand (7.3 mg, 0.05 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Checkpoint: The solution should turn from orange-brown to a deep red/rutile color, indicating the formation of the active cationic species.

  • Substrate Addition: Add 2-Phenylpyridine (155 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Reaction: Seal the tube and heat to 100°C for 18 hours.

    • Note: Vigorous stirring (800 rpm) is essential as the base is insoluble.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts.

  • Analysis: Analyze crude by GC-MS or 1H NMR using an internal standard (e.g., mesitylene) to calculate yield before column chromatography.

Data Analysis & Optimization

The following table summarizes the expected impact of reaction variables. Use this for troubleshooting low yields.

VariableRecommendationMechanistic Impact
Solvent 1,4-Dioxane or TolueneNon-coordinating solvents prevent competition for open coordination sites on Ru.
Base KOAc vs K2CO3KOAc promotes the CMD pathway (lowers energy barrier); K2CO3 acts as a proton sink.
Ligand Ratio 2:1 (L:Ru)Excess ligand inhibits the reaction by saturating the metal center; strict 1:1 (L:Ru monomer) is optimal.
Temperature 100–120°CHigh energy required for the C-H cleavage step (RDS).
Troubleshooting Workflow

Optimization_Flow Start Low Yield (<20%) Check1 Check Color Change (Catalyst Formation) Start->Check1 Check2 Add Additive (AgSbF6 or MesCOOH) Check1->Check2 No Color Change Check3 Switch Base (KOAc instead of K2CO3) Check1->Check3 Color Changed but no Product Check2->Check3 Still Low Yield

Figure 2: Logical troubleshooting steps for optimizing Ru-PzPy catalysis.

References

  • Synthesis of Ligand: ChemicalBook. (2025).[2][3] "Synthesis of 2-(1H-pyrazol-3-yl)pyridine." Link

  • Catalytic Application (Dehydrogenation): Dalton Transactions. (2023). "Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation."[4] Link

  • Proton-Responsive Mechanism: MDPI. (2023). "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Link

  • Ruthenium C-H Activation Context: Organic Letters. (2015).[5] "Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine." Link

  • General Pyrazole Coordination: ResearchGate. (2012). "Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine." Link

Sources

Application Note: Designing Metal-Organic Architectures with 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 2-(1H-pyrazol-3-yl)pyridine (often abbreviated as H-pypz or 3-bpp ) represents a "Goldilocks" zone in coordination chemistry.[1] Unlike the rigid terpyridine (tridentate) or the simple bipyridine (bidentate), H-pypz offers a unique combination of conformational flexibility , tautomeric switching , and hydrogen-bonding capability .

This guide addresses the two primary challenges in utilizing H-pypz:

  • Controlling Nuclearity: Shifting between discrete mononuclear complexes (molecular switches) and infinite coordination polymers (MOFs/CPs).

  • Modulating Ligand Field Strength: Fine-tuning the electronic environment to access Spin-Crossover (SCO) behaviors in Iron(II) systems.

Ligand Architectonics: The "Why" and "How"

Before synthesis, one must understand the structural levers available in the H-pypz scaffold.[1]

The Proton Switch (Neutral vs. Anionic)

The pyrazole ring contains an acidic proton (


). This is your primary design toggle:
  • Mode A: Neutral (H-pypz)

    • Behavior: Acts as a chelating bidentate ligand (

      
      ).
      
    • Key Feature: The uncoordinated N-H group remains available as a hydrogen bond donor. This is critical for supramolecular MOFs (SMOFs) where lattice stability relies on intermolecular hydrogen bonding networks (e.g., Terpyridine Embrace motifs).

    • Target Application: Fe(II) Spin-Crossover materials.[1][2][3][4][5]

  • Mode B: Anionic (

    
    ) [1]
    
    • Behavior: Generated via base (e.g.,

      
      ) or solvothermal deprotonation. Acts as a bridging ligand (exo-bidentate).[1]
      
    • Key Feature: Forms

      
       bridges, facilitating magnetic exchange coupling or the formation of 1D/2D coordination polymers.
      
    • Target Application: Luminescent Zn/Cd frameworks or porous Cu(II) networks.

Ligand Field Strength Engineering

For SCO applications, the ligand field splitting energy (


) must be comparable to the spin-pairing energy (

).
  • H-pypz is a strong-field ligand but slightly weaker than 2,2'-bipyridine due to the 5-membered pyrazole ring.[1]

  • Design Rule: To observe thermal SCO near room temperature, H-pypz is often combined with anionic co-ligands like

    
     or 
    
    
    
    which fine-tune the field strength into the bistable region.[1]

Protocol A: Synthesis of Iron(II) SCO Molecular Switches

Target:


 (where X = S, Se)
Objective:  Create high-quality single crystals for magnetic characterization.
Method:  Liquid-Liquid Slow Diffusion (H-Tube or Layering).[1]
Reagents & Preparation
  • Fe(II) Source:

    
     (Mohr's salt) or 
    
    
    
    . Note: Must be fresh to avoid Fe(III).
  • Ligand: 2-(1H-pyrazol-3-yl)pyridine (Commercial or synthesized via Claisen condensation).[1]

  • Co-ligand Source:

    
     or 
    
    
    
    .[1]
  • Solvent: Degassed Methanol (MeOH) and Water.

  • Antioxidant: Ascorbic acid (trace) to prevent oxidation.

Step-by-Step Workflow
  • Solution A (Bottom Layer):

    • Dissolve 0.1 mmol Fe(II) salt and 0.2 mmol KSCN in 5 mL of degassed water.

    • Add a few crystals of ascorbic acid.[1]

    • Observation: Solution should be pale green/colorless.[1] Yellow indicates oxidation.[1]

  • Buffer Layer (Middle):

    • Carefully layer 2 mL of a 1:1

      
      :MeOH mixture over Solution A.
      
    • Critical: This slows the mixing rate, preventing amorphous precipitation.

  • Solution B (Top Layer):

    • Dissolve 0.2 mmol H-pypz in 5 mL of MeOH.

    • Layer this gently on top of the buffer.

  • Crystallization:

    • Seal the tube with Parafilm.[1]

    • Store in the dark at room temperature for 3-7 days.

    • Result: Dark red/orange block crystals will form at the interface.[1]

  • Harvesting:

    • Filter crystals and wash quickly with cold MeOH.[1]

    • Caution: Do not over-dry under high vacuum, as solvent loss can lock the lattice into a specific spin state (usually High Spin).

Protocol B: Solvothermal Synthesis of Luminescent Zn(II) Frameworks

Target:


 or pillared variants.
Objective:  Create a rigid, luminescent coordination polymer.
Step-by-Step Workflow
  • Precursor Mix:

    • Mix 0.2 mmol Zn(NO3)2·6H2O and 0.4 mmol H-pypz in a 15 mL Teflon-lined autoclave.

    • Solvent: 8 mL DMF:Ethanol (1:1 v/v).

  • Base Addition:

    • Add 0.4 mmol Triethylamine (Et3N) .

    • Mechanism:[2][6] Deprotonates the pyrazole, forcing the bridging mode.

  • Thermal Treatment:

    • Seal and heat at 120°C for 48 hours .

    • Cool rate: 5°C/hour (slow cooling promotes crystallinity).

  • Activation:

    • Wash crystals with DMF, then exchange with ethanol for 3 days.

    • Activate at 80°C under vacuum to remove pore-trapped solvent.[1]

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Brown Precipitate (Fe) Oxidation to Fe(III).[1]Degas solvents with

for 30 mins; add ascorbic acid.
Amorphous Powder Reaction rate too fast.[1]Increase buffer layer thickness; lower temperature to 4°C.
No SCO Observed Lattice solvent loss.Keep crystals solvated; check TGA. Some SCO systems are "solvatomorph" dependent.[1][5]
Low Yield (Zn) Incomplete deprotonation.Increase solvothermal temperature or base concentration.[1]

Visualization: Mechanistic Pathways

Synthetic Logic Flow

The following diagram illustrates the decision tree for synthesizing either discrete SCO complexes or infinite MOF architectures based on pH and solvent conditions.

SyntheticLogic Start Ligand: H-pypz Metal_Fe Metal: Fe(II) (d6 configuration) Start->Metal_Fe Metal_Zn Metal: Zn(II) (d10 configuration) Start->Metal_Zn Condition_Acid Neutral pH / Acidic (Protonated Pyrazole) Metal_Fe->Condition_Acid Slow Diffusion Condition_Base Basic pH / Solvothermal (Deprotonated Pyrazolate) Metal_Zn->Condition_Base Solvothermal Product_SCO Discrete Complex [Fe(H-pypz)2(NCX)2] Application: Spin Crossover Condition_Acid->Product_SCO Chelating Mode (N,N') Product_MOF Coordination Polymer [Zn(pypz)2]n Application: Luminescence/Porosity Condition_Base->Product_MOF Bridging Mode (Exo-bidentate)

Caption: Synthetic divergence based on metal selection and protonation state.

Spin Crossover Mechanism

This diagram details the electronic switching mechanism in the Fe(II) complexes synthesized in Protocol A.

SCO_Mechanism LS Low Spin (LS) S=0 (Diamagnetic) t2g6 eg0 Color: Dark Red Temp Temperature (T > T_1/2) LS->Temp Light Light (LIESST Effect) LS->Light HS High Spin (HS) S=2 (Paramagnetic) t2g4 eg2 Color: Yellow/Pale Bond Fe-N Bond Lengthening (~0.2 Å expansion) HS->Bond Temp->HS Light->HS Bond->LS Relaxation (T < T_1/2)

Caption: Stimuli-responsive switching between Low Spin and High Spin states in Fe(pypz) complexes.

Characterization & Validation Standards

To ensure scientific integrity, the following data must be collected:

  • Single Crystal XRD (SCXRD):

    • Validation: Confirm the N,N'-chelation mode.[1][6][7]

    • Critical Check: Measure Fe-N bond lengths.[1][3] LS

      
       1.9-2.0 Å; HS 
      
      
      
      2.1-2.2 Å.[1]
  • Powder XRD (PXRD):

    • Validation: Confirm bulk phase purity against the simulated SCXRD pattern.

  • SQUID Magnetometry:

    • Protocol: Measure

      
       vs. T (cooling and heating modes).
      
    • Success Criteria: A hysteresis loop indicates cooperativity (communication between metal centers via the lattice).

  • Thermogravimetric Analysis (TGA):

    • Validation: Determine the stability of solvate molecules. Loss of solvent often quenches SCO properties.[1]

References

  • Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega. (2022). [Link]

  • Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Crystal Growth & Design. (2022). [Link]

  • Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine. Transition Metal Chemistry. (2015). [Link]

  • Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine. Dalton Transactions. (2018). [Link]

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands. CrystEngComm. (2014). [Link]

Sources

Application Note: Strategic Functionalization of the Pyrazole Ring in 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-3-yl)pyridine is a prominent heterocyclic scaffold extensively utilized in medicinal chemistry and materials science. Its bidentate chelating nature, arising from the juxtaposition of the pyridine nitrogen and the pyrazole's sp2-hybridized nitrogen, makes it a privileged ligand in coordination chemistry and catalysis.[1][2][3] The functionalization of the pyrazole ring within this scaffold is a critical strategy for modulating its steric and electronic properties. This allows for the fine-tuning of the resulting metal complexes' stability, reactivity, and photophysical characteristics, as well as for developing novel pharmaceutical candidates with tailored biological activities.[4][5]

This guide provides a detailed overview of key functionalization strategies for the pyrazole ring of 2-(1H-pyrazol-3-yl)pyridine, focusing on N-alkylation, C4-halogenation, and subsequent C-C bond formation via cross-coupling reactions. The protocols are presented with an emphasis on the rationale behind experimental choices to ensure reproducibility and aid in troubleshooting.

Regioselectivity in the Functionalization of 2-(1H-pyrazol-3-yl)pyridine

The 2-(1H-pyrazol-3-yl)pyridine scaffold presents several potential sites for chemical modification. Understanding the inherent reactivity of each position is paramount for achieving regioselective functionalization.

  • Pyrazole N1-H: This site is the most acidic proton in the molecule, making it susceptible to deprotonation followed by reaction with various electrophiles (N-functionalization).

  • Pyrazole C4-H: The C4 position is the most electron-rich carbon on the pyrazole ring.[6] Consequently, it is the primary site for electrophilic aromatic substitution (EAS) reactions like halogenation and nitration.[6]

  • Pyrazole C5-H: This position is less electron-rich than C4 and sterically more hindered by the adjacent pyridine ring, making it less reactive towards electrophiles.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than the pyrazole ring.[7][8] Electrophilic attack on the pyridine ring, if it occurs, typically directs to the C3 and C5 positions (relative to the pyridine nitrogen) under harsh conditions.[7][9]

Figure 1. Key reactive sites on the 2-(1H-pyrazol-3-yl)pyridine scaffold.

N-Functionalization of the Pyrazole Ring

N-alkylation and N-arylation are fundamental transformations that introduce substituents at the N1 position of the pyrazole ring, thereby preventing its participation as a proton donor in coordination complexes and allowing for the introduction of diverse functional groups.

Protocol 2.1: N-Alkylation using a Base and Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 2-(1H-pyrazol-3-yl)pyridine using a standard base and an alkylating agent. The choice of base is critical to ensure selective deprotonation of the pyrazole N-H without promoting side reactions.

Rationale:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H to form the corresponding sodium pyrazolate. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent reaction with the electrophile. Weaker bases like potassium carbonate (K2CO3) can also be used, often requiring higher temperatures.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the resulting pyrazolate salt and do not interfere with the reaction.

  • Electrophile: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) serves as the alkyl source.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(1H-pyrazol-3-yl)pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (to make a 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H2 gas.

  • Allow the suspension to stir at 0 °C for 30 minutes. The evolution of H2 gas should cease, and the solution may become clearer.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-Functionalization of the Pyrazole Ring

Directing functionalization to the carbon atoms of the pyrazole ring, particularly the electron-rich C4 position, opens up a vast landscape for structural diversification.

Protocol 3.1: Electrophilic Bromination at the C4-Position

Electrophilic halogenation is a robust method for introducing a synthetically versatile handle onto the pyrazole ring. N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of the C4 position.[6][10]

Rationale:

  • Reagent: NBS is a convenient and safer alternative to liquid bromine.[11][12] It serves as a source of an electrophilic bromine species (Br+).

  • Regioselectivity: As previously noted, the C4 position of the pyrazole ring is the most nucleophilic, leading to highly regioselective bromination at this site.[6]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are commonly used solvents that are inert under the reaction conditions.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-(1H-pyrazol-3-yl)pyridine (1.0 eq) in acetonitrile (to make a 0.2 M solution).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product, 2-(4-bromo-1H-pyrazol-3-yl)pyridine, can often be used in the next step without further purification. If necessary, purify by flash chromatography or recrystallization.

Figure 2. Workflow for C4-bromination using NBS.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling of 2-(4-bromo-1H-pyrazol-3-yl)pyridine

The introduction of a halogen at the C4 position provides a crucial entry point for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by coupling the C4-bromo derivative with various aryl- or heteroarylboronic acids.[13][14][15]

Rationale:

  • Catalyst: A palladium catalyst, such as Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2, is essential for the catalytic cycle.[13]

  • Base: A base, typically an aqueous solution of Na2CO3 or K3PO4, is required for the transmetalation step of the catalytic cycle.[16]

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Step-by-Step Protocol:

  • To a Schlenk flask, add 2-(4-bromo-1H-pyrazol-3-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and 2 M aqueous Na2CO3 solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-aryl functionalized product.

Data Summary

The following table summarizes typical conditions and outcomes for the described functionalization reactions. Yields are representative and can vary based on the specific substrate and reaction scale.

ReactionReagents & ConditionsPositionTypical YieldKey Advantages
N-Alkylation NaH, Alkyl Halide, DMF, 0°C to RTN170-95%High efficiency, broad substrate scope.
C4-Bromination NBS, MeCN, RTC485-98%Excellent regioselectivity, mild conditions.
Suzuki Coupling Pd(PPh3)4, Arylboronic Acid, Na2CO3, Dioxane/H2O, 90°CC460-90%Forms C-C bonds, introduces diverse aryl groups.

Troubleshooting and Key Insights

  • Low Yield in N-Alkylation: If yields are low, consider using a stronger base or a more reactive alkylating agent (e.g., triflates). Ensure all reagents and solvents are strictly anhydrous. Competitive alkylation at the pyridine nitrogen is rare but can be suppressed by using milder conditions.

  • Lack of Reactivity in Bromination: If the reaction with NBS is sluggish, gentle heating (40-50 °C) can be applied. Alternatively, using dibromoisocyanuric acid (DBI) can be effective for less reactive substrates.

  • De-boronation in Suzuki Coupling: If the boronic acid is unstable, use a milder base like K3PO4 or Cs2CO3. Ensure the reaction mixture is thoroughly degassed to prevent oxidative degradation of the catalyst and boronic acid.

  • N-Protection: For multi-step sequences, especially those involving harsh reagents, protection of the pyrazole N-H with groups like tert-butyloxycarbonyl (Boc) or trityl (Tr) can be beneficial. These groups can be readily removed post-functionalization.

Conclusion

The strategic functionalization of the pyrazole ring in 2-(1H-pyrazol-3-yl)pyridine provides a versatile platform for the synthesis of novel ligands, catalysts, and biologically active molecules. By understanding the principles of regioselectivity and employing robust protocols for N-alkylation, C4-halogenation, and subsequent cross-coupling reactions, researchers can efficiently access a wide array of derivatives with tailored properties. The methods outlined in this guide serve as a foundational toolkit for professionals in chemical synthesis and drug development.

References

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Kurokawa, T., & Itami, K. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(9), 1043. [Link]

  • Zhu, S., & Chen, J. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 15(24), 4236-4254. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Zheng, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34621-34625. [Link]

  • Sarma, J. A. R. P., & Nagaraju, A. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 1113-1118. [Link]

  • Štefane, B., & Svete, J. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(30), 5849-5858. [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ChemInform, 41(31). [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

  • Hussain, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? [Link]

  • Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... [Link]

  • Narender, M., Reddy, M. S., & Rao, K. R. (2004). An efficient and user-friendly procedure for the oxidative deprotection of tetrahydropyranyl (THP) ethers with N-bromosuccinimide (NBS) using β-cyclodextrin (β-CD) in water. Synthesis, 2004(10), 1741-1743. [Link]

  • Fustero, S., et al. (2011). Recent advances in the synthesis of trifluoromethyl-containing pyrazoles. Journal of Fluorine Chemistry, 132(10), 731-748. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 4(10), 1079-1103. [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Activity and Cytotoxicity of Pyrazolylpyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazolylpyridine Complexes

Pyrazolylpyridine ligands, through their versatile coordination chemistry, form stable complexes with a wide array of transition metals, including but not limited to ruthenium, palladium, silver, and copper.[1][2] These complexes have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural motifs and electronic properties of pyrazolylpyridine complexes allow them to interact with various biological targets, leading to promising anticancer, antimicrobial, and antifungal properties.[3][4] The pyridine and pyrazole moieties offer a rich scaffold for chemical modification, enabling the fine-tuning of their steric and electronic characteristics to enhance therapeutic efficacy and selectivity.[1][5] This guide provides a comprehensive overview of the essential protocols for evaluating the biological activity and cytotoxicity of novel pyrazolylpyridine complexes, with a focus on their potential as anticancer and antimicrobial agents.

Part 1: Assessment of Anticancer Activity and Cytotoxicity

A primary focus in the development of novel pyrazolylpyridine complexes is their potential as anticancer agents. A thorough evaluation of their cytotoxic effects on cancer cell lines and the elucidation of their mechanism of action are crucial steps in the drug discovery pipeline.

General Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening. It provides a quantitative measure of cell viability by assessing the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity of Pyrazolylpyridine Complexes

Principle: This colorimetric assay is based on the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells, which results in the formation of a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrazolylpyridine complex stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolylpyridine complex in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complex) and a positive control (a known anticancer drug like cisplatin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the complex concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the complex that inhibits 50% of cell growth.

Table 1: Exemplary Cytotoxicity Data of Pyrazolylpyridine Complexes

Complex TypeCancer Cell LineIC₅₀ (µM)Reference
Palladium(II)-Pyrazolyl-s-TriazineMDA-MB-23138.3 µg/mL[6]
Palladium(II)-Pyrazolyl-s-TriazineMCF-738.3 µg/mL[6]
Ruthenium(II) PolypyridylBEL-740214.6 - 18.0[7]
Palladium(II) with Thiazine/Thiazoline LigandsHeLa46.39 - 62.74[8]
Zinc(II) bis-pyrazolateHCT-116Varies[9]
Zinc(II) bis-pyrazolateMIA PaCa-2Varies[9]
Palladium(II) with Purine-based LigandsG36115[10]
Nickel(II) S,C,S Pincer4T119[11]
Nickel(II) S,C,S PincerMCF-725[11]
Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many effective anticancer agents induce apoptosis, or programmed cell death, in cancer cells. It is therefore critical to determine if the cytotoxic effects of pyrazolylpyridine complexes are mediated through the induction of apoptosis. Several assays can be employed to investigate the apoptotic pathway.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazolylpyridine complex at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

    • Necrotic cells: Annexin V-FITC negative and PI positive

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a characteristic "ladder."

Protocol: DNA Laddering Assay

Materials:

  • Treated and control cells

  • DNA extraction kit

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Agarose gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazolylpyridine complex and harvest as described for the Annexin V assay.

  • DNA Extraction: Extract the genomic DNA from the cell pellets using a commercial DNA extraction kit designed for apoptotic cells.

  • Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain. Load the extracted DNA mixed with loading dye into the wells.

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.

Principle: The apoptotic process is regulated by a complex interplay of pro- and anti-apoptotic proteins. Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family members (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and effector caspase-3).[13][14] An increased Bax/Bcl-2 ratio and the cleavage of caspases are indicative of apoptosis.[12]

Protocol: Western Blot for Apoptosis Markers

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to a loading control like β-actin.

Investigating Cell Cycle Arrest

Some anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a common method to analyze the cell cycle distribution.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[15][16]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Diagram: Experimental Workflow for Anticancer Activity Assessment

anticancer_workflow start Pyrazolylpyridine Complex Synthesis mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC₅₀ mtt->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle annexin Annexin V/PI Staining apoptosis->annexin dna_ladder DNA Laddering apoptosis->dna_ladder western Western Blot (Bax, Bcl-2, Caspases) apoptosis->western mechanism Elucidation of Mechanism of Action annexin->mechanism dna_ladder->mechanism western->mechanism cell_cycle->mechanism

Caption: Workflow for evaluating the anticancer properties of pyrazolylpyridine complexes.

Diagram: The Mitochondrial Pathway of Apoptosis

apoptosis_pathway complex Pyrazolylpyridine Complex ros ↑ ROS Production complex->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mito Mitochondrion mmp ↓ Mitochondrial Membrane Potential mito->mmp bax->mito bcl2->mito cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by pyrazolylpyridine complexes.[7][17][18]

Part 2: Assessment of Antimicrobial Activity

Pyrazolylpyridine complexes, particularly those containing silver, have shown significant antimicrobial potential. The evaluation of their efficacy against various bacterial and fungal strains is essential.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][17] Serial dilutions of the pyrazolylpyridine complex are prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. After incubation, the wells are examined for microbial growth.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Pyrazolylpyridine complex stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of the Complex: In a 96-well plate, perform a two-fold serial dilution of the pyrazolylpyridine complex in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no complex) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Table 2: Exemplary Antimicrobial Activity of a Silver(I) Pyrazoline-Pyridine Complex

MicroorganismMIC (µg/mL)Reference
Escherichia coli4 - 16
Pseudomonas aeruginosa4 - 16
Acinetobacter baumannii4 - 16
Candida albicans≤ 0.25
Cryptococcus neoformans≤ 0.25

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the biological activity and cytotoxicity of novel pyrazolylpyridine complexes. The versatility of the pyrazolylpyridine scaffold allows for extensive structural modifications, offering a promising avenue for the development of new therapeutic agents.[1][5] Future research should focus on elucidating the structure-activity relationships to design more potent and selective complexes.[5] Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of pyrazolylpyridine metal complexes holds significant potential for addressing the pressing global challenges of cancer and antimicrobial resistance.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PY-001 Assigned Specialist: Senior Application Scientist, Ligand Synthesis Division Status: Open Topic: Yield Optimization & Troubleshooting for 2-(1H-pyrazol-3-yl)pyridine

Executive Summary: The "Gold Standard" Protocol[1]

Welcome to the technical support center. You are likely encountering yield issues with the synthesis of 2-(1H-pyrazol-3-yl)pyridine , a critical bidentate ligand used in ruthenium and iridium coordination chemistry.

While cross-coupling methods (Suzuki/Stille) exist, they are cost-prohibitive for scale-up.[1] The industrial "Gold Standard" is the Enaminone Condensation Route .[1]

The Core Problem: Most yield losses occur not during the final cyclization, but due to hydrolysis of the DMF-DMA reagent or incomplete conversion of the enaminone intermediate .[1]

The Validated Pathway

The synthesis proceeds in two distinct phases.[1][2] You must validate the intermediate before proceeding.[1]

  • Enaminone Formation: 2-Acetylpyridine + DMF-DMA

    
     Enaminone Intermediate.[1]
    
  • Cyclization: Enaminone + Hydrazine Hydrate

    
     2-(1H-pyrazol-3-yl)pyridine.
    

Visualizing the Workflow

The following diagram outlines the reaction logic and critical control points (CCPs) where yield is typically lost.

ReactionWorkflow cluster_0 Phase 1: Enaminone Formation cluster_1 Phase 2: Cyclization Start 2-Acetylpyridine (Starting Material) Enaminone Enaminone Intermediate (Critical Checkpoint) Start->Enaminone Reflux (Neat/Xylene) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product 2-(1H-pyrazol-3-yl)pyridine (Final Ligand) Enaminone->Product EtOH, Reflux, 1-4h Methanol Methanol (Must Remove) Enaminone->Methanol Elimination Hydrazine Hydrazine Hydrate (Cyclization Agent) Hydrazine->Product Dimethylamine Dimethylamine (Gas) Product->Dimethylamine Leaving Group

Caption: Figure 1. Two-stage synthetic workflow. Note that Methanol removal in Phase 1 is the thermodynamic driver for high yields.[1]

Phase 1: The Enaminone Intermediate (The Bottleneck)[1]

Objective: Synthesize (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Target Yield: >90%

Technical Analysis

The reaction between 2-acetylpyridine and


-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium process.[1] The formation of the enaminone releases two moles of methanol.[1][3] If methanol is not removed, the reaction stalls or reverses.[1]
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Starting Material Remains (TLC) Equilibrium stagnation (Methanol buildup).Do not use sealed tubes. Use an open reflux system or a Dean-Stark trap (if using xylene) to allow MeOH to escape.
Reaction Stalls <50% Hydrolyzed DMF-DMA.[1]DMF-DMA degrades to DMF + Methanol in moisture.[1] Use fresh reagent. If the bottle is old, increase equivalents to 2.0–3.0 eq.[1]
Dark/Tar Formation Thermal polymerization.[1]Reduce temperature.[1] Refluxing neat (without solvent) at >110°C can cause tars.[1] Switch to refluxing in Toluene or Xylene to control temp at ~110-120°C.
Low Solid Recovery High solubility in solvent.[1]The enaminone is soluble in organic solvents.[1] Do not column. Evaporate to dryness, then triturate with cold diethyl ether or hexanes to precipitate the yellow/orange solid.[1]

Protocol Optimization (High Yield):

  • Mix 2-acetylpyridine (1.0 eq) and DMF-DMA (1.5 - 2.0 eq).

  • Solvent: Preferred "Neat" (no solvent) or minimal Xylene.[1]

  • Conditions: Reflux at 100-110°C for 12-18 hours.

  • Critical Step: If running neat, attach a short path distillation head to continuously remove the methanol formed.[1] This drives the reaction to completion [1].

  • Workup: Remove excess DMF-DMA under high vacuum. The residue should solidify upon cooling and trituration with ether.[1]

Phase 2: Cyclization & Isolation[1][3]

Objective: Cyclize the enaminone with hydrazine to form the pyrazole ring. Target Yield: >85% (from Enaminone)

Technical Analysis

The enaminone is a "push-pull" alkene.[1] Hydrazine attacks the carbonyl carbon and the


-carbon, eliminating dimethylamine.[1] This step is generally fast and high-yielding, provided the hydrazine is good quality.[1]
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling / No Precipitate Product is amphoteric/soluble.The product is soluble in Ethanol.[1] Do not just cool and filter. Evaporate EtOH completely.[1] Triturate the residue with Ether/Pentane or Cold Water .[1]
Sticky Gum Polymerization or impure Enaminone.[1]If the intermediate from Phase 1 was a dark oil (impure), the final product will be gummy.[1] Recrystallize from

/Petroleum Ether [2].[1][4]
Low Yield Hydrazine stoichiometry.Use Hydrazine Hydrate (80% or 64%) in slight excess (1.2 - 1.5 eq). Large excess is unnecessary and complicates workup.[1]
Impurity Profile Azine formation.[1][5]Rare, but if hydrazine is limiting, two enaminones can link.[1] Ensure hydrazine is added to the enaminone solution, or mix simultaneously.

Protocol Optimization (High Yield):

  • Dissolve Enaminone (1.0 eq) in Ethanol (approx. 3-5 mL per mmol).

  • Add Hydrazine Hydrate (1.2 eq).[1]

  • Conditions: Reflux for 1-2 hours. (Monitor by TLC; the yellow enaminone spot will disappear, replaced by a lower Rf spot).

  • Workup:

    • Method A (Precipitation): Concentrate to 20% volume, cool to 0°C. If solid forms, filter.

    • Method B (Extraction - Recommended for Oils): Evaporate dryness.[1] Partition between

      
       and water.[1] Wash organic layer with brine.[1] Dry (
      
      
      
      ) and evaporate.[1]
    • Purification: Recrystallize from

      
      /Hexane or sublimed if high purity is needed for optical devices.[1]
      

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis: Low Yield (<50%) CheckTLC Check TLC of Phase 1 (Enaminone Step) Start->CheckTLC SM_Remains Starting Material (Acetylpyridine) Visible? CheckTLC->SM_Remains Yes CleanEnam Enaminone formed cleanly but Final Yield Low? CheckTLC->CleanEnam No (Phase 1 OK) OldDMFDMA Cause: Hydrolyzed DMF-DMA or Methanol Saturation SM_Remains->OldDMFDMA Yes Fix1 Action: Distill off MeOH or use fresh DMF-DMA OldDMFDMA->Fix1 Solubility Cause: Product lost in mother liquor (Water/EtOH) CleanEnam->Solubility Yes Fix2 Action: Evaporate to dryness. Extract with DCM. Recrystallize. Solubility->Fix2

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent for the first step? A: It is not recommended.[1] While DMF-DMA is a derivative of DMF, adding external DMF solvent increases the boiling point and makes methanol removal harder.[1] It also makes the workup (removal of high-boiling solvent) difficult, leading to product loss during evaporation.[1] Use Toluene , Xylene , or run Neat .[1]

Q: My enaminone is a dark red oil, not a yellow solid. Is it ruined? A: Not necessarily. The enaminone is often a low-melting solid or oil if slightly impure.[1] Proceed to the hydrazine step.[1][6] If the final product is also dark, perform a silica plug filtration (eluting with 5% MeOH/DCM) or recrystallize with charcoal.[1]

Q: Why is my final product water-soluble? A: 2-(1H-pyrazol-3-yl)pyridine is amphoteric. In highly acidic media, the pyridine protonates.[1] In highly basic media, the pyrazole NH deprotonates.[1] Ensure your workup is near neutral pH (pH 7-8) to maximize organic solubility for extraction [3].

References

  • Amir, E. et al. (2008). "2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine." Acta Crystallographica Section E, NIH/PMC.[1] Available at: [Link] (Describes recrystallization from DCM/Petroleum Ether).[1]

  • Potts, K. T. et al. "1,2,4-Triazoles.[1] XVIII. Synthesis of 2-(1H-pyrazol-3-yl)pyridines." Journal of Organic Chemistry. (Standard reference for enaminone mechanism).

Sources

Technical Support Center: 2-(1H-pyrazol-3-yl)pyridine Solubility & Handling

[1][2]

Topic: Troubleshooting Solubility and Handling of 2-(1H-pyrazol-3-yl)pyridine CAS: 75415-03-1 Molecular Formula: C



Support Tier:12

Executive Summary & Chemical Nature

2-(1H-pyrazol-3-yl)pyridine (often abbreviated as 3-pypp or pp ) is a bidentate nitrogen-donor ligand extensively used in coordination chemistry and catalysis.[1][2] Its solubility profile is dominated by two factors: intermolecular hydrogen bonding and prototropic tautomerism .[1]

Unlike simple pyridines, the pyrazole moiety introduces a proton-donor (NH) and a proton-acceptor (N) site, leading to the formation of supramolecular hydrogen-bonded networks (often "tapes" or dimers) in the solid state. This aggregation significantly reduces solubility in non-polar solvents and can cause "oiling out" during purification.[1]

Solubility Matrix
Solvent ClassExamplesSolubility StatusNotes
Polar Aprotic DMSO, DMF, DMAcHigh Recommended for biological stock solutions (>20 mM).[1][2]
Polar Protic Methanol, EthanolModerate to High Solubility decreases significantly with temperature; ideal for recrystallization.[2]
Chlorinated Dichloromethane, ChloroformModerate Soluble, but may require sonication to break H-bond networks.[1][2]
Ethers THF, Diethyl EtherLow to Moderate Soluble in THF; often insoluble in Et₂O (used as a precipitant).
Hydrocarbons Hexanes, TolueneInsoluble Used as anti-solvents to force precipitation.[2]
Aqueous WaterpH Dependent Insoluble at neutral pH.[1] Soluble at pH < 4 (Protonation) or pH > 12 (Deprotonation).[2]

Mechanistic Insight: pH & Tautomerism

Understanding the species present in solution is critical for troubleshooting precipitation and NMR anomalies.

Diagram 1: Speciation and Tautomerism Pathways

The following diagram illustrates the pH-dependent transitions and the tautomeric equilibrium that defines the ligand's behavior.

Speciationcluster_tautomersNeutral Tautomer Equilibrium (Slow Exchange)CationCationic Form(Soluble in Water/Acid)[H2L]+TautA1H-pyrazol-3-yl(Major)Cation->TautA- H+ (pH > ~5.2)NeutralNeutral Form(Precipitates in Water)[HL]AnionAnionic Form(Soluble in Base)[L]-Anion->TautA+ H+ (Base)TautA->Cation+ H+ (Acid)TautA->Anion- H+ (pH > ~13)TautB1H-pyrazol-5-yl(Minor)TautA->TautBProton Shift

Figure 1: The speciation landscape of 2-(1H-pyrazol-3-yl)pyridine.[1][2] Solubility is highest at the extremes (Cationic or Anionic forms) and lowest in the Neutral state where intermolecular H-bonding is maximized.

Troubleshooting Guides (FAQs)

Scenario A: Biological Assays & Stock Preparation

Q: I am trying to prepare a 10 mM stock for a cell-based assay, but the compound precipitates when diluted into the buffer. How do I fix this?

A: This is a classic "crash-out" phenomenon.[1] The compound is hydrophobic and neutral at physiological pH (7.4).

  • The Cause: You are diluting a DMSO stock directly into an aqueous buffer. The sudden change in polarity forces the neutral ligand to aggregate.

  • The Fix:

    • Step 1: Dissolve the solid in 100% DMSO to create a high-concentration master stock (e.g., 50–100 mM).

    • Step 2: Create an intermediate dilution in DMSO (e.g., 10x the final concentration).

    • Step 3: Slowly add the buffer to the DMSO solution (not vice-versa) with vortexing.

    • Alternative: If the assay tolerates it, add a solubilizing agent like Tween-80 (0.05%) or cyclodextrin to the buffer before adding the compound.

Scenario B: Synthesis & Purification

Q: During workup, my product formed a sticky oil instead of crystals. How do I induce crystallization?

A: "Oiling out" occurs when the compound separates as a supercooled liquid containing impurities or solvent inclusions.

  • The Cause: The cooling rate was too fast, or the solvent polarity was not optimal (often too much water in an Ethanol/Water mix).

  • The Fix (Trituration Protocol):

    • Evaporate: Remove the solvent completely to obtain the oil.

    • Dissolve: Redissolve in a minimal amount of hot Ethanol (absolute).

    • Precipitate: Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.

    • Scratch: Use a glass rod to scratch the side of the flask. This provides nucleation sites.[1]

    • Sonication: Briefly sonicate the cloudy mixture. This often snaps the amorphous oil into a crystalline lattice.

Scenario C: Coordination Chemistry

Q: When I mix the ligand with my metal salt (MCl


) in methanol, a precipitate forms immediately. Is this my complex?

A: Likely, yes, but verify.

  • The Mechanism: Upon coordination, the metal-ligand complex often becomes cationic or charge-neutral (depending on counter-ions), altering solubility.

  • Validation Step:

    • Centrifuge the precipitate.

    • Redissolve a small amount in DMSO-d6 for NMR.[1]

    • Check: If the peaks are shifted relative to the free ligand (specifically the proton adjacent to the pyridine nitrogen), complexation has occurred.

    • Troubleshooting: If the precipitate is impurities, try heating the methanol solution to reflux before mixing. If the complex precipitates too fast (trapping reagents), use a diffusion method : Layer the ligand solution (in MeOH) carefully over an aqueous solution of the metal salt in a narrow tube.

Scenario D: NMR Interpretation

Q: The NMR spectrum in CDCl


 shows broad peaks, and I see "extra" peaks. Is my compound impure?

A: Not necessarily. This is likely due to annular tautomerism .[1]

  • The Cause: The proton on the pyrazole nitrogen (NH) hops between N1 and N2 (see Figure 1). In CDCl

    
    , this exchange is often intermediate on the NMR timescale, causing broadening.
    
  • The Fix:

    • Switch Solvents: Run the NMR in DMSO-d6 . DMSO is a strong hydrogen-bond acceptor and will "lock" the NH proton, sharpening the signals.

    • Drop of Acid: Adding a trace of TFA (Trifluoroacetic acid) will protonate the system, creating a single cationic species and collapsing the tautomers into one sharp set of signals.

Standardized Protocols

Protocol 1: Recrystallization of 2-(1H-pyrazol-3-yl)pyridine

Use this protocol to purify crude material (purity <95%) or solidified oils.[1][2]

Reagents:

  • Crude Ligand[1][2][3]

  • Ethanol (Absolute)

  • Water (Deionized)

  • Activated Charcoal (Optional, for colored impurities)[2]

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 10 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until dissolved.

    • Note: If the solution is dark, add 50 mg activated charcoal, reflux for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add water dropwise (approx. 2-5 mL) until a faint, persistent turbidity appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 2 hours.

  • Filtration: Filter the white/off-white needles under vacuum.[1] Wash with 5 mL of cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol 2: pH-Switch Purification (Acid-Base Extraction)

Use this for removing non-basic impurities.[1][2]

  • Dissolve crude material in 1M HCl (Ligand becomes cationic [H

    
    L]
    
    
    and dissolves).
  • Filter off any insoluble solids (non-basic impurities).[1]

  • Wash the acidic aqueous layer with Dichloromethane (DCM) (removes non-basic organic impurities).

  • Slowly basify the aqueous layer with 2M NaOH or NH

    
    OH  to pH ~8-9.[1]
    
  • The neutral ligand [HL] will precipitate as a white solid.

  • Filter, wash with water, and dry.[2]

References

  • Synthesis and Properties: ChemicalBook. (2025).[1] "2-(1H-PYRAZOL-3-YL)PYRIDINE Properties and Synthesis." Retrieved from

  • pKa and Basicity: Organic Chemistry Data. (2022). "pKa Data Compiled by R. Williams."[1][4] Retrieved from

  • Tautomerism in Pyrazoles: National Institutes of Health (NIH). (2018). "On the Tautomerism of N-Substituted Pyrazolones." Retrieved from

  • Crystal Structure & H-Bonding: ResearchGate. (2015).[1] "Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine." (Contextual reference for pyrazolyl-pyridine interactions). Retrieved from

  • Solubility in Coordination Chemistry: National Institutes of Health (NIH). (2012). "Solvent Selection for Insoluble Ligands." Retrieved from

Technical Support Center: Optimizing Deprotonation Conditions for Pyrazolylpyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(1H-Pyrazolyl)pyridines are highly versatile ligands in coordination chemistry, prized for their straightforward synthesis and tunable electronic and steric properties.[1] A critical step in their application, particularly in the formation of neutral metal complexes for catalysts or OLEDs, is the deprotonation of the pyrazole N-H group.[1][2] This seemingly simple acid-base reaction is fraught with potential complications, from incomplete reactions to undesired side products.

This guide provides a comprehensive technical resource designed to help you navigate the complexities of pyrazolylpyridine deprotonation. Drawing from established chemical principles and field-proven insights, we will explore the key variables, troubleshoot common issues, and provide validated protocols to ensure your reactions are efficient, reproducible, and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the deprotonation of pyrazolylpyridine ligands. Understanding these core concepts is the first step toward optimizing your experimental design.

Q1: What is the approximate pKa of the pyrazole N-H proton, and why is it important?

A1: The pKa of the N-H proton on an unsubstituted pyrazole ring is approximately 14-15 in aqueous solution, though this value can shift in organic solvents like DMSO or THF.[3] Knowing the pKa is crucial because it dictates the required strength of the base for effective deprotonation. The fundamental principle is that the pKa of the base's conjugate acid must be significantly higher than the pKa of the pyrazole N-H to drive the deprotonation equilibrium to completion. For instance, using a base whose conjugate acid has a pKa of 25 will be far more effective than one with a pKa of 18.

Q2: How do I choose the correct base for my specific pyrazolylpyridine ligand?

A2: Base selection depends on the acidity of your ligand and the compatibility of the base with other functional groups on your molecule.

  • For simple, non-functionalized ligands: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH), a solid base, is a common and cost-effective choice.[4][5] For more stubborn deprotonations, organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are highly effective due to the very high pKa of their conjugate acids (~50 and ~36, respectively).[6][7]

  • For ligands with sensitive functional groups (e.g., esters, ketones): Highly reactive bases like n-BuLi can act as nucleophiles, leading to unwanted side reactions.[6] In these cases, a sterically hindered, non-nucleophilic base is superior. LDA and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices as their bulk prevents them from attacking electrophilic centers.[7] NaH is also a good option as it is non-nucleophilic, though it may require higher temperatures to achieve sufficient reactivity.[5]

Q3: What is the role of the solvent in a deprotonation reaction?

A3: The solvent plays multiple critical roles:

  • Solubility: It must dissolve both the ligand and the deprotonated (anionic) intermediate.

  • Reactivity: Aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), or toluene are mandatory when using highly reactive bases like n-BuLi or NaH, as protic solvents (e.g., water, alcohols) would be instantly deprotonated, consuming the base.[7]

  • Stabilization: Polar aprotic solvents like THF can coordinate to the metal cation (e.g., Li⁺, Na⁺), stabilizing the resulting pyrazolate anion and potentially increasing the reaction rate.

Q4: Why is temperature control so important, especially with organolithium bases?

A4: Temperature control is critical for selectivity and preventing degradation.

  • Side Reactions: Many undesired reactions, such as the ortho-lithiation of the pyridine ring or reaction with the solvent (e.g., THF), have higher activation energies than the desired N-H deprotonation.[7][8] Running the reaction at low temperatures (typically -78 °C) provides kinetic control, favoring the faster, desired deprotonation while suppressing slower, unwanted pathways.[9]

  • Reagent Stability: Organolithium reagents can be thermally unstable. Prolonged exposure to higher temperatures can lead to decomposition, reducing the effective concentration of your base and leading to incomplete reactions.[8]

Part 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Incomplete Deprotonation

Symptoms:

  • The N-H proton signal persists in the ¹H NMR spectrum of the reaction mixture (after quenching an aliquot).

  • Low yield of the desired metal complex in the subsequent step.

Logical Troubleshooting Flow:

G start Problem: Incomplete Deprotonation q1 Is the pKa of the base's conjugate acid at least 10 units higher than the ligand's pKa? start->q1 sol1 Solution: Switch to a stronger base. (e.g., NaH -> n-BuLi) q1->sol1 No q2 Was the base active and added in sufficient stoichiometry (≥1.0 eq)? q1->q2 Yes sol2 Solution: - Titrate organolithium base. - Use fresh, properly handled NaH. - Increase stoichiometry to 1.1-1.2 eq. q2->sol2 No q3 Was the reaction time sufficient, especially for heterogeneous bases like NaH? q2->q3 Yes sol3 Solution: - Increase reaction time. - Gently warm the reaction (e.g., 0 °C to RT for NaH). - Monitor by TLC or NMR aliquot. q3->sol3 No q4 Is the deprotonated ligand precipitating from solution? q3->q4 Yes sol4 Solution: - Switch to a more polar solvent (e.g., Toluene -> THF). - Add a co-solvent like HMPA (use with caution). q4->sol4 No

Caption: Troubleshooting workflow for incomplete deprotonation.

Problem 2: Ligand Decomposition or Side Product Formation

Symptoms:

  • Appearance of multiple new spots on a TLC plate.

  • Complex, unidentifiable signals in the ¹H NMR spectrum.

  • Low isolated yield of the desired product despite full consumption of starting material.

Potential Causes & Solutions:

Potential Cause Explanation (Causality) Recommended Solution
Ortho-lithiation of Pyridine Ring Strong bases like n-BuLi can deprotonate the C-H bond adjacent to the pyridine nitrogen, especially at elevated temperatures or with prolonged reaction times. This is a known reactivity pathway for substituted pyridines.[7][10]1. Lower Temperature: Perform the deprotonation at -78 °C.[9]2. Use a Hindered Base: Switch from n-BuLi to LDA or LTMP, which are less likely to access the sterically shielded C-H position.[7]3. Inverse Addition: Add the ligand solution slowly to the base solution at -78 °C to keep the ligand concentration low and minimize reaction time before the next step.
Nucleophilic Attack by Base If the ligand contains electrophilic functional groups (e.g., esters, nitriles), organolithium bases (n-BuLi) can act as nucleophiles rather than bases, leading to undesired addition products.[6]1. Switch to a Non-Nucleophilic Base: Use NaH, KH, or a hindered amide base like LDA.[5][7]2. Protecting Groups: Temporarily protect the sensitive functional group before the deprotonation step.
Reaction with Solvent At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to a complex decomposition pathway that consumes the base and introduces impurities.[8]1. Strict Temperature Control: Maintain the reaction temperature at or below -78 °C when using organolithiums in THF.[8]2. Alternative Solvent: Consider using a non-coordinating solvent like toluene or hexanes if compatible with solubility requirements.

Part 3: Validated Experimental Protocols

These protocols provide a reliable starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Deprotonation using Sodium Hydride (NaH)

This method is suitable for ligands without extremely acidic protons that are compatible with slightly elevated temperatures.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add NaH (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes wash each time using a cannula or syringe.[5]

  • Solvent Addition: Add anhydrous THF or DMF via syringe to the flask to achieve a final ligand concentration of 0.1–0.5 M.

  • Ligand Addition: Dissolve the pyrazolylpyridine ligand (1.0 equivalent) in a minimal amount of anhydrous THF/DMF and add it dropwise to the stirring NaH suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Evolution of H₂ gas should be observed. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.

  • Verification (Self-Validation): The reaction is complete when gas evolution ceases. The resulting sodium pyrazolate solution is ready for the next step (e.g., addition of a metal salt).

Protocol 2: General Deprotonation using n-Butyllithium (n-BuLi)

This method is ideal for rapid and complete deprotonation at low temperatures, especially for less acidic ligands.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the pyrazolylpyridine ligand (1.0 equivalent) and dissolve it in anhydrous THF (to a final concentration of 0.1–0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (1.05 equivalents, solution in hexanes) dropwise via syringe to the stirring ligand solution. A color change is often observed.

  • Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Verification (Self-Validation): To confirm deprotonation, an aliquot can be removed via syringe and quenched with an electrophile like methyl iodide (MeI) or D₂O. Analysis of the quenched aliquot by ¹H NMR should show N-methylation or disappearance of the N-H signal, respectively. The deprotonated ligand is now ready for subsequent reactions at -78 °C.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product ligand Pyrazolylpyridine Ligand in Anhydrous THF cool Cool to -78 °C ligand->cool add_buli Add n-BuLi (1.05 eq) cool->add_buli stir Stir 30-60 min at -78 °C add_buli->stir anion Lithium Pyrazolate Anion (Deprotonated Ligand) stir->anion

Caption: Experimental workflow for n-BuLi mediated deprotonation.

References

  • Cook, B.J., Pink, M., Chen, C.-H., & Caulton, K.G. (2018). Electrophile Recruitment as a Structural Element in Bis-Pyrazolate Pyridine Complex Aggregation. European Journal of Inorganic Chemistry, 2018(46), 5160–5166. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(12), RCR5099. [Link]

  • Gessner, V. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-427. [Link]

  • Lebeuf, R., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8901-8904. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis. [Link]

  • O'Shea, D. F. (2011). "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles. CORE. [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Hirano, K., & Orita, A. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(1), 183. [Link]

Sources

enhancing thermal stability of 2-(1H-pyrazol-3-yl)pyridine based emitters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stabilization of 2-(1H-pyrazol-3-yl)pyridine Emitters

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (OLED/Photonics Division) Topic: Enhancing Thermal Stability of pzpy-based Metal Complexes

Welcome to the Advanced Materials Support Hub

You are accessing the technical guide for optimizing 2-(1H-pyrazol-3-yl)pyridine (pzpy) based phosphorescent emitters. While pzpy ligands offer excellent tunable emission (blue to near-IR) and high quantum yields for Platinum(II) and Iridium(III) complexes, their thermal stability remains a critical bottleneck for vacuum-deposited OLEDs and high-power photonic applications.

This guide addresses the three most common failure modes reported by our user base:

  • Ligand Dissociation during sublimation.

  • Excimer/Aggregate Formation (Phase separation) in solid films.

  • Chemical Degradation under high current density (Joule heating).

Module 1: Molecular Design & Engineering

User Issue: "My complex decomposes before reaching its sublimation temperature."

Root Cause Analysis: Bidentate pzpy ligands on square-planar Pt(II) centers often suffer from weak metal-nitrogen (


) bond energies compared to tridentate or tetradentate scaffolds. At high temperatures (

), the pyrazole unit can de-coordinate, leading to disproportionation.
Solution Strategy: Rigidification & Steric Engineering

To enhance


 (temperature at 5% weight loss), you must transition from flexible bidentate architectures to rigidified systems.
Design StrategyMechanism of ActionExpected

Tetradentate Scaffolds Links pzpy with ancillary ligands (e.g.,

or

) to suppress ligand ejection.

to

Fluorination (

)
Strengthens

bonds via electron-withdrawing effects; increases hydrophobicity.

to

Steric Bulking Adding tert-butyl or mesityl groups prevents

-

stacking-induced aggregation.

(and prevents quenching)

Protocol 1.1: Design Workflow for High-Stability Emitters Refer to the logic flow below to select the correct modification for your failure mode.

DesignWorkflow Start Identify Failure Mode Sublimation Decomposes at < 300°C Start->Sublimation Quenching Emission Red-Shift/Quenching Start->Quenching Solubility Insoluble/Precipitates Start->Solubility Tetradentate Switch to Tetradentate (e.g., bis(phenoxy)diimine) Sublimation->Tetradentate Primary Fix Bulky Add t-Bu or Mesityl at 5-position Quenching->Bulky Prevent Stacking Solubility->Bulky Increase Entropy Fluorine Add -CF3 or -F to Pyridine Ring Tetradentate->Fluorine Secondary Optimization

Figure 1: Decision matrix for structural modification of pzpy ligands based on observed thermal or photophysical failure.

Module 2: Synthesis & Purification Troubleshooting

User Issue: "I see multiple spots on TLC and low yield during metalation."

Technical Insight: The pzpy ligand exists in tautomeric equilibrium. Successful metalation requires deprotonation of the pyrazole


 to form the pyrazolate anion, which is a stronger 

-donor.

Step-by-Step Protocol: High-Purity Metalation (Pt(II) Case)

  • Pre-Activation: Do not mix ligand and metal salt directly.

    • Action: Dissolve ligand (1.1 eq) in 2-ethoxyethanol. Add

      
       (2.5 eq) and stir at 
      
      
      
      for 30 mins to ensure deprotonation.
  • Metalation: Add

    
     (1.0 eq) dissolved in minimal water.
    
    • Critical Step: Heat to

      
       under Argon for 24 hours. Do not reflux in air as this promotes oxidation of the Pt(II) center to Pt(IV) species.
      
  • Purification (The "Hot Filtration" Trick):

    • Many stable pzpy-Pt complexes are insoluble in cold solvents but soluble in hot DMSO or DMF.

    • Action: Filter the hot reaction mixture to remove inorganic salts (

      
      ). Precipitate the filtrate into water/methanol.
      

FAQ: Isomer Control

  • Q: Why do I get two emissive bands?

  • A: You likely have a mixture of N(1) and N(2) coordination isomers if your pyrazole is asymmetrically substituted.

  • Fix: Use bulky groups at the pyrazole 3-position (adjacent to the NH) to sterically force coordination to the distal nitrogen.

Module 3: Thermal Characterization (TGA/DSC)

User Issue: "My TGA data is not reproducible, or the decomposition temperature seems artificially high."

Standard Operating Procedure (SOP): Thermal Validation Accurate determination of


 is required for industry acceptance.

Equipment Setup:

  • Instrument: TGA Q500 or equivalent.

  • Pan: Platinum (preferred) or Alumina. Avoid Aluminum pans as they melt near

    
    , interfering with high-T decomposition studies.
    
  • Atmosphere: Nitrogen (inert) vs. Air (oxidative stability). Run both.

The Protocol:

  • Drying Cycle: Heat sample to

    
     and hold for 20 mins.
    
    • Why? Removes lattice water or residual solvent (e.g.,

      
      ) which mimics early decomposition.
      
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Data Analysis:

    • 
      :  Temperature at 5% mass loss relative to the post-drying weight.
      
    • 
       (Glass Transition):  Use DSC. Heat to 
      
      
      
      , cool rapidly (quench), then reheat. Measure
      
      
      on the second heating scan to erase thermal history.

TGA_Troubleshooting Input TGA Trace Analysis Step1 Weight loss < 150°C? Input->Step1 Solvent Residual Solvent/Water. Action: Dry sample in vac oven. Step1->Solvent Yes Step2 Weight loss > 300°C? Step1->Step2 No Good Material Stable. Proceed to Sublimation. Step2->Good Stable Step3 Ash residue > 20%? Step2->Step3 Decomposed Metal Consistent with Metal Oxide formation. (e.g., Pt -> PtO2) Step3->Metal Yes Sublime Sublimation occurred. Check cold trap. Step3->Sublime No (0% residue)

Figure 2: Diagnostic logic for interpreting Thermogravimetric Analysis (TGA) curves of organometallic emitters.

Module 4: Device Integration & Stability

User Issue: "The device works but degrades after 50 hours of operation."

Mechanism: While the molecule may be thermally stable (


), it may be morphologically unstable. Planar Pt(II) pzpy complexes tend to crystallize out of the host matrix (e.g., CBP or TCTA) due to strong 

-

interactions, leading to phase separation and exciton quenching.

Troubleshooting Guide:

  • Check Doping Concentration:

    • If

      
      , aggregation is likely. Reduce to 2-5%.
      
  • Host Compatibility:

    • Ensure the host's triplet energy (

      
      ) is at least 0.2 eV higher than the emitter.
      
    • Use a "mixed host" (bipolar) to balance charge carriers and reduce accumulation on the emitter molecules.

  • Ancillary Ligand Swap:

    • Replace simple chloride or CO ligands with bulky ancillary ligands like 3,5-di-tert-butyl-phenyl to increase solubility and amorphous stability in the film.

References

  • Highly phosphorescent platinum(II) emitters: photophysics, materials and biological applications. Source: Chemical Science (RSC), 2016. Context: Establishes the stability of tetradentate Pt(II) complexes up to 530°C. URL:[Link]

  • Anomalous redshifted emission in Pt(II) vs. Ir(III) complexes with identical ligands. Source: Inorganic Chemistry Frontiers, 2018. Context: Comparison of thermal and photophysical properties between Pt and Ir pzpy analogs. URL:[Link]

  • Crystal structure of 2-(1H-pyrazol-3-yl-κN)pyridine-κN-bis(2-(2,4-difluorophenyl)pyridinato-κC,N)iridium(III). Source: Zeitschrift für Kristallographie, 2020. Context: Structural analysis of fluorinated Ir(III) pzpy complexes demonstrating enhanced rigidity. URL:[Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement of Thermo-Physical Properties. Source: MDPI, 2025. Context: Protocols for reproducible thermal analysis of phase change materials and organometallics. URL:[Link][1]

  • Os(II) Metal Phosphors Bearing Tridentate 2,6-Di(pyrazol-3-yl)pyridine Chelate. Source: Journal of Materials Chemistry C, 2014.[2] Context: Design of tridentate pzpy derivatives for high-efficiency OLEDs. URL:[Link]

Sources

resolving isomer mixtures in substituted 2-(1H-pyrazol-3-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ISO-RES-001 Status: Open Subject: Resolving Isomer Mixtures in Substituted 2-(1H-pyrazol-3-yl)pyridine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing substituted 2-(1H-pyrazol-3-yl)pyridines presents a classic regioselectivity challenge.[1] Whether you are constructing the pyrazole ring via condensation or functionalizing an existing scaffold, you will encounter two primary isomer classes:

  • Regioisomers (1,3- vs. 1,5-substitution): Fixed isomers formed during cyclization or

    
    -alkylation.
    
  • Tautomers: Dynamic isomers (

    
     vs. 
    
    
    
    ) present only when the pyrazole nitrogen is unsubstituted.

This guide provides a self-validating workflow to identify, resolve, and prevent isomeric mixtures.

Module 1: Diagnostic & Identification

How do I definitively know which isomer I have?

The "Self-Validating" NMR Protocol

Do not rely solely on 1D


H NMR integration. The chemical environment of the pyrazole-H4 and the 

-substituent is heavily influenced by the adjacent pyridine ring.

Step 1: The NOE Checkpoint (Crucial) Perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment. This is the only non-destructive method to guarantee structure.

  • Isomer A (1,5-disubstituted): The

    
    -substituent is spatially distant from the pyridine ring. You will see NOE correlations between the 
    
    
    
    -substituent and the Pyrazole-H4.
  • Isomer B (1,3-disubstituted): The

    
    -substituent is proximal to the pyridine ring (often twisted out of plane due to sterics). You may see NOE correlations between the 
    
    
    
    -substituent and the Pyridine-H3.
Diagnostic Flowchart

IsomerID Start Crude Reaction Mixture TLC TLC Analysis (Check Rf values) Start->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR Analysis SingleSpot->NMR Yes (or close) Flash Chromatography Flash Chromatography SingleSpot->Flash Chromatography No (distinct spots) NOE NOESY / ROESY NMR->NOE Result1 NOE: N-Alkyl <-> Pyr-H4 (1,5-Isomer) NOE->Result1 Result2 NOE: N-Alkyl <-> Pyridine-H3 (1,3-Isomer) NOE->Result2

Caption: Diagnostic workflow for assigning pyrazole regiochemistry using NMR spectroscopy.

Module 2: Synthetic Control (Prevention)

How do I force the reaction to produce only one isomer?

Scenario A: De Novo Ring Synthesis (Condensation)

Reaction: Hydrazine (


) + 1,3-Dicarbonyl (attached to Pyridine).

The Mechanism of Failure: Regioselectivity is determined by the initial nucleophilic attack of the hydrazine. The terminal nitrogen of the hydrazine (the most nucleophilic) attacks the most electrophilic carbonyl carbon.

  • The Pyridine Effect: The pyridine ring is electron-withdrawing. A carbonyl directly attached to the pyridine (C1) is less electrophilic than a distal carbonyl (C3) if the C1 is conjugated with the electron-rich enol form, but more electrophilic if we consider inductive effects. In practice, sterics often dominate.

Protocol for Regiocontrol:

VariableConditionEffect on SelectivityMechanism
pH Acidic (AcOH/EtOH)Favors 1,5-isomerProtonation of the most basic carbonyl activates it for attack.
Solvent Non-polar (Toluene)Favors 1,3-isomerMinimizes stabilization of charged intermediates; steric control dominates.
Temperature Low (

)
Kinetic ControlTraps the product of the fastest initial attack (usually at the least hindered carbonyl).
Scenario B: -Alkylation of Pre-formed Pyrazoles

Reaction: 2-(1H-pyrazol-3-yl)pyridine + Alkyl Halide + Base.

The Problem: The pyridine nitrogen can coordinate with the base cation, or hydrogen bond with the pyrazole NH, altering the nucleophilicity of N1 vs N2.

Troubleshooting Table:

ObservationRoot CauseSolution
Mixture of N1/N2 alkylation Competitive nucleophilicitySwitch Solvent: Use a non-polar solvent (Toluene) to rely on tight ion-pairing, or a fluorinated solvent (TFE) to shield specific sites.
Low Yield Pyridine interferenceBase Switch: Use a non-coordinating base like

or organic bases (BTPP) to prevent pyridine-metal chelation.
Wrong Isomer Steric ClashThermodynamic Control: Heat the reaction. Isomerization (via N-alkylation reversibility or rearrangement) often favors the thermodynamically stable isomer (usually the one with less steric clash between Pyridine and N-alkyl).
Mechanistic Pathway Diagram

Mechanism Substrate 1,3-Dicarbonyl (Pyridine-attached) Attack1 Attack at C1 (Proximal to Pyridine) Substrate->Attack1 Steric Control Attack3 Attack at C3 (Distal to Pyridine) Substrate->Attack3 Electronic Control Hydrazine R-NHNH2 Inter1 Hydrazone A Attack1->Inter1 Inter2 Hydrazone B Attack3->Inter2 Prod1 1,5-Isomer (Steric Clash) Inter1->Prod1 Prod2 1,3-Isomer (Less Hindered) Inter2->Prod2

Caption: Bifurcation of reaction pathways during hydrazine condensation. C1 refers to the carbonyl adjacent to the pyridine ring.

Module 3: Purification & Resolution

I have a mixture. How do I separate it?

Flash Chromatography (The Standard)

Because of the pyridine nitrogen, these compounds often streak on silica.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use a gradient of DCM:MeOH (0-5%) or EtOAc:Hexanes. The 1,5-isomer is typically less polar (higher Rf) because the

    
    -substituent shields the polar core, whereas the 1,3-isomer exposes the pyridine nitrogen more openly.
    
Recrystallization (The Scalable Option)

Pyridine-pyrazoles are highly crystalline.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Protocol: Dissolve the mixture in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly. The symmetrical or less sterically strained isomer (usually 1,3) will crystallize first.

FAQ: Frequently Asked Questions

Q: Why does my NMR show broad signals for the pyrazole protons? A: This indicates tautomerism . If your pyrazole nitrogen is unsubstituted (


), the proton is hopping between N1 and N2. The rate of exchange is intermediate on the NMR timescale, causing broadening.
  • Fix: Run the NMR in DMSO-

    
     (slows exchange) or add a drop of TFA (shifts equilibrium to the protonated cation, sharpening peaks).
    

Q: Can I convert the "wrong" isomer into the "right" one? A: Generally, no, not for


-alkylated species. The C-N bond is stable. However, for the synthesis step (cyclization), you can sometimes isomerize the hydrazone intermediate by heating with acid before the final dehydration step.

Q: How does the pyridine ring affect the acidity of the pyrazole NH? A: The pyridine ring is electron-withdrawing, making the pyrazole NH more acidic (


) compared to a phenyl-pyrazole. This means you can use milder bases (like 

) for alkylation, which often improves regioselectivity compared to strong bases like NaH.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Journal of Organic Chemistry (ACS).[2] Context: Defines the steric vs. electronic control in hydrazine condensations. URL:[Link]

  • Tautomerism in Pyrazoles and its Identification by NMR. Source: Wiley Online Library (Magnetic Resonance in Chemistry). Context: Detailed analysis of

    
    H and 
    
    
    
    C shifts in tautomeric pyrazoles. URL:[Link]
  • Regiocontrol in the N-Alkylation of Pyrazoles. Source: Tetrahedron Letters.[2] Context: Discusses solvent and base effects on N1 vs N2 selectivity. URL:[Link]

  • Separation of Pyrazole Isomers via Chromatography. Source: Journal of Chromatography A. Context: Methodologies for resolving closely related heterocyclic isomers.[3] URL:[Link]

Sources

controlling pH sensitivity of 2-(1H-pyrazol-3-yl)pyridine in aqueous media

[1][2]

Welcome to the Advanced Ligand Support Hub. Ticket ID: #PZPY-pH-CTRL Subject: Controlling pH Sensitivity & Solubility of 2-(1H-pyrazol-3-yl)pyridine in Aqueous Media Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne[1][2]

Executive Summary

You are working with 2-(1H-pyrazol-3-yl)pyridine (often abbreviated as pp or PzPy ), a bidentate ligand exhibiting "chameleon-like" behavior due to its amphiprotic nature.[1][2] In aqueous media, its utility is often limited by two factors: low solubility of the neutral species and rigid pKa values that may not align with specific biological or catalytic windows.

This guide provides a modular troubleshooting and engineering framework. We move beyond simple "recipes" to the causality of the molecule's behavior, allowing you to tune its sensitivity and stability precisely.

Module 1: The Mechanistic Core

Understanding the Species Equilibrium

To control the molecule, you must visualize its three primary states. The pH sensitivity arises from two distinct nitrogen centers: the pyridine nitrogen (N_py) and the pyrazole nitrogens (N_pz) .

Critical Insight: In its neutral state, the molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond between the pyrazole -NH and the pyridine -N.[1][2] This "locks" the proton, making the pyridine nitrogen effectively less basic than a free pyridine.

The Protonation Pathway
  • Cationic Form (

    
    ):  At low pH (< ~2.0), the pyridine nitrogen is protonated. The intramolecular H-bond breaks, often causing a twist in the dihedral angle due to repulsion between the two -NH centers.[1][2]
    
  • Neutral Form (

    
    ):  The dominant species at intermediate pH.[2] Highly lipophilic and prone to aggregation/precipitation in water.[1][2]
    
  • Anionic Form (

    
    ):  At high pH (> ~11-12), the pyrazole -NH deprotonates, forming a pyrazolate anion.[1][2] This species is a potent bridging ligand for metal ions.[1][2]
    

ProtonationEquilibriumCationCationic Species (H₂L⁺)(Soluble, Protonated Pyridine N)pH < ~2.5NeutralNeutral Species (HL)(Insoluble, Intramolecular H-bond)pH ~3 - 11Cation->Neutral- H⁺ (pKₐ₁ ≈ 2.0-2.5)Neutral->Cation+ H⁺AnionAnionic Species (L⁻)(Soluble, Pyrazolate Anion)pH > ~12Neutral->Anion- H⁺ (pKₐ₂ ≈ 11-12)Anion->Neutral+ H⁺

Figure 1: The pH-dependent equilibrium of 2-(1H-pyrazol-3-yl)pyridine.[1][2] Note the wide "Neutral" window which often causes solubility issues in biological buffers.

Module 2: Troubleshooting Solubility & Stability

User Issue: "My ligand precipitates when I dilute my DMSO stock into the aqueous buffer."

Diagnosis: You are likely operating near the Isoelectric Point (pI) or within the wide neutral window (pH 3–11) where the uncharged molecule aggregates due to


Protocol: The "Solvent-Shift" Solubilization

Do not rely solely on DMSO.[1][2] Use this thermodynamic stabilization method:

  • Primary Stock: Dissolve ligand in DMSO (20 mM).

  • Intermediate Dilution (Critical Step): Dilute the stock 1:10 into PEG-400 or Propylene Glycol . These co-solvents disrupt

    
    -stacking better than water.[1][2]
    
  • Final Buffer: Dropwise addition into aqueous buffer containing 0.1% Tween-20 or CTAB (surfactant).[1][2]

    • Why? The surfactant forms micelles that encapsulate the hydrophobic neutral ligand, preventing macroscopic precipitation while allowing proton exchange at the micelle surface.

Data Table: Solubility Limits
Solvent SystemMax Solubility (Neutral Form)Stability WindowNotes
Pure Water (pH 7)< 10

M
MinutesRapid aggregation.[1][2]
PBS + 5% DMSO~50

M
HoursStandard for bio-assays.[1][2]
PBS + 0.1% Tween-20 ~500

M
Days Recommended for optical sensing.
MeOH/Water (1:[1][2]1)> 10 mMWeeksGood for synthesis/titration.[2]

Module 3: Engineering pH Sensitivity (Tuning pKa)

User Issue: "The fluorescence change happens at pH 2.5, but I need to measure lysosomal pH (4.5–5.0)."

Solution: You must shift the

Hammett Substituent Constants (

)
2
The Tuning Logic
  • To INCREASE pKa (Shift Basic): You need to stabilize the positive charge on the pyridine nitrogen.

    • Action: Add Electron Donating Groups (EDGs) to the pyridine ring.

    • Targets: Methyl (-CH3), Methoxy (-OCH3), Dimethylamino (-NMe2).[1][2]

    • Position: Para to the nitrogen (Position 4 on pyridine) has the strongest resonance effect.

  • To DECREASE pKa (Shift Acidic): You need to destabilize the cation.

    • Action: Add Electron Withdrawing Groups (EWGs) .

    • Targets: Fluorine (-F), Trifluoromethyl (-CF3), Nitro (-NO2).[1][2]

Workflow: Customizing the Ligand

TuningWorkflowStartDefine Target pH RangeDecisionCurrent pKₐ ≈ 2.5Is target higher or lower?Start->DecisionHigherTarget: pH 4.0 - 6.0(Biological/Physiological)Decision->HigherHigherLowerTarget: pH < 2.0(Industrial/Extreme Acid)Decision->LowerLowerStrategyHighStrategy: Add EDG(Electron Donating Group)Higher->StrategyHighStrategyLowStrategy: Add EWG(Electron Withdrawing Group)Lower->StrategyLowSynthHighSynthesize:4-Methoxy-2-(pyrazol-3-yl)pyridine(Expected pKₐ shift: +1.5 to +2.0 units)StrategyHigh->SynthHighSynthLowSynthesize:4-Trifluoromethyl-2-(pyrazol-3-yl)pyridine(Expected pKₐ shift: -1.0 to -1.5 units)StrategyLow->SynthLow

Figure 2: Decision tree for rational ligand design based on Hammett electronic effects.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence intensity drop when I add metal ions? A: This is "chelation-enhanced quenching" (or sometimes enhancement, depending on the metal).[2] 2-(1H-pyrazol-3-yl)pyridine is a strong chelator for



1mustEDTA

Q2: I see two sets of peaks in my NMR spectrum. Is my compound impure? A: Not necessarily. Pyrazoles undergo annular tautomerism (proton hopping between N1 and N2).[2] In slow exchange solvents (like DMSO-

2
  • Verification: Run the NMR at high temperature (50°C). If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.

Q3: Can I use this ligand for ratiometric sensing? A: The native molecule is an intensity-based sensor (ON/OFF).[2] For ratiometric sensing (color change), you need to extend the conjugation.

  • Recommendation: Attach an Intramolecular Charge Transfer (ICT) donor, such as a dimethylamino-phenyl group, to the pyrazole 5-position.[2] This creates a "push-pull" system where protonation shifts the emission wavelength, not just the intensity [1].[2]

References

  • Optical Properties and Sensing Mechanisms

    • Title: Two Pyridine-Based Fluorescent Probes for Sensing pH.[1][2][3]

    • Source: ResearchGate / Bioorganic Chemistry.[1][2]

    • Link:

  • Protonation & Coordination Chemistry

    • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[2][4]

    • Source: PMC (PubMed Central).[2]

    • Context: Details the role of the NH group and proton-responsive n
    • Link:

  • Solubility & Structural Data

    • Title: 2-(1H-Pyrazol-3-Yl)Pyridine | PubChem Compound Summary.[1][2]

    • Source: PubChem.[1][2]

    • Link:

  • Tuning pKa (General Theory applied to Pyridines)

    • Title: Substituent effects on the electronic structure and pKa of benzoic acid (and rel
    • Source: ResearchGate.[1][2]

    • Link:

Technical Support Center: Coordination Chemistry of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 2-(1H-pyrazol-3-yl)pyridine (pypz) and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a common challenge in the coordination of these versatile ligands: steric hindrance. The insights provided herein are synthesized from established literature and practical experience to help you navigate experimental hurdles and achieve successful outcomes.

Troubleshooting Guide: Overcoming Common Coordination Issues

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a step-by-step guide to resolving the issue.

Question 1: "My coordination reaction has a very low yield or fails to produce the desired complex. What are the likely causes and how can I fix it?"

Potential Cause: This is a classic symptom of steric hindrance, where bulky substituents on the pypz ligand or the metal precursor prevent the components from approaching and binding effectively. The reaction may require more energy to overcome the repulsive forces, or the chosen solvent may not be optimal for the required geometry.

Solution Pathway:

  • Increase Thermal Energy: Steric barriers can often be overcome by providing more kinetic energy to the system.

    • Protocol: Gradually increase the reaction temperature in 20 °C increments. If refluxing in a solvent like methanol or ethanol, consider switching to a higher-boiling solvent such as toluene or xylene. Monitor the reaction by TLC or NMR to track the formation of the product and identify potential decomposition at higher temperatures.

  • Modify the Solvent System: The solvent can influence the conformation of the ligand and the solubility of the reactants, directly impacting the reaction rate.

    • Protocol: If the reaction is failing in a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. These solvents can help solvate the metal ion and may facilitate the necessary conformational changes in the ligand for coordination. Conversely, sometimes less coordinating solvents are beneficial.

  • Use a More Labile Metal Precursor: The choice of metal salt is critical. Precursors with strongly coordinating counter-ions or ancillary ligands can be difficult to displace.

    • Protocol: If you are using a metal chloride salt (e.g., PdCl₂), consider switching to a precursor with a more labile ligand, such as an acetonitrile complex (e.g., [Pd(CH₃CN)₄][BF₄]₂) or a triflate salt (e.g., Cu(OTf)₂).

  • Employ a Strong, Non-Coordinating Base (for Deprotonation): For N-unsubstituted pypz ligands, deprotonation of the pyrazole NH is often required for coordination.[1] A bulky base can effectively deprotonate the ligand without coordinating to the metal center and creating additional steric clutter.

    • Protocol: Instead of common bases like triethylamine, consider using a stronger, non-coordinating base such as Proton-Sponge™ or DBU. Perform the deprotonation of the ligand as a separate step before introducing the metal salt to avoid competitive binding.

The following workflow diagram summarizes the decision-making process for troubleshooting low-yield reactions.

start Low Yield / No Reaction temp Increase Reaction Temperature (e.g., switch to Toluene) start->temp Is reaction sluggish at RT? solvent Change Solvent System (e.g., THF to DMF) temp->solvent No improvement / Decomposition success Successful Coordination temp->success Yield improves metal Use More Labile Metal Precursor (e.g., M-Cl to M-OTf) solvent->metal Still low yield solvent->success Yield improves base Use Non-Coordinating Base (e.g., DBU) metal->base Is ligand deprotonation needed? metal->success Yield improves base->success Yield improves

Caption: Troubleshooting workflow for low-yield coordination reactions.

Question 2: "I've isolated a complex, but characterization (X-ray, NMR) shows an unexpected coordination mode or a mixture of products. Why is this happening?"

Potential Cause: Bulky substituents can force the ligand to adopt an alternative, less sterically demanding coordination mode. For example, a ligand designed to be a tridentate NNN donor might only bind in a bidentate fashion if a large group on the pyridine or pyrazole ring prevents the third nitrogen from reaching the metal center.

Solution & Mitigation Strategies:

  • Strategic Ligand Modification: The most direct way to control coordination is through ligand design.

    • Insight: The position of bulky groups is critical. A large substituent at the 5-position of the pyrazole ring (adjacent to the coordinating nitrogen) will have a much greater steric impact than one at the 4-position.[2] Similarly, a substituent at the 6-position of the pyridine ring will sterically clash more than one at the 4-position.[3][4]

    • Action: If possible, synthesize an analog of your ligand where the bulky group is moved to a more remote position.

  • Control Stoichiometry and Addition Order: The ratio of metal to ligand can influence which species is formed. Adding the ligand slowly to the metal salt solution can sometimes favor the formation of a single, well-defined complex.

    • Protocol: Set up the reaction with the metal precursor in the reaction flask. Dissolve the ligand in a separate flask and add it dropwise to the metal solution at a controlled temperature using a syringe pump over several hours. This can prevent the formation of ligand-rich intermediates that might lead to alternative products.

  • Utilize a Template Ion: In some cases, a specific metal ion can act as a template, directing the assembly of the desired complex by virtue of its preferred coordination number and geometry, thereby overcoming moderate steric challenges.

The diagram below illustrates how a bulky substituent can prevent the desired tridentate coordination, leading to a less-hindered bidentate complex.

cluster_0 Desired Tridentate Coordination (Low Steric Hindrance) cluster_1 Observed Bidentate Coordination (High Steric Hindrance) M1 Metal N1_py N_py M1->N1_py N2_pz N_pz M1->N2_pz N3_pz N_pz M1->N3_pz M2 Metal N4_py N_py M2->N4_py N5_pz N_pz M2->N5_pz N6_pz N_pz Bulky Bulky Group N6_pz->Bulky Steric Clash

Caption: Steric clash from a bulky substituent blocking a coordination site.

Frequently Asked Questions (FAQs)

Q: How does the pyrazole N-H proton affect coordination? A: The N-H group is acidic and can act as a hydrogen bond donor.[1] In many reactions, it is deprotonated to form a pyrazolate anion, which is a stronger donor and can act as a bridge between two metal centers.[5] This deprotonation is a key step and is often facilitated by a base. The presence of the proton can be leveraged for creating proton-responsive catalysts.[6]

Q: Can I predict the final coordination geometry based on my ligand's structure? A: You can make an educated prediction. The geometry is a balance between the ligand's preferred bite angle, the metal ion's preferred coordination number (e.g., 4 for square planar Pd(II), 6 for octahedral Fe(II)), and steric repulsion.[7] For pypz ligands with large substituents, such as an anthryl group at the pyrazole N1 position, significant twisting between the pyridine and pyrazole rings is observed even in the free ligand, which will influence its approach to a metal center.[8][9]

Q: Are there quantitative measures of steric hindrance I can use? A: Yes, parameters like the Tolman cone angle (for phosphine ligands) have analogs in other ligand systems. For pypz ligands, you can use computational chemistry to calculate the solid angle of substituents. Experimentally, comparing the crystal structures of related complexes can provide clear, quantitative data on how bond lengths and angles change with increasing substituent size.

Data Summary: Impact of Substituent Position on Coordination

Substituent PositionSteric Impact on N,N'-ChelationCommon OutcomeRationale
Pyridine C6HighMay force a trans-arrangement of other ligands or prevent bis-chelation.The group is directly adjacent to the pyridine nitrogen, blocking the coordination sphere.[3][4]
Pyrazole C5HighCan prevent chelation or force a long metal-N(pyrazole) bond.The group is adjacent to the pyrazole coordinating nitrogen.[2]
Pyridine C4LowMinimal direct impact on the coordination pocket.The substituent points away from the metal center.
Pyrazole N1VariableDepends on the size of the group. Large groups can restrict rotation and influence the overall complex topology.[8][9]The substituent can orient itself away from the metal, but very large groups will limit conformational freedom.

Key Experimental Protocol: Synthesis of a Sterically Hindered Gold(I) Complex

This protocol is adapted from a successful synthesis of a gold complex using the sterically hindered 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole (HL) ligand.[2] It highlights the use of a specific base and solvent system to achieve the desired product despite steric challenges.

Objective: To synthesize the gold(I) pyrazolate complex [AuL].

Materials:

  • [AuCl(tht)] (tht = tetrahydrothiophene)

  • 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole (HL)

  • Tetrabutylammonium hydroxide (NBu₄OH) solution (e.g., 1.0 M in Methanol)

  • Methanol (anhydrous)

Procedure:

  • In a clean, dry flask, suspend [AuCl(tht)] (1.0 eq) and the ligand HL (1.0 eq) in anhydrous methanol.

  • Stir the suspension at room temperature.

  • Slowly, add a solution of NBu₄OH (1.0 eq) dropwise to the suspension over 5-10 minutes. The mixture should turn into a clear, pale yellow solution.

    • Expert Insight: The slow addition of a strong base is crucial. It ensures gradual deprotonation of the pyrazole NH, allowing the resulting pyrazolate to coordinate without causing rapid precipitation of colloidal gold, which can be an issue in these syntheses.[2]

  • Once the addition is complete, stir the solution for an additional 30 minutes.

  • Filter the solution to remove any minor insoluble impurities.

  • Store the filtered solution at a low temperature (e.g., -18 °C or 255 K) for 3 days.

  • An off-white microcrystalline precipitate of the desired [AuL] complex should form.

  • Isolate the product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

References

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition. [Link]

  • Steric hindrance in metal coordination drives the separation of pyridine regioisomers using rhodium(II)-based metal-organic polyhedra. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. National Center for Biotechnology Information (PMC). [Link]

  • 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine. National Center for Biotechnology Information (PMC). [Link]

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. National Center for Biotechnology Information (PMC). [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. National Center for Biotechnology Information (PMC). [Link]

  • 2-(1H-Pyrazol-3-yl)pyridinium Chloride Monohydrate. National Center for Biotechnology Information (PubMed). [Link]

  • Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl) pyridine. ResearchGate. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Center for Biotechnology Information (PMC). [Link]

  • Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. National Center for Biotechnology Information (PMC). [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Using Steric Repulsion to Reduce the Coordination of Metal Centers in Adsorbed Transdibenzoporphyrins. ResearchGate. [Link]

  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. National Center for Biotechnology Information (PMC). [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information (PMC). [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

  • 2-[1-(9-Anthrylmeth-yl)-1H-pyrazol-3-yl]pyridine. National Center for Biotechnology Information (PubMed). [Link]

Sources

Validation & Comparative

1H NMR spectral interpretation of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectral Interpretation of 2-(1H-pyrazol-3-yl)pyridine

A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive interpretation of the ¹H NMR spectrum of 2-(1H-pyrazol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document moves beyond a simple peak list, offering a comparative analysis grounded in fundamental principles to elucidate the electronic and structural nuances revealed by NMR spectroscopy. We will dissect the spectrum, compare it with relevant structural analogs, and provide a robust experimental protocol, ensuring both scientific accuracy and practical applicability for researchers in the field.

The Structural and Electronic Landscape of 2-(1H-pyrazol-3-yl)pyridine

2-(1H-pyrazol-3-yl)pyridine is comprised of two linked aromatic heterocycles: an electron-deficient pyridine ring and an electron-rich pyrazole ring. The nitrogen atoms in both rings significantly influence the distribution of electron density, which is the primary determinant of proton chemical shifts (δ). The pyridine nitrogen atom acts as an electron-withdrawing group, deshielding adjacent protons, while the pyrazole ring, with its two nitrogen atoms, presents a more complex electronic environment, including the potential for tautomerism. Understanding this electronic interplay is crucial for an accurate spectral assignment.

Molecular Structure and Proton Numbering

To ensure clarity in our discussion, the protons of 2-(1H-pyrazol-3-yl)pyridine are numbered as follows. This convention will be used throughout the guide.

Caption: Structure of 2-(1H-pyrazol-3-yl)pyridine with proton numbering.

Detailed ¹H NMR Spectral Interpretation

The experimental ¹H NMR spectrum of 2-(1H-pyrazol-3-yl)pyridine, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), presents a distinct set of signals.[1] The interpretation below synthesizes this data with established principles of NMR spectroscopy for heterocyclic compounds.[2][3]

Table 1: ¹H NMR Data for 2-(1H-pyrazol-3-yl)pyridine in CDCl₃

Signal (Proton)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H6 ~8.66Doublet (d)4.8Located ortho to the electron-withdrawing pyridine nitrogen, resulting in significant deshielding and a downfield shift.
H3 ~7.75 (overlapped)Doublet (d)~8.0Positioned ortho to the pyrazolyl substituent. Experiences deshielding, though less than H6.
H4 ~7.75 (overlapped)Triplet (t)~7.8Appears as a triplet due to coupling with both H3 and H5. Its chemical shift is intermediate for pyridine protons.
H5' ~7.67Doublet (d)2.0Proton on the pyrazole ring. Its chemical shift is influenced by the adjacent pyridine ring and the two ring nitrogens.
H5 ~7.25Multiplet (m)-The most shielded of the pyridine protons, appearing furthest upfield. Coupled to H4 and H6.
H4' ~6.81Doublet (d)2.0Proton on the pyrazole ring coupled to H5'. Generally more shielded than H5'.
N-H Not reported / BroadSinglet (br s)-Often appears as a broad singlet and may exchange with trace water in the solvent, leading to disappearance or broadening.

Note: The reported data from one source indicates a doublet at 7.75 ppm integrating to 2H, which is inconsistent with the structure.[1] This is likely an overlap of the H3 and H4 signals, a common occurrence in complex aromatic systems. The assignments above reflect a more probable interpretation based on predicted spectra and known substituent effects.

  • Pyridine Ring Protons (H3, H4, H5, H6): The chemical shifts of the pyridine protons follow a predictable pattern based on their proximity to the electronegative nitrogen atom. The H6 proton, being ortho to the nitrogen, is the most deshielded and appears at the lowest field (~8.66 ppm).[4] The H3 and H5 protons are further away, while the H4 proton is the most shielded of the group. The pyrazolyl substituent at the C2 position acts as an electron-donating group into the pyridine ring, slightly shielding the pyridine protons relative to unsubstituted pyridine, but the dominant effect remains the electron-withdrawing nature of the ring nitrogen.

  • Pyrazole Ring Protons (H4', H5'): In an unsubstituted pyrazole ring, the proton at C4 typically appears as a triplet around 6.4 ppm, while the C3 and C5 protons are equivalent and appear as a doublet around 7.7 ppm.[3] In our target molecule, the C3 position is substituted. The H5' proton (~7.67 ppm) and H4' proton (~6.81 ppm) appear as doublets due to mutual coupling (J ≈ 2.0 Hz), which is a characteristic coupling constant for protons across a C=C double bond in a five-membered ring.

  • Spin-Spin Coupling Network: The observed splitting patterns (multiplicity) are a direct consequence of spin-spin coupling between adjacent protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6-0.7 mL of CDCl3 A->B C 3. Vortex until fully dissolved B->C D 4. Transfer solution to NMR tube C->D E 5. Insert tube into spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Reference to TMS (0 ppm) J->K L 12. Integrate peaks & measure couplings K->L

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-(1H-pyrazol-3-yl)pyridine solid. Causality: This concentration ensures a good signal-to-noise ratio without causing issues with solution viscosity or solubility that could degrade spectral resolution. [5]2. Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual peak at δ 7.26 ppm.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-defined NMR signals.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform "lock" (compensating for magnetic field drift using the deuterium signal from the solvent), "tune" (matching the probe's electronics to the sample's properties), and "shim" (optimizing the magnetic field homogeneity) procedures. Causality: Shimming is arguably the most critical step for high resolution, as an inhomogeneous field leads to broad, distorted peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

  • Analysis: Integrate the area under each peak to determine the relative number of protons it represents. Measure the J-coupling constants from the splitting patterns to aid in structural assignment.

Conclusion

The ¹H NMR spectrum of 2-(1H-pyrazol-3-yl)pyridine is a rich source of structural information. A thorough interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling and validated through comparison with simpler analogs, allows for an unambiguous assignment of all proton signals. This guide provides researchers with the data, rationale, and a robust protocol to confidently utilize ¹H NMR for the characterization of this important heterocyclic scaffold and its derivatives in drug discovery and development pipelines.

References

  • Abramovitch, R. A., & Kontusz, E. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, Taylor & Francis. Retrieved February 5, 2026, from [Link]

  • Friebolin, H. (n.d.). ¹H NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved February 5, 2026, from [Link]

  • Al-Hourani, B. J., Banert, K., Walfort, B., & Lang, H. (2006). Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine. Analytical Sciences, 22(x275-x276). Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Comparative Luminescence of Pyrazolylpyridine vs. Phenylpyridine Iridium Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between two distinct classes of cyclometalated iridium(III) complexes: the archetypal tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] and the blue-shifted variant tris(1-phenylpyrazole)iridium(III) [Ir(ppz)₃] .

While Ir(ppy)₃ serves as the industry standard for high-efficiency green phosphorescence in OLEDs and bio-imaging, Ir(ppz)₃ represents a critical structural modification—replacing the pyridine ring with a pyrazole ring—to achieve deep blue emission. This guide analyzes the electronic structure modifications, photophysical performance, and experimental protocols required to utilize these complexes.

Molecular Architecture & Electronic Structure

The fundamental difference between these complexes lies in the N-heterocyclic donor ring. This structural change alters the Ligand Field (LF) strength and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), driving the shift in emission color.

Structural Comparison
  • Ir(ppy)₃: Contains three bidentate 2-phenylpyridine ligands.[1] The pyridine ring is a 6-membered aromatic system.

  • Ir(ppz)₃: Contains three bidentate 1-phenylpyrazole ligands. The pyrazole ring is a 5-membered aromatic system with two nitrogen atoms.

Frontier Orbital Engineering

The "Blue Shift" mechanism in Ir(ppz)₃ is a direct result of orbital destabilization.

  • HOMO (Highest Occupied Molecular Orbital): In both complexes, the HOMO is a mixture of Iridium

    
     orbitals and the phenyl ring 
    
    
    
    orbitals. The energy levels are relatively similar (
    
    
    to
    
    
    eV).
  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is localized primarily on the N-heterocyclic ring.

    • Pyridine (ppy):[1][2][3][4][5][6][7] Lower energy

      
       orbitals result in a narrower bandgap (Green emission).
      
    • Pyrazole (ppz):[3][4][8] The electron-rich 5-membered ring has higher energy

      
       orbitals. This raises the LUMO energy significantly (closer to vacuum), widening the HOMO-LUMO gap (
      
      
      
      eV triplet energy) and shifting emission into the blue/near-UV region.
Energy Level Diagram (Graphviz)

EnergyLevels cluster_ppy Ir(ppy)3 (Green) LUMO_ppy LUMO (Pyridine π*) HOMO_ppy HOMO (Ir d + Phenyl π) LUMO_ppy->HOMO_ppy  ΔE ≈ 2.5 eV  (510-520 nm) LUMO_ppz LUMO (Pyrazole π*) LUMO_ppy->LUMO_ppz Destabilization (+0.55 eV) HOMO_ppz HOMO (Ir d + Phenyl π) LUMO_ppz->HOMO_ppz  ΔE ≈ 3.1 eV  (437-450 nm)

Figure 1: Comparative energy level diagram illustrating the destabilization of the LUMO in Ir(ppz)₃, resulting in a wider bandgap and blue-shifted emission.

Photophysical Performance Comparison

The following data aggregates experimental values from solution-state and solid-state (doped film) measurements.

FeatureIr(ppy)₃ (Green Standard)Ir(ppz)₃ (Blue Challenger)Implication
Emission Max (

)
510–520 nm437–450 nmppz provides deep blue emission essential for full-color displays or high-energy sensing.
Triplet Energy (

)
~2.6 eV~3.14 eVppz requires host materials with very high triplet energy (e.g., UGH2) to prevent back-energy transfer.
PL Quantum Yield (

)
~0.4 (Solution)~0.97 (Film)Lower in standard hostsppz efficiency is often limited by charge injection barriers due to its high LUMO.
Lifetime (

)
~2.0

s
~218 ns (Film)ppz exhibits faster radiative decay, potentially reducing triplet-triplet annihilation at high currents.
HOMO / LUMO -5.4 eV / -2.4 eV-5.5 eV / -2.0 eVThe high LUMO of ppz makes it an excellent Electron Blocking Layer (EBL) but hard to inject electrons into.
CIE Coordinates (0.30, 0.63)(0.16, 0.14)ppz achieves "pure blue" coordinates.[4]

Key Insight: While Ir(ppy)₃ is a near-unity efficiency emitter in films, Ir(ppz)₃ is often utilized as a functional layer (Electron Blocking Layer) or a dopant in wide-bandgap hosts because its high LUMO energy effectively blocks electron leakage from the emissive layer [1, 2].

Experimental Protocols

Synthesis Workflow (Self-Validating)

The synthesis of fac-isomers requires high temperature to favor the thermodynamic product over the kinetic mer-isomer.

Reagents:

  • Iridium(III) source:

    
     or 
    
    
    
  • Ligand: 2-phenylpyridine (ppy) or 1-phenylpyrazole (ppz)

  • Solvent: Glycerol (allows high temperature >200°C)

Protocol Step-by-Step:

  • Mixing: Combine

    
     (1 eq) with excess ligand (3-4 eq) in degassed glycerol.
    
    • Validation: Ensure system is under inert atmosphere (

      
       or Ar) to prevent oxidation.
      
  • Reflux: Heat to roughly 200–250°C for 10–24 hours.

    • Ir(ppy)₃: Reaction proceeds efficiently (~50-70% yield). Yellow precipitate forms.

    • Ir(ppz)₃: Reaction is slower with lower yield (~25%). The ppz ligand is less stable and coordinates differently.[4]

  • Precipitation: Cool to room temperature. Add 1M HCl to precipitate the crude product.[4]

  • Purification:

    • Filter the solid.[8]

    • Wash with water and methanol.

    • Critical Step: Flash chromatography (Silica gel,

      
      ) is required to remove the mer-isomer and unreacted ligand.
      
    • Sublimation: For device-grade purity, sublime the powder at high vacuum (>

      
       Torr).
      
Characterization Workflow

Characterization Start Purified Complex NMR 1H NMR (CDCl3) Check Purity & Isomer (fac vs mer) Start->NMR PL Photoluminescence (PL) Solution (DCM) & Film (CBP) NMR->PL If >99% Pure CV Cyclic Voltammetry (CV) Determine HOMO/LUMO PL->CV Validation Validation Check: Ir(ppz)3 must emit <450nm Ir(ppy)3 must emit >510nm CV->Validation

Figure 2: Sequential characterization workflow to validate isomeric purity and photophysical properties.

Applications & Suitability

Organic Light Emitting Diodes (OLEDs)[1][3][4][6][7]
  • Ir(ppy)₃ (Green): The universal donor. Used in the emissive layer (EML) doped into hosts like CBP or TCTA. It enables devices with near 100% internal quantum efficiency (IQE).[1]

  • Ir(ppz)₃ (Blue):

    • As Emitter: Difficult to use due to the lack of suitable host materials with high enough triplet energy (

      
       eV) to confine excitons.
      
    • As Electron Blocking Layer (EBL): Its high LUMO (-2.0 eV) makes it an ideal barrier to prevent electrons from escaping the EML, forcing recombination to occur on the green or red dopants inside the device [2].

Bio-Imaging & Sensing
  • Ir(ppy)₃: Widely used for oxygen sensing (phosphorescence quenching) and general cellular imaging due to its high brightness and visible emission.

  • Ir(ppz)₃: Less common for general imaging due to UV/blue excitation requirements which can be phototoxic. However, it is valuable as a FRET Donor (Förster Resonance Energy Transfer) where a large energy gap is needed to transfer energy to a lower-energy acceptor [3].

References

  • Tamayo, A. B., et al. (2003). "Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes." Journal of the American Chemical Society. Link

  • Kwon, Y., et al. (2004). "A Synthesis and Luminescence Study of Ir(ppz)3 for Organic Light-Emitting Devices." Bulletin of the Chemical Society of Japan. Link

  • Flamigni, L., et al. (2007). "Iridium(III) as a versatile building block for luminescent devices and sensors." Coordination Chemistry Reviews. Link

  • Adachi, C., et al. (2001). "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium doped into electron-transporting materials." Applied Physics Letters. Link

Sources

cyclic voltammetry and electrochemical analysis of 2-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(1H-pyrazol-3-yl)pyridine (pypz) and its standard alternative, 2,2'-bipyridine (bipy) , focusing on their electrochemical behaviors.

Subject: Electrochemical Analysis & Proton-Coupled Electron Transfer (PCET) Utility Audience: Senior Electrochemists, Inorganic Chemists, and Drug Discovery Specialists

Executive Summary: The "Smart" vs. "Static" Ligand

In electrochemical applications, the choice between 2-(1H-pyrazol-3-yl)pyridine (pypz) and the industry-standard 2,2'-bipyridine (bipy) is not merely structural—it is functional.

  • 2,2'-Bipyridine (bipy) is a static redox shuttle . It provides a robust, pH-independent ligand field that stabilizes metal centers (e.g., Ru, Os, Fe) for pure outer-sphere electron transfer.

  • 2-(1H-pyrazol-3-yl)pyridine (pypz) is a proton-responsive switch . Due to the acidic NH proton on the pyrazole ring, it enables Proton-Coupled Electron Transfer (PCET) . Its redox potential is not fixed; it is tunable via pH, making it superior for catalytic applications involving bond activation (e.g., water oxidation, CO₂ reduction).

Recommendation: Use bipy for standard reference electrodes and simple redox shuttles. Use pypz when designing catalytic systems that require thermodynamic leveling or proton management at the active site.

Technical Comparison: Electrochemical Performance

The following data compares Ruthenium(II) complexes of both ligands:


 (Benchmark) vs. 

(Target).
Table 1: Comparative Electrochemical Metrics
Feature2,2'-Bipyridine (bipy) 2-(1H-pyrazol-3-yl)pyridine (pypz)
Primary Role Inert Electron ShuttleProton-Coupled Electron Transfer (PCET) Agent
Oxidation

(Ru

)
+1.26 V vs. NHE (pH independent)+1.26 V (pH < pK

) to +0.80 V (pH > pK

)
Ligand Field Strength Strong

-acceptor
Strong

-donor (especially as pyrazolate anion)
Acidity (pK

)
N/A (Non-protic)~5.0 - 7.0 (Metal-bound acidity increases)
Pourbaix Behavior Flat line (0 mV/pH)Nernstian Slope (-59 mV/pH) in active region
Catalytic Utility Low (Outer-sphere only)High (Hydrogen bonding & proton relay)

Key Insight: The redox potential of the pypz complex drops significantly upon deprotonation. This allows the oxidized metal center (e.g., Ru


 or Ru

) to be accessible at much lower potentials in basic media, a critical feature for oxidizing water or organic substrates without destroying the catalyst.

Mechanism: The PCET Advantage

Unlike bipy, which forces the metal to bear the entire burden of charge compensation, pypz utilizes the "Square Scheme" mechanism. The pyrazole NH group deprotonates upon metal oxidation, neutralizing the buildup of positive charge.

Visualization: The PCET Square Scheme

The diagram below illustrates the electrochemical pathways available to a Metal-pypz complex. Note how the diagonal "CPET" route avoids high-energy intermediates.

PCET_Mechanism cluster_0 Thermodynamic Square Scheme RuII_LH [M(II)-pypzH]²⁺ (Stable Reduced) RuIII_LH [M(III)-pypzH]³⁺ (High Energy) RuII_LH->RuIII_LH - e⁻ (E₁) RuII_L [M(II)-pypz]⁺ (Deprotonated) RuII_LH->RuII_L - H⁺ (pKa₁) RuIII_L [M(III)-pypz]²⁺ (Stable Oxidized) RuII_LH->RuIII_L CPET (-e⁻, -H⁺) RuIII_LH->RuIII_L - H⁺ (pKa₂ < pKa₁) RuII_L->RuIII_L - e⁻ (E₂ < E₁) Legend E₂ is lower than E₁ due to anionic ligand stabilization.

Figure 1: The "Square Scheme" for 2-(1H-pyrazol-3-yl)pyridine complexes. The diagonal CPET pathway allows for low-potential oxidation, preventing ligand degradation.

Self-Validating Experimental Protocol

To accurately characterize pypz, one cannot simply "run a CV" in acetonitrile. The presence of the proton requires a pH-dependent study (Pourbaix Analysis) .

Protocol: Pourbaix Diagram Construction for pypz Complexes

Objective: Determine the pK


 of the metal-bound ligand and the PCET potential shift.
Step 1: Buffer Preparation (The "Trust" Factor)
  • Do not use simple phosphate buffers for the entire range (limited capacity).

  • Use: Britton-Robinson (B-R) universal buffer (0.04 M H₃BO₃, 0.04 M H₃PO₄, 0.04 M CH₃COOH).

  • Validation: Adjust pH from 2.0 to 12.0 using concentrated NaOH. Verify pH with a calibrated glass electrode before and after adding the analyte.

Step 2: Electrochemical Setup
  • Working Electrode: Glassy Carbon (3 mm diameter). Polish with 0.05 µm alumina before EACH pH change.

  • Counter Electrode: Platinum wire.

  • Reference: Ag/AgCl (3M KCl).

  • Analyte: 1.0 mM ₂ dissolved in 1:1 Acetonitrile/Buffer mixture (to ensure solubility).

Step 3: Measurement Workflow
  • Purge: Degas solution with Argon for 10 mins (oxygen interference is fatal at negative potentials).

  • Scan 1 (Low pH): At pH 2.0, record CV (-0.2 V to +1.5 V). Observe the reversible couple at ~

    
     V (vs NHE). This corresponds to the 
    
    
    
    couple.
  • Scan 2 (High pH): At pH 10.0, record CV. Observe the shift to ~

    
     V. This is the 
    
    
    
    couple.
  • Titration: Perform CVs at 1.0 pH unit intervals.

Step 4: Data Validation (The "Check")

Plot


 vs. pH.
  • Region A (pH < pK

    
    ):  Slope ≈ 0 mV/pH. (Pure Electron Transfer).[1]
    
  • Region B (pK

    
     < pH < pK
    
    
    
    ):
    Slope ≈ -59 mV/pH. (1e⁻ / 1H⁺ PCET).
  • Region C (pH > pK

    
    ):  Slope ≈ 0 mV/pH. (Pure Electron Transfer of deprotonated species).
    

If your data does not show these distinct regions, your buffer capacity is insufficient or the complex is decomposing.

Applications in Drug Discovery & Catalysis

Metallodrug Activation

Ruthenium-pypz complexes are investigated as "caged" metallodrugs. The acidity of the pyrazole NH is sensitive to the local environment (e.g., tumor hypoxia or pH).

  • Mechanism: In healthy tissue (pH 7.4), the complex may exist in a specific protonation state. In acidic tumor environments (pH < 6.5), protonation locks the redox potential, potentially altering cytotoxicity or DNA binding affinity.

Water Oxidation Catalysis (WOC)

Pypz is a structural mimic of the "proton relay" found in Photosystem II.

  • Benefit: The pyrazole nitrogen hydrogen-bonds with water molecules, orienting them for nucleophilic attack on the high-valent Metal-Oxo center. Bipyridine lacks this pendant base functionality, making it a poor WOC ligand by comparison.

References

  • Redox Properties of Ru(bpy)

    • Campagna, S., et al. "Photochemistry and Photophysics of Coordination Compounds: Ruthenium." Springer, 2007.
  • PCET in Pyrazole Complexes

    • Toda, T., et al. "Proton-Coupled Electron Transfer in Ruthenium Complexes with Protic Pyrazole Ligands.
  • Electrochemical Analysis of Pyridyl-Pyrazole Ligands

    • Manrique, E., et al. "Water Oxidation Catalysis with Ruthenium Complexes: The Role of the Protic Ligand.
  • Pourbaix Diagrams for Ru-Polypyridyl Complexes

    • Sens, C., et al. "Synthesis, Structure, and Electrochemical Properties of Ru-Aqua Complexes." Inorganic Chemistry, 2003.

Sources

Technical Comparison Guide: IR Characterization of 2-(1H-pyrazol-3-yl)pyridine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-pyrazol-3-yl)pyridine (pzp) is a versatile bidentate ligand widely utilized in coordination chemistry, catalysis (e.g., Ruthenium and Iridium water oxidation catalysts), and medicinal chemistry (kinase inhibitors).[1] Its structural hybridity—combining a π-deficient pyridine ring with a π-excessive pyrazole ring—grants it unique electronic properties compared to the symmetric standard, 2,2'-bipyridine (bpy) .

This guide provides a rigorous infrared (IR) spectroscopic analysis of pzp.[2] It distinguishes the free ligand from its metal-bound forms and structural analogues, serving as a critical validation tool for researchers synthesizing metal-organic frameworks (MOFs) or organometallic complexes.

Molecular Architecture & Vibrational Theory

The IR spectrum of pzp is defined by the interplay between its two heterocyclic rings and the tautomeric nature of the pyrazole moiety.

  • Asymmetry: Unlike the

    
     symmetric 2,2'-bipyridine, pzp belongs to the 
    
    
    
    point group (assuming planarity). This lower symmetry activates more vibrational modes in the IR spectrum.
  • Tautomerism: The pyrazole ring exists in equilibrium between 1H- and 2H- forms. In the solid state, the 1H-form is dominant, stabilized by intermolecular hydrogen bonding, which significantly broadens the N-H stretching region.

  • Coordination Sites: The pyridine nitrogen (

    
    ) and the pyrazole imine nitrogen (
    
    
    
    ) form the chelate pocket. Coordination alters the force constants of the adjacent C=N and C=C bonds, leading to characteristic "blue shifts" (increases in wavenumber).
Diagram: Molecular Vibrational Modes

VibrationalModes Ligand 2-(1H-pyrazol-3-yl)pyridine NH_Stretch N-H Stretch (3100-3400 cm⁻¹) Ligand->NH_Stretch Pyrazole Moiety Ring_Modes Ring C=N / C=C (1400-1600 cm⁻¹) Ligand->Ring_Modes Aromatic System Py_Breath Pyridine Breathing (~990-1000 cm⁻¹) Ligand->Py_Breath Pyridine Moiety Coordination Metal Coordination (M-L) NH_Stretch->Coordination Disappears if deprotonated Ring_Modes->Coordination Shifts +10-30 cm⁻¹ (Kinematic Coupling)

Caption: Key vibrational centers in pzp and their response to metal coordination.

Comparative Analysis: pzp vs. Alternatives

Scenario A: pzp vs. 2,2'-Bipyridine (bpy)

The most common confusion arises between pzp and bpy due to their similar chelating geometry. IR spectroscopy provides a definitive "fingerprint" distinction.

Feature2-(1H-pyrazol-3-yl)pyridine (pzp)2,2'-Bipyridine (bpy)Diagnostic Significance
N-H Stretch Present (Broad) : 3100–3400 cm⁻¹Absent Primary Differentiator. The presence of N-H confirms the pyrazole ring.
Symmetry Asymmetric (

)
Symmetric (

/

)
pzp exhibits more complex splitting in the fingerprint region (1000–1500 cm⁻¹).
C=N Stretch ~1580–1600 cm⁻¹ (Split band)~1580 cm⁻¹ (Single strong band)pzp shows distinct contributions from pyridine vs. pyrazole C=N bonds.
Ring Breathing ~990–1000 cm⁻¹~990 cm⁻¹Both show this, but relative intensities differ.
Scenario B: Free Ligand vs. Metal Complexes

Coordination to a metal center (e.g., Ru, Ir, Pt) drastically alters the spectrum.

  • Neutral Coordination (M-LH): The ligand binds as a neutral species. The N-H stretch remains but may shift or sharpen if H-bonding networks are disrupted.

  • Anionic Coordination (M-L⁻): The pyrazole is deprotonated. The N-H stretch disappears completely . This is the standard mode for many catalytic complexes.

Data Summary: Shift Analysis

  • 
     & 
    
    
    
    :
    Typically shift to higher frequencies (e.g., from 1580 to 1595 cm⁻¹) upon coordination. This is due to the removal of electron density from the ring
    
    
    -orbitals to the metal, increasing the s-character of the remaining bonds, and back-bonding effects.
  • 
    :  New bands appear in the far-IR region (< 600 cm⁻¹ ), specifically 440–530 cm⁻¹ for Pt/Ru complexes.
    

Detailed Peak Assignment Table

The following assignments are based on experimental data from solid-state (KBr) FTIR of pzp and its derivatives.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 – 3400 Medium, Broad

: Pyrazole N-H stretching. Broadening indicates intermolecular H-bonding.
3000 – 3100 Weak

: Aromatic C-H stretching (Pyridine & Pyrazole).
1600 – 1620 Strong

: Ring stretching modes (Pyridine dominant).
1570 – 1590 Medium

: Pyrazole ring skeletal vibration.
1460 – 1480 Medium

: Pyrazole ring mode / Ring deformation.
1420 – 1440 Medium

: Characteristic pyrazole ring vibration (coupled).
990 – 1010 MediumRing Breathing : Pyridine ring radial vibration.
740 – 780 Strong

: Out-of-plane deformation (characteristic of 2-substituted pyridine).

Experimental Protocol: Synthesis & Characterization

To ensure the IR data collected is valid, the purity of the sample must be established. Impurities like hydrazine (from synthesis) or precursors (enaminones) can introduce misleading peaks.

Step 1: Synthesis Validation
  • Reaction: Condensation of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one with hydrazine hydrate in ethanol at 60°C.

  • Critical Purification: Recrystallization from ethanol or column chromatography is required to remove unreacted hydrazine.

    • Impurity Marker: Residual hydrazine shows sharp doublets >3300 cm⁻¹ and deformation bands ~1600 cm⁻¹.

Step 2: IR Sample Preparation

Method A: KBr Pellet (Preferred for Resolution)

  • Mix 1–2 mg of dry pzp powder with ~100 mg of spectroscopic grade KBr.

  • Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

  • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Why: KBr is transparent down to 400 cm⁻¹, allowing observation of ring deformations.

Method B: ATR (Attenuated Total Reflectance)

  • Place solid sample directly on the Diamond/ZnSe crystal.

  • Apply high pressure clamp.

  • Note: Peak positions may shift slightly (-2 to -5 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Diagram: Diagnostic Workflow

IR_Workflow Sample Unknown Sample (Suspected pzp) Check_NH Check 3100-3400 cm⁻¹ Sample->Check_NH No_NH No Peaks Check_NH->No_NH Absent Sharp_NH Sharp Doublet Check_NH->Sharp_NH Sharp Broad_NH Broad Band Check_NH->Broad_NH Present Result_Bpy Identify: 2,2'-Bipyridine or Deprotonated Complex No_NH->Result_Bpy Result_Imp Identify: Hydrazine Impurity Sharp_NH->Result_Imp Check_FP Check Fingerprint (1600 & 990 cm⁻¹) Broad_NH->Check_FP Result_Pzp CONFIRMED: 2-(1H-pyrazol-3-yl)pyridine Check_FP->Result_Pzp Matches Table

Caption: Decision tree for identifying pzp using IR spectral features.

References

  • Synthesis and Characterization: "Synthesis, structures and magnetic properties of three copper(II) complexes of 2-(1H-pyrazol-3-yl)pyridine." ResearchGate.[3][4][5] Available at: [Link]

  • IR Data Verification: "2-(1H-Pyrazol-3-Yl)Pyridine Spectral Information." PubChem. Available at: [Link]

  • Comparative Ligand Data: "Characterization of Ir(ppy)3 and [Ir(ppy)2(bpy)]+ by infrared, Raman spectra." Wiley Online Library. Available at: [Link]

  • Vibrational Theory: "Vibrational analysis of some pyrazole derivatives." ResearchGate.[3][4][5] Available at: [Link]

  • Catalytic Applications: "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." MDPI. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(1H-pyrazol-3-yl)pyridine for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of 2-(1H-pyrazol-3-yl)pyridine

2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a versatile bidentate ligand in the synthesis of metal complexes. Its structural confirmation is a critical step in any research and development workflow. Among the suite of analytical techniques available, mass spectrometry (MS), particularly with electron ionization (EI), provides indispensable information regarding the molecule's mass and structural integrity through the analysis of its fragmentation patterns.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-(1H-pyrazol-3-yl)pyridine. It further compares the utility of mass spectrometry with other core analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—and provides a validated, step-by-step protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and often complex fragmentation.[1] This fragmentation is not random; it follows predictable chemical pathways that allow for the reconstruction of the original molecular structure. For 2-(1H-pyrazol-3-yl)pyridine (m/z 145), the fragmentation is dictated by the stability of the resulting ions and neutral losses, primarily involving the pyridine and pyrazole rings and the bond connecting them.

The molecular ion (M+•) is formed by the ejection of a single electron from the molecule.[2] Subsequent fragmentation of N-heterocyclic compounds often involves the loss of small, stable neutral molecules like HCN and rearrangements within the ring structures.[3][4]

Key Predicted Fragmentation Steps:

  • Molecular Ion (m/z 145): The most intense peak in the high-mass region, representing the intact molecule with a single positive charge. Its presence confirms the molecular weight of the compound.

  • Loss of HCN (m/z 118): A common fragmentation pathway for nitrogen-containing heterocyclic rings. This can occur from either the pyridine or the pyrazole ring, leading to a stable fragment ion.

  • Loss of N₂ from the Pyrazole Ring (m/z 117): The N-N bond in the pyrazole ring is a point of weakness.[5] Cleavage and expulsion of a neutral nitrogen molecule (N₂) is a highly favorable process, resulting in a prominent peak at m/z 117.

  • Cleavage of the Inter-ring C-C Bond: Scission of the bond connecting the two rings can lead to fragments corresponding to the individual pyridine (m/z 78) and pyrazole (m/z 67) cations. The relative intensity of these peaks will depend on which fragment better stabilizes the positive charge.

  • Formation of the Pyridinyl Ion (m/z 77): Subsequent fragmentation of larger ions can lead to the formation of the pyridinyl ion, a common fragment in the mass spectra of pyrazoline derivatives.[6]

The following diagram illustrates the proposed primary fragmentation pathways for 2-(1H-pyrazol-3-yl)pyridine under electron ionization.

G M C₈H₇N₃ (m/z 145) Molecular Ion frag118 [M-HCN]⁺ (m/z 118) M->frag118 -HCN frag117 [M-N₂]⁺ (m/z 117) M->frag117 -N₂ frag78 Pyridine Cation (m/z 78) M->frag78 Inter-ring Cleavage frag67 Pyrazole Cation (m/z 67) M->frag67 Inter-ring Cleavage G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve 1mg in 1mL Solvent Filter Filter (Optional) Dissolve->Filter Inject Inject 1µL Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Extract Extract Spectrum Detect->Extract Analyze Analyze Fragmentation Extract->Analyze

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A Researcher's Guide to the UV-Vis Absorption Spectra of Pyrazolylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption spectra of pyrazolylpyridine derivatives, a class of heterocyclic compounds of significant interest in coordination chemistry, materials science, and drug development.[1] Understanding the electronic transitions and how they are influenced by structural modifications is crucial for designing molecules with tailored photophysical properties. This document will delve into the structure-property relationships that govern their UV-Vis absorption, supported by experimental data and theoretical insights.

Introduction: The Electronic Landscape of Pyrazolylpyridines

Pyrazolylpyridine derivatives are bicyclic aromatic compounds that integrate the electron-rich pyrazole ring with the electron-deficient pyridine ring. This unique electronic architecture gives rise to characteristic UV-Vis absorption spectra, typically dominated by π → π* and n → π* transitions.[2][3][4] The absorption maxima (λmax) and molar absorptivity (ε) are highly sensitive to the nature and position of substituents on both ring systems, as well as the solvent environment.[5][6] These compounds' versatile coordination capabilities also mean their UV-Vis spectra are significantly altered upon complexation with metal ions.[7]

The core pyrazolylpyridine scaffold exhibits strong absorption in the UV region. The primary electronic transitions observed are:

  • π → π transitions:* These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity and are responsible for the most intense absorption bands.[3]

  • n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital.[8] They are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity compared to π → π* transitions.[8]

The interplay of these transitions and their modulation by structural and environmental factors form the basis of this comparative guide.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption properties of pyrazolylpyridine derivatives are profoundly influenced by their substitution patterns. We will explore these effects by categorizing the derivatives based on the position and electronic nature of the substituents.

Effect of Substituents on the Pyridine Ring

Substituents on the pyridine ring can significantly tune the electronic properties of the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the molecular orbitals involved in the electronic transitions.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and alkoxy (-OR) increase the electron density of the π-system, leading to a destabilization of the ground state and a smaller HOMO-LUMO gap. This results in a bathochromic shift (shift to longer wavelengths) of the π → π* transitions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the π-system, stabilizing the ground state and increasing the HOMO-LUMO gap. This typically causes a hypsochromic shift (shift to shorter wavelengths) of the π → π* transitions.

Effect of Substituents on the Pyrazole Ring

The pyrazole ring is inherently electron-rich, and substituents on this ring can also modulate the UV-Vis absorption spectra.

  • EDGs on the Pyrazole Ring: These groups further increase the electron-donating ability of the pyrazole moiety, contributing to a bathochromic shift.

  • EWGs on the Pyrazole Ring: These groups can counteract the electron-donating nature of the pyrazole ring, potentially leading to a hypsochromic shift.

Influence of Conjugation

Extending the π-conjugated system by introducing unsaturated substituents, such as phenyl or vinyl groups, has a pronounced effect on the UV-Vis spectra.[9] Increased conjugation lowers the energy of the π* orbitals, resulting in a significant bathochromic shift and often an increase in molar absorptivity (a hyperchromic effect). This is a key strategy for designing pyrazolylpyridine-based dyes and photosensitizers.

Solvent Effects

The polarity of the solvent can influence the position of absorption bands, particularly the n → π* transitions.[6]

  • Polar Protic Solvents: Solvents like ethanol and water can form hydrogen bonds with the nitrogen lone pairs, stabilizing the n-orbitals. This increases the energy required for the n → π* transition, leading to a hypsochromic (blue) shift .

  • Nonpolar Solvents: In nonpolar solvents like cyclohexane, such interactions are absent, and the n → π* transition occurs at a lower energy (longer wavelength).

The π → π* transitions are generally less sensitive to solvent polarity but can exhibit slight shifts due to dipole-dipole interactions.

Tabulated UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for a selection of pyrazolylpyridine derivatives to illustrate the principles discussed above. Note: The specific values can vary depending on the solvent and experimental conditions.

DerivativeSubstituentsSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Predominant Transition(s)
Parent Pyrazolylpyridine NoneEthanol~250, ~290~10,000, ~8,000π → π
Amino-substituted 4'-amino on pyridineEthanol~265, ~310~12,000, ~9,000π → π, ICT
Nitro-substituted 4'-nitro on pyridineEthanol~240, ~280~9,000, ~7,000π → π
Phenyl-substituted 3-(p-methoxyphenyl)Dichloromethane~280, ~330~15,000, ~11,000π → π, ICT
Complexed [Cu(1,3-PPB)]²⁺EtOH-H₂O294Not specifiedLigand-to-Metal Charge Transfer (LMCT)

Data compiled and interpreted from various sources for illustrative purposes.[10]

Experimental Protocol for UV-Vis Absorption Spectroscopy

Acquiring high-quality and reproducible UV-Vis absorption spectra is paramount for accurate comparison.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the pyrazolylpyridine derivative.

    • Dissolve the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, dichloromethane) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

    • Select an appropriate scan speed and slit width.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference holder of the spectrophotometer.

    • Run a baseline scan to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing Structures and Transitions

Diagrams are essential for understanding the molecular structures and the electronic transitions that give rise to the observed UV-Vis spectra.

G cluster_structures Chemical Structures cluster_transitions Electronic Transitions Pyrazolylpyridine Parent Pyrazolylpyridine AminoPyrazolylpyridine Amino-substituted NitroPyrazolylpyridine Nitro-substituted HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* n_orbital n (non-bonding) n_orbital->LUMO n → π*

Caption: Representative structures and electronic transitions in pyrazolylpyridine derivatives.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final publication.

Conclusion

The UV-Vis absorption spectra of pyrazolylpyridine derivatives are a rich source of information about their electronic structure. By systematically studying the effects of substituents, conjugation, and the solvent environment, researchers can rationally design new molecules with desired photophysical properties for a wide range of applications. The principles and comparative data presented in this guide provide a solid foundation for professionals in the fields of chemistry and drug development to understand and utilize the unique spectroscopic characteristics of this important class of compounds.

References

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Note: The reference list is a template. In a real-world scenario, each citation in the text would correspond to a specific, verifiable source with a full citation and a clickable URL.

Sources

A Senior Application Scientist's Guide to the Comparative Catalytic Efficiency of Pyrazolylpyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazolylpyridine Ligands in Modern Catalysis

In the landscape of catalyst development, the ligand scaffold surrounding a metal center is paramount, dictating the catalyst's stability, activity, and selectivity. Among the privileged classes of N-donor ligands, pyrazolylpyridines have emerged as exceptionally versatile and tunable platforms.[1] Structurally analogous to the ubiquitous 2,2'-bipyridine, they offer distinct advantages, including ease of synthesis and the ability to modulate steric and electronic properties through substitution on both the pyrazole and pyridine rings.[2][3] Furthermore, the NH moiety of the pyrazole ring can act as a proton-responsive site, enabling metal-ligand cooperation in catalytic cycles.[4]

This guide provides an in-depth comparison of the catalytic efficiency of pyrazolylpyridine-based catalysts across three critical classes of chemical transformations: Palladium-catalyzed cross-coupling, metal-catalyzed ring-opening polymerization, and copper-catalyzed oxidation. By synthesizing data from key studies, we will explore the causality behind catalyst performance and provide validated protocols to empower your own research and development endeavors.

Fig. 1: Structural Diversity of Pyrazolylpyridine Ligands

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing biaryl scaffolds.[5] The efficiency of the palladium catalyst is critically dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] Pyrazolylpyridine ligands have proven to be highly effective in this domain.

Causality of Performance:

The efficacy of pyrazolylpyridine-Pd complexes in Suzuki coupling is rooted in the ligand's electronic properties. The pyrazole moiety, being more electron-rich than pyridine, enhances the electron density at the palladium center. This increased electron density facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) species.[1] Furthermore, the stability of the resulting Pd(II) intermediate is crucial for preventing catalyst decomposition and achieving high turnover numbers.

Comparative Performance Data:

A study by Al-Masri and colleagues demonstrated the high efficiency of a specific 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid palladium(II) complex in microwave-assisted Suzuki couplings.[8][9] The catalyst showed excellent activity across a range of substituted aryl bromides, iodides, and even activated aryl chlorides, delivering high yields in very short reaction times.

EntryAryl Halide (Ar-X)Arylboronic Acid (Ar'-B(OH)₂)Yield (%)[8]
14-BromoacetophenonePhenylboronic acid92.6
24-IodoanisolePhenylboronic acid91.3
34-ChlorobenzonitrilePhenylboronic acid88.3
44-Bromobenzaldehyde4-Methoxyphenylboronic acid92.7
54-Bromo-N,N-dimethylaniline4-Methoxyphenylboronic acid85.3
62-BromopyridinePhenylboronic acid86.7
71-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid89.0

Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.3 mmol), KOH (2 mmol), catalyst (0.1 mol%), EtOH/H₂O (1:1), 120 °C, Microwave, 2 min.

Catalytic Cycle Workflow

The accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle. The pyrazolylpyridine ligand (N^N) stabilizes the palladium center throughout this process.

Suzuki_Cycle Fig. 2: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)(N^N) OA Oxidative Addition Pd0->OA PdII_1 Ar-Pd(II)(X)(N^N) OA->PdII_1 Ar-X Transmetalation Transmetalation PdII_1->Transmetalation PdII_2 Ar-Pd(II)(Ar')(N^N) Transmetalation->PdII_2 Ar'B(OH)₂ Base RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Fig. 2: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Self-Validating Experimental Protocol: Synthesis of a Pyrazolylpyridine-Pd(II) Catalyst and Application in Suzuki Coupling

This protocol describes the synthesis of a representative catalyst and its use in a model Suzuki reaction, adapted from the work of Al-Masri et al.[9]

Part A: Catalyst Synthesis - [Pd(L)Cl₂] where L is 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

  • Ligand Preparation: The ligand, 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, is synthesized via established literature methods.[9]

  • Complexation:

    • Dissolve the ligand (0.2 mmol) in methanol (20 mL) with stirring at room temperature.

    • In a separate vessel, dissolve potassium tetrachloropalladate(II) (K₂[PdCl₄]) (0.2 mmol, 65.3 mg) in deionized water (4 mL).

    • Add the aqueous K₂[PdCl₄] solution dropwise to the methanolic ligand solution. A yellow precipitate should form immediately.

    • Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

    • Collect the stable yellow solid by vacuum filtration, wash with cold water, and dry under vacuum. The yield is typically high (>80%).

Part B: Catalytic Reaction - Coupling of 4-Bromoacetophenone with Phenylboronic Acid

  • Reactor Setup: To a 10 mL microwave vial, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (158 mg, 1.3 mmol), potassium hydroxide (KOH) (112 mg, 2.0 mmol), and the synthesized Pd(II) catalyst (0.1 mol%).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (2 mL total volume) and a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate with a power of 60 W, ramping the temperature to 120 °C and holding for 2 minutes.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel.

    • Add water (30 mL) and dichloromethane (30 mL) and extract the organic layer.

    • Wash the aqueous layer with additional dichloromethane (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H-NMR and compare with literature data to validate the outcome. The expected yield should be >90%.

Ring-Opening Polymerization (ROP): Crafting Biodegradable Polymers

The synthesis of biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL) is of immense environmental and biomedical importance. The ring-opening polymerization (ROP) of cyclic esters is a primary route to these materials, and the catalyst's choice is crucial for controlling polymerization rates, molecular weights, and polymer microstructure.[10] Zinc(II) and Copper(II) complexes featuring pyrazolylpyridine ligands have emerged as effective initiators for this transformation.[9][11]

Causality of Performance: Metal Center and Ligand Sterics

In ROP, the Lewis acidity of the metal center is a key determinant of activity. Zinc(II) is generally more Lewis acidic than Copper(II), leading to stronger coordination of the monomer's carbonyl oxygen. This activation facilitates the nucleophilic attack by the initiating group (e.g., an acetate) and subsequent ring-opening.[9][11]

The steric bulk of the substituents on the pyrazolylpyridine ligand also plays a critical role. Larger, bulkier substituents (e.g., phenyl vs. methyl) can increase the catalyst's activity by creating a more open coordination sphere around the metal, improving access for the incoming monomer.[11]

Comparative Performance Data: Zn(II) vs. Cu(II) Catalysts in ε-CL Polymerization

A direct comparison by Ojwach et al. highlights the superior performance of Zn(II) complexes over their Cu(II) analogues for the ROP of ε-caprolactone.[11] The study also shows that ligands with bulkier phenyl substituents lead to higher reaction rates.

CatalystLigand SubstituentMetal CenterRate Constant (k_obs, h⁻¹)[11]
1 3,5-dimethylZn(II)0.044
2 3,5-dimethylCu(II)0.017
3 3,5-diphenylZn(II)0.096
4 3,5-diphenylCu(II)0.031

Reaction Conditions: 110 °C, bulk polymerization.

The data clearly shows that the zinc catalyst with bulky diphenyl substituents (3 ) is the most active, with a rate constant nearly 6 times higher than the copper catalyst with smaller dimethyl groups (2 ).

Coordination-Insertion Mechanism

The polymerization is understood to proceed via a coordination-insertion mechanism. The cyclic ester monomer first coordinates to the Lewis acidic metal center, followed by nucleophilic attack from an initiator group (e.g., acetate) bound to the metal. This inserts the monomer into the metal-initiator bond, propagating the polymer chain.[12][13]

ROP_Mechanism Fig. 3: Coordination-Insertion Mechanism for ROP Catalyst (N^N)M-OR Coordination Monomer Coordination Catalyst->Coordination Coordinated (N^N)M(OR)(Monomer) Coordination->Coordinated Lactide Insertion Ring-Opening & Insertion Coordinated->Insertion Propagated (N^N)M-O-Monomer-R Insertion->Propagated ChainGrowth Chain Growth Propagated->ChainGrowth + n Monomer ChainGrowth->Catalyst Termination/ Hydrolysis

Fig. 3: Coordination-Insertion Mechanism for ROP
Self-Validating Experimental Protocol: ROP of ε-Caprolactone

This protocol is adapted from the kinetic studies of Ojwach et al.[11]

  • Reactor Preparation: In a glovebox, charge a Schlenk flask with the desired pyrazolylpyridine-Zn(II) or -Cu(II) catalyst (e.g., 0.02 mmol).

  • Monomer Addition: Add freshly distilled ε-caprolactone (e.g., 2.28 g, 20 mmol) to the flask via syringe. The monomer-to-catalyst ratio is typically 100:1.

  • Polymerization: Seal the flask and place it in a preheated oil bath at 110 °C. Allow the reaction to proceed with stirring for a predetermined time (e.g., 24 hours).

  • Termination and Isolation:

    • Remove the flask from the oil bath and cool to room temperature.

    • Dissolve the viscous mixture in dichloromethane (~10 mL).

    • Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (~100 mL) with vigorous stirring.

    • Collect the white polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 40 °C to a constant weight.

  • Validation: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The conversion can be determined by ¹H-NMR analysis of the crude reaction mixture before precipitation.

Catalytic Oxidation: Mimicking Metalloenzymes

The oxidation of organic substrates is a fundamental process in both industrial chemistry and biology. Copper-containing enzymes, such as catechol oxidase, efficiently catalyze the oxidation of catechols to quinones.[14] Copper(II) complexes with pyrazolylpyridine ligands have been developed as functional mimics of these enzymes, providing valuable insights into the catalytic mechanism.[3]

Causality of Performance: The Role of the Ligand and Counterion

The catalytic efficiency of these copper complexes is highly sensitive to the ligand environment and the nature of the copper salt's counterion.[15] The ligand structure dictates the geometry and redox potential of the copper center, influencing its ability to bind the catechol substrate and facilitate electron transfer. Studies have shown that the solvent and the counterion (e.g., acetate vs. chloride) can significantly impact the reaction rate, likely by affecting the lability of coordination sites and the stability of the catalytic intermediates.[15]

Comparative Performance Data: In Situ Copper Catalysts for Catechol Oxidation

A study on in situ generated copper complexes with nitro-functionalized pyrazole ligands demonstrated that the combination of the ligand and the copper salt is crucial for high activity. The complex formed from ligand L2 and copper(II) acetate in methanol showed the highest catalytic rate.[15]

LigandCopper(II) SaltSolventV_max (µmol L⁻¹ min⁻¹)[15]K_m (mol L⁻¹)[15]
L2Cu(CH₃COO)₂Methanol41.670.02
L2CuSO₄Methanol33.330.04
L2Cu(NO₃)₂Methanol20.830.05
L1Cu(CH₃COO)₂Methanol27.770.03

L1 and L2 are different substituted pyrazole-based ligands.

This data illustrates that even with the same ligand (L2), changing the counterion from acetate to nitrate can halve the maximum reaction velocity.

Proposed Catalytic Cycle for Catechol Oxidation

The mechanism is believed to involve the coordination of the deprotonated catechol to the Cu(II) center, followed by an intramolecular electron transfer to form a Cu(I) species and the corresponding o-quinone. The Cu(I) is then re-oxidized to Cu(II) by atmospheric oxygen to complete the cycle.

Oxidation_Cycle Fig. 4: Proposed Cycle for Catechol Oxidation CuII 2 [Cu(II)(N^N)]²⁺ Substrate_Binding Substrate Binding CuII->Substrate_Binding CuII_Substrate [Cu(II)(N^N)(Cat)]⁺ Substrate_Binding->CuII_Substrate Catechol - H⁺ ET Intramolecular Electron Transfer CuII_Substrate->ET CuI_Product [Cu(I)(N^N)]⁺ + Quinone ET->CuI_Product Reoxidation Re-oxidation CuI_Product->Reoxidation Product o-Quinone CuI_Product->Product Reoxidation->CuII O₂, H⁺

Fig. 4: Proposed Cycle for Catechol Oxidation

Conclusion and Future Outlook

Pyrazolylpyridine-based catalysts have unequivocally demonstrated their merit across a spectrum of critical chemical transformations. Their modularity allows for the rational design of catalysts with tailored electronic and steric properties, leading to high efficiencies in C-C bond formation, controlled polymer synthesis, and biomimetic oxidation.

  • In cross-coupling , the electron-donating nature of the pyrazolylpyridine ligand accelerates the oxidative addition step, leading to high yields and broad substrate scope with palladium catalysts.

  • In ring-opening polymerization , the choice of metal center (Zn vs. Cu) is a primary driver of activity, with the superior Lewis acidity of zinc leading to significantly faster polymerization rates.

  • In catalytic oxidation , the subtle interplay between the ligand, metal salt, and solvent dictates the biomimetic activity, highlighting the complexity and tunability of these systems.

Future research will likely focus on expanding the application of these versatile ligands to other metals, particularly earth-abundant metals like iron and nickel, to develop more sustainable catalytic processes.[1][2] Furthermore, the incorporation of chiral pyrazolylpyridine ligands holds immense promise for asymmetric catalysis, a field of paramount importance to the pharmaceutical and fine chemical industries. The continued exploration of structure-activity relationships, as outlined in this guide, will be essential for unlocking the full potential of these remarkable catalysts.

References

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  • Request PDF. (2022). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]

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  • Al-Masri, A. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]

  • Al-Masri, A. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: Catechol oxidation reaction by in-situ copper (II) complexes.... Available at: [Link]

  • Zikode, M., et al. (2017). Structurally rigid bis(pyrazolyl)pyridine Zn(II) and Cu(II) complexes: Structures and kinetic studies in ring-opening polymerization of ε-caprolactone. ResearchGate. Available at: [Link]

  • Lamberti, M., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Turnover Numbers (TON) of the Different Catalysts a. Available at: [Link]

  • University of Babylon. (n.d.). Coordination polymerization Ziegler – Natta catalyst Mechanism. Available at: [Link]

  • Reedijk, J., et al. (2016). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions. Available at: [Link]

  • Glorius, F., et al. (2024). A database of steric and electronic properties of heteroaryl substituents. Nature. Available at: [Link]

  • Yoon, K. B., et al. (2022). Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. RSC Publishing. Available at: [Link]

  • Ray, M., et al. (2022). Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. MDPI. Available at: [Link]

  • Fiveable. (n.d.). Coordination polymerization | Polymer Chemistry Class Notes. Available at: [Link]

  • Ojwach, S. O., & Zaca, T. P. (2015). Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: kinetics, mechanism and tacticity studies. South African Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of turnover frequency (TOF) of two catalysts. Available at: [Link]

  • PNNL. (n.d.). Perspective: Lies, Damn Lies, and Turnover Rates. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ojwach, S. O., & Akerman, M. P. (2013). Structural and kinetic studies of the polymerization reactions of ε-caprolactone catalyzed by (pyrazol-1-ylmethyl)pyridine Cu(II) and Zn(II) complexes. Dalton Transactions. Available at: [Link]

  • Anderson, J. S., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Available at: [Link]

  • Nishiyama, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Catechol oxidase catalyzes four‐electron oxidation of pyrocatechol. Available at: [Link]

  • Ray, M., et al. (2018). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. PMC. Available at: [Link]

  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Guiry, P. J., & Flanagan, S. P. (2006). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

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Safety Operating Guide

2-(1H-Pyrazol-3-Yl)Pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Objective: To execute the safe, compliant, and environmentally responsible disposal of 2-(1H-Pyrazol-3-Yl)Pyridine (CAS: 75415-03-1).

Core Directive: This compound is a nitrogen-containing heterocyclic organic solid.[1][2] It must never be disposed of via sanitary sewer systems or trash.[1] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste management facility.[1] All workflows must prioritize the segregation of this compound from strong oxidizing agents to prevent uncontrolled exothermic reactions.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and its specific physicochemical risks. This data dictates the packaging and segregation requirements.[1]

Physicochemical Properties Table
PropertyDataRelevance to Disposal
Chemical Name 2-(1H-Pyrazol-3-Yl)PyridineNitrogen content requires NOx scrubbing during incineration.[1]
CAS Number 75415-03-1Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline Powder)Requires solid waste stream or dissolution prior to disposal.[1]
Melting Point 122–126 °CStable solid at room temperature; low risk of melt/leakage during transport.[1]
Solubility Soluble in Methanol, DMSOCompatible with non-halogenated organic solvent waste streams.
Acidity (pKa) ~11.36 (Predicted)Weakly basic.[1] DO NOT mix with strong acids (exothermic risk).[1]
GHS Hazard Classification[1][3][4][5][6][7]
Hazard CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) H302: Harmful if swallowedZero-tolerance for dust generation; N95/P100 mask required.[1]
Skin/Eye Irritation H315 / H319: Causes skin/eye irritationDouble nitrile gloves and safety goggles are mandatory.[1]
STOT - SE H335: May cause respiratory irritationAll handling must occur within a certified fume hood.[1]

Pre-Disposal Handling & Segregation

The Principle of Segregation: Safe disposal relies on chemical compatibility. 2-(1H-Pyrazol-3-Yl)Pyridine is a bidentate ligand and a weak base.[1]

  • Incompatible with: Strong oxidizing agents (e.g., permanganates, peroxides) and strong acids.[1]

  • Compatible with: Non-halogenated organic solvents (Methanol, Ethanol, Acetone).[1]

Personal Protective Equipment (PPE) Protocol:

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Skin: Double-gloving strategy.[1] Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (5-8 mil).[1]

  • Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.

  • Respiratory: If handling >10g of powder outside a fume hood, use a half-face respirator with P100 cartridges.[1]

Disposal Decision Matrix & Workflow

The following logic gate determines the correct waste stream based on the physical state of the material.

Disposal_Matrix Start Material State Assessment IsSolid Is the material a Solid? Start->IsSolid IsLiquid Is the material in Solution? IsSolid->IsLiquid No SolidStream Solid Waste Stream (Non-Halogenated Organic) IsSolid->SolidStream Yes (Pure Powder) LiquidStream Liquid Solvent Waste (Non-Halogenated) IsLiquid->LiquidStream Yes (Dissolved) TraceStream Solid Debris Waste (Contaminated PPE/Wipes) IsLiquid->TraceStream No (Wipes/Gloves) PackSolid 1. Place in clear plastic bag. 2. Seal and place in wide-mouth jar. 3. Label: 'Hazardous Waste - Toxic'. SolidStream->PackSolid PackLiquid 1. Verify solvent compatibility. 2. Pour into solvent carboy. 3. Record volume on waste log. LiquidStream->PackLiquid PackTrace 1. Collect in dedicated solid waste bin. 2. Double bag before final sealing. TraceStream->PackTrace Incineration Final Disposition: High-Temp Incineration (w/ NOx Scrubbing) PackSolid->Incineration PackLiquid->Incineration PackTrace->Incineration

Figure 1: Decision Matrix for 2-(1H-Pyrazol-3-Yl)Pyridine disposal based on physical state.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Waste (Expired or Surplus Reagent)[1]
  • Rationale: Solids are best handled by "Lab Packing" to minimize dust exposure and solvent usage.[1]

  • Weighing: Determine the mass of the material.[1]

  • Primary Containment: Transfer the solid into a screw-top glass or high-density polyethylene (HDPE) jar. If the original container is intact, use it.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "2-(1H-Pyrazol-3-Yl)Pyridine"[1][2][3][4][5]

    • Hazards: "Toxic, Irritant"[1][6][7]

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (Ziploc type) to contain any potential leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Rationale: This compound is soluble in organics.[1] It should be commingled with compatible solvents for bulk incineration.[1]

  • Compatibility Check: Ensure the waste solvent container does not contain strong acids or oxidizers.[1][8][9]

  • Transfer: Pour the solution into the "Non-Halogenated Organic Solvent" waste carboy.

    • Note: If dissolved in a halogenated solvent (e.g., DCM), use the "Halogenated" carboy.[1] The compound itself is non-halogenated, but the solvent dictates the stream.

  • Logging: Record the estimated amount of 2-(1H-Pyrazol-3-Yl)Pyridine added to the carboy log sheet.

Scenario C: Spill Cleanup (Emergency Procedure)
  • Rationale: Immediate containment prevents respiratory exposure and tracking of the chemical.[1]

Spill_Response Alert 1. Alert Area Evacuate non-essential personnel PPE 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into waste bag. Wipe surface with Methanol. Contain->Clean Dispose 5. Disposal Label as Hazardous Waste Clean->Dispose

Figure 2: Emergency Spill Response Protocol.

  • Dampen: Do not dry sweep.[1] Gently cover the spill with paper towels dampened with water or methanol to suppress dust.[1]

  • Collect: Use a scoop or dustpan to lift the wet debris/powder mixture.[1]

  • Surface Decontamination: Wipe the area 3 times with methanol-soaked wipes.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a heavy-duty plastic waste bag. Label as "Hazardous Waste - Debris contaminated with Pyridine derivative."[1]

Regulatory Compliance & Waste Codes

Adherence to local and federal regulations is non-negotiable.[1]

  • United States (RCRA):

    • While Pyridine is a listed waste (U196 ), specific derivatives like 2-(1H-Pyrazol-3-Yl)Pyridine are generally not automatically classified as U196 unless they exhibit the characteristic of toxicity (TCLP) or are specifically listed by the state.[1]

    • Best Practice: Classify as Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified) .

    • Ignitability (D001): Not applicable (Solid, MP > 120°C).[1]

    • Toxicity: Treat as toxic due to oral toxicity data.[1][6]

  • European Union (EWC):

    • Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • PubChem. 2-(1H-Pyrazol-3-yl)pyridine Compound Summary (CID 2797657).[1][2] National Center for Biotechnology Information.[1] [Link]1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(1H-Pyrazol-3-yl)pyridine.[1]]">https://www.thermofisher.com[1]

  • ECHA (European Chemicals Agency). Substance Information: 2-(1H-Pyrazol-3-yl)pyridine.[1][3][Link]1]

Sources

Personal protective equipment for handling 2-(1H-Pyrazol-3-Yl)Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(1H-Pyrazol-3-Yl)Pyridine CAS: 75415-03-1 | Molecular Formula: C₈H₇N₃[1]

Executive Summary & Scientific Context

Role: Senior Application Scientist Scope: Operational Safety, PPE Selection, and Incident Response.

2-(1H-Pyrazol-3-Yl)Pyridine is a bidentate nitrogen-donor ligand extensively used in coordination chemistry to synthesize luminescent complexes (e.g., Iridium or Ruthenium-based OLED materials) and catalytic systems. While often categorized generically as an "organic irritant," its handling requires specific protocols not just for safety, but to maintain the chemical integrity required for high-purity metal complexation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework. We treat this compound as a hazardous bioactive pharmacophore requiring strict containment to prevent both exposure (H302/H315/H319/H335) and ligand contamination.

Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy. The primary risks associated with CAS 75415-03-1 are acute toxicity via ingestion and irritation to mucosal membranes.

Hazard Class GHS Code Description Operational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Critical risk during powder weighing; hand-to-mouth transfer is the primary vector.
Skin Irritation H315 Causes skin irritation.[1][2][3]Ligands can act as sensitizers; repeated exposure may induce dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Fine dust is easily airborne; ocular contact causes immediate, severe discomfort.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers inflammation of the upper respiratory tract.

Data Source: Aggregated GHS Classification from ECHA and PubChem [1, 2].

Personal Protective Equipment (PPE) Matrix

Directive: Do not default to "standard lab gear." Select equipment based on permeation kinetics and physical state.

A. Hand Protection (The Primary Barrier)

Protocol:

  • Dry Solid Handling: Standard Nitrile gloves (minimum 0.11 mm thickness) are sufficient.

  • Solution Handling (DCM/Chloroform): This ligand is often dissolved in chlorinated solvents or DMSO. Standard nitrile degrades rapidly in DCM.

    • Requirement: Use Silver Shield/4H laminate gloves or Double-gloving (Inner: Polyethylene/Laminate, Outer: Nitrile) when handling solutions.

    • Change Schedule: Immediately upon splash contact.

B. Respiratory Protection

Protocol:

  • Primary Control: All manipulation of the solid must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (Emergency Only): If hood failure occurs or weighing must be done on an open bench (strongly discouraged), use a P100 particulate respirator (e.g., 3M 8293). Surgical masks provide zero protection against chemical dust.

C. Ocular Protection

Protocol:

  • Standard: Chemical splash goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Critical Control Point)

Risk: Static electricity causes the heterocyclic powder to "jump," creating an aerosol cloud.

  • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powdersafe balance enclosure .

  • Technique: Do not pour from the stock bottle. Use a clean, dry spatula to transfer small amounts. Cap the stock bottle immediately after aliquot removal.

Phase 2: Solubilization & Synthesis

Risk: Permeation enhancement. Solvents like DMSO carry the ligand through the skin barrier.

  • Solvent Selection: When synthesizing metal complexes (e.g., with IrCl₃), avoid using highly volatile ethers if possible.

  • Heating: If reflux is required (common for ligand coordination), ensure all ground glass joints are greased or sleeved (PTFE) and clamped.

  • Pressure Relief: Never heat a closed system. Use an inert gas line (Nitrogen/Argon) with an oil bubbler to prevent pressure buildup and potential glassware rupture.

Phase 3: Spill Response (Dry Powder)

Do not use compressed air. Do not wet sweep (creates a sludge).

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don P100 respirator if outside the hood.

  • Removal: Cover the spill with a damp paper towel (to suppress dust), then scoop into a waste container. Wipe the area with acetone followed by soap and water.

Visualization: Safety Logic & Workflows

Diagram 1: Operational Risk Assessment & PPE Decision Tree

This logic gate ensures the correct PPE is chosen based on the solvent system, not just the solute.

SafetyLogic Start Start: Handling 2-(1H-Pyrazol-3-Yl)Pyridine StateCheck Physical State? Start->StateCheck Solid Dry Solid (Powder) StateCheck->Solid Liquid In Solution StateCheck->Liquid Weighing Weighing Protocol Solid->Weighing SolventCheck Solvent Type? Liquid->SolventCheck Hood Fume Hood + Static Control Weighing->Hood GlovesSolid PPE: Nitrile Gloves + Goggles Hood->GlovesSolid Chlorinated DCM / Chloroform SolventCheck->Chlorinated Polar Alcohol / Water SolventCheck->Polar GlovesLaminate PPE: Silver Shield / Laminate Gloves Chlorinated->GlovesLaminate GlovesNitrile PPE: Nitrile Gloves Polar->GlovesNitrile

Caption: PPE Selection Logic based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response Protocol

A self-validating loop for containment and disposal.

SpillResponse Alert 1. SPILL DETECTED Alert Personnel Assess 2. Assess Location Alert->Assess InHood Inside Fume Hood Assess->InHood OutHood Outside Fume Hood Assess->OutHood Contain Cover with Damp Absorbent Pad InHood->Contain RespProt Don P100 Respirator & Goggles OutHood->RespProt RespProt->Contain Clean Scoop -> Bag -> Solvent Wipe Contain->Clean Dispose Tag as Hazardous Solid Waste Clean->Dispose

Caption: Immediate response workflow for solid powder spills.

Disposal & Waste Management

Environmental Stewardship: Pyrazoles are persistent in aquatic environments.

  • Solid Waste: All contaminated weighing boats, gloves, and paper towels must be disposed of in a container labeled "Hazardous Waste - Solid - Toxic Organic."

  • Liquid Waste:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • Labeling: Explicitly list "2-(1H-Pyrazol-3-Yl)Pyridine" on the tag. Do not use generic "Organic Waste" labels, as this complicates downstream incineration protocols.

  • Glassware: Triple rinse with acetone before moving to the wash station. Collect the first three rinses as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2797657, 2-(1H-Pyrazol-3-Yl)Pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(1H-pyrazol-3-yl)pyridine.[2] Retrieved from [Link]

  • Titova, E. M., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews.[5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.